Dimethyldioctadecylammonium
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dimethyl(dioctadecyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H80N/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-38H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQYPPBGSLZBEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H80N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
107-64-2 (chloride), 123312-54-9 (sulfate), 3700-67-2 (bromide), 3843-16-1 (methyl sulfate) | |
| Record name | Dimethyldioctadecylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014357212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00859191 | |
| Record name | N,N-Dimethyl-N-octadecyl-1-octadecanaminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14357-21-2 | |
| Record name | Dimethyldioctadecylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014357212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Distearyldimonium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14143 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N,N-Dimethyl-N-octadecyl-1-octadecanaminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DISTEARYLDIMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/251IW5I21C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Dimethyldioctadecylammonium Chloride (DODAC) for Researchers and Drug Development Professionals
An Introduction to a Versatile Cationic Lipid
Dimethyldioctadecylammonium chloride (DODAC), also known as distearyldimonium chloride (DSDMAC), is a quaternary ammonium (B1175870) compound with a wide range of applications in research and pharmaceutical development.[1][2] Its amphipathic nature, characterized by a positively charged head group and two long hydrophobic octadecyl chains, allows it to function as a cationic surfactant and form liposomes.[3] This unique structure underpins its utility as an antimicrobial agent, a component in drug and gene delivery systems, and a potent vaccine adjuvant.[4][5] This technical guide provides a comprehensive overview of DODAC, focusing on its synthesis, physicochemical properties, applications in drug development, and safety profile, with detailed experimental protocols for its use.
Physicochemical Properties
A thorough understanding of the physicochemical properties of DODAC is essential for its effective application in research and formulation development.
| Property | Value | Reference(s) |
| Synonyms | Distearyl dimethyl ammonium chloride, DSDMAC, DODAC | [2] |
| CAS Number | 107-64-2 | [2] |
| Molecular Formula | C₃₈H₈₀ClN | [2][3] |
| Molecular Weight | 586.52 g/mol | [2] |
| Appearance | White or yellowish-white waxy solid or powder | [6] |
| Melting Point | 160 °C (320 °F; 433 K) | [2] |
| Boiling Point | >180 °C (decomposes) | [7] |
| Solubility | Insoluble in water. Soluble in organic solvents like hexane, dichloromethane, and chloroform (B151607). | [6] |
| Density | 0.87 g/cm³ at 20 °C | [7] |
| log Kow | 2.59 at 20 °C, pH 7 | [7] |
Synthesis of this compound Chloride
The synthesis of DODAC typically involves the quaternization of a tertiary amine, a reaction known as the Menshutkin reaction.[8] This process involves the nucleophilic attack of the nitrogen atom of a tertiary amine on an alkyl halide.
Experimental Protocol: Synthesis of DODAC
This protocol describes a general method for the synthesis of DODAC.
Materials:
-
Dioctadecylmethylamine
-
Methyl chloride
-
Anhydrous ethanol
-
Sodium carbonate (optional, as a base)
-
Reaction vessel (pressure-rated)
-
Magnetic stirrer and heating mantle
-
Condenser
Procedure:
-
In a pressure-rated reaction vessel, dissolve dioctadecylmethylamine in anhydrous ethanol.
-
Add a catalyst, such as sodium carbonate, to the mixture.
-
Seal the reaction vessel and begin stirring.
-
Introduce methyl chloride into the vessel. The molar ratio of dioctadecylmethylamine to methyl chloride should be approximately 1:1.05.
-
Heat the reaction mixture to 75-95°C and maintain this temperature for 4-6 hours under reflux. The reaction pressure should be monitored and kept below 0.18 MPa.[9]
-
After the initial reaction period, maintain the temperature at 80-90°C for an additional 2-3 hours to ensure the reaction goes to completion.[9]
-
Cool the reaction mixture to room temperature.
-
The resulting product, this compound chloride, can be purified by recrystallization from a suitable solvent system.
Synthesis workflow for this compound chloride.
Applications in Drug and Gene Delivery
DODAC is a key component in the development of advanced drug and gene delivery systems, primarily through its incorporation into liposomes.
DODAC in Liposomal Formulations
Cationic liposomes formulated with DODAC can encapsulate and deliver a variety of therapeutic agents, including small molecules, proteins, and nucleic acids. The positive charge of DODAC liposomes facilitates interaction with negatively charged cell membranes, enhancing cellular uptake.
Experimental Protocol: Preparation of DODAC-containing Liposomes by Thin-Film Hydration
This protocol outlines the preparation of DODAC liposomes, which can be adapted to include other lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) for enhanced fusogenicity.
Materials:
-
This compound chloride (DODAC)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (optional)
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Bath sonicator or extruder
-
Round-bottom flask
Procedure:
-
Lipid Film Formation:
-
Dissolve DODAC (and DOPE, if used, at a desired molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.
-
Hydrate the lipid film by rotating the flask above the lipid's phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a liposome (B1194612) extruder.
-
Workflow for preparing DODAC liposomes.
Characterization of DODAC Liposomes
Proper characterization of liposomes is crucial for ensuring their quality and performance.
| Parameter | Method(s) | Typical Values/Observations |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size can be controlled (e.g., ~100-200 nm). PDI < 0.2 indicates a homogenous population.[10][11] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Positive values (e.g., +30 to +60 mV) due to the cationic nature of DODAC.[10] |
| Morphology | Transmission Electron Microscopy (TEM), Cryo-TEM | Spherical vesicles.[11] |
| Encapsulation Efficiency | Spectrophotometry, Chromatography | Varies depending on the encapsulated drug and loading method. |
DODAC as a Vaccine Adjuvant
DODAC-based cationic liposomes are potent adjuvants that can enhance the immune response to co-administered antigens.[4] The primary mechanism involves the electrostatic adsorption of the typically negatively charged antigen to the positively charged liposome surface.[12] This complex is then more efficiently taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages, leading to enhanced antigen presentation and a stronger subsequent T-cell and B-cell response.[4][5]
Signaling pathway of DODAC as a vaccine adjuvant.
DODAC in Gene Delivery
Cationic liposomes containing DODAC can form complexes with negatively charged nucleic acids (e.g., plasmid DNA, siRNA) to form "lipoplexes." These lipoplexes protect the nucleic acids from degradation and facilitate their entry into cells for gene expression or silencing. While DOTAP is a more commonly studied cationic lipid for gene delivery, DODAC also shows potential. The efficiency of transfection is often cell-type dependent and influenced by the formulation, including the presence of helper lipids like DOPE.[13]
Antimicrobial Activity
DODAC exhibits broad-spectrum antimicrobial activity against bacteria and fungi. Its cationic nature allows it to interact with and disrupt the negatively charged microbial cell membranes, leading to leakage of cellular contents and cell death.
| Organism | MIC Range (mg/L) | Reference(s) |
| Escherichia coli | 1.3 - 3.0 | [14][15] |
| Bacillus cereus | 0.05 - 1.5 | [14] |
| Enterococcus faecalis | 0.5 - 4.0 | [16] |
| Enterococcus faecium | 0.5 - 4.0 | [16] |
| Pseudomonas aeruginosa | >1000 (some resistant strains) | [1] |
| Yeasts | 0.0076% (for yeasticidal activity) | [1] |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing conditions.
Safety and Toxicology
The safety profile of DODAC is an important consideration for its use in pharmaceutical applications.
| Toxicity Endpoint | Species | Value | Reference(s) |
| Acute Oral LD50 | Rat | 11,300 mg/kg | [17][18] |
| Acute Dermal LD50 | Rat | > 2000 mg/kg | [18] |
| No-Observed-Adverse-Effect Level (NOAEL) (Repeated Dose, Oral) | Rat | 10 - 93.1 mg/kg/day | [19] |
| Skin Irritation | Rabbit | Moderate to corrosive (pure/technical grade) | [20] |
| Eye Irritation | Rabbit | Corrosive | [20] |
DODAC is considered to have low acute oral and dermal toxicity.[18][21] However, it can be a skin and eye irritant, particularly in its pure or concentrated form.[20]
Conclusion
This compound chloride is a versatile cationic lipid with significant potential in drug development and research. Its well-defined physicochemical properties, established synthesis routes, and multifaceted applications as a component of drug and gene delivery systems and as a vaccine adjuvant make it a valuable tool for scientists and researchers. This guide provides a foundational understanding of DODAC, offering detailed protocols and data to facilitate its effective and safe use in the laboratory and in the development of novel therapeutics. Further research into optimizing DODAC-based formulations for specific applications, such as targeted drug delivery and gene therapy, will continue to expand its utility in the pharmaceutical field.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound chloride - Wikipedia [en.wikipedia.org]
- 3. Dimethyldioctadecylammonium_chloride [chemeurope.com]
- 4. The adjuvant mechanism of cationic this compound liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Didecyldimethylammonium Chloride | C22H48N.Cl | CID 23558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy Dimethyldioctylammonium chloride | 5538-94-3 [smolecule.com]
- 9. Process for preparing didecyl dimethyl ammonium chloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The adjuvant mechanism of cationic this compound liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. echemi.com [echemi.com]
- 18. fishersci.com [fishersci.com]
- 19. researchgate.net [researchgate.net]
- 20. Distearyldimethylammonium chloride | C38H80N.Cl | CID 7879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. scholar.valpo.edu [scholar.valpo.edu]
Dimethyldioctadecylammonium bromide structure
An In-depth Technical Guide to Dimethyldioctadecylammonium Bromide (DDAB)
Introduction
This compound bromide (DDAB), also known as DODAB, is a synthetic, double-chained quaternary ammonium (B1175870) compound.[1][2] Structurally, it is classified as a cationic lipid, featuring a positively charged ammonium head group and two long, saturated octadecyl hydrocarbon tails.[2][][4] This amphiphilic nature allows DDAB to self-assemble into vesicles, such as unilamellar and multilamellar liposomes, in aqueous solutions.[1]
Due to its unique structure, DDAB is a versatile tool for researchers, scientists, and drug development professionals. It is widely employed as a surfactant, an emulsifier, and a key component in the formation of lipid-based nanoparticles for drug and gene delivery.[4][5] Furthermore, DDAB is a potent immunological adjuvant, capable of enhancing immune responses to co-administered antigens, making it valuable in vaccine development.[2][6][7][8] This guide provides a comprehensive overview of DDAB's structure, physicochemical properties, mechanisms of action, and key experimental protocols.
Chemical Structure and Identification
DDAB's structure consists of a central nitrogen atom covalently bonded to two methyl groups and two octadecyl (C18) chains, with a bromide anion electrostatically associated with the positively charged nitrogen.[] The long, saturated hydrocarbon tails impart significant lipophilicity to the molecule.[2][4]
| Identifier | Value |
| IUPAC Name | dimethyl(dioctadecyl)azanium;bromide[][6] |
| Synonyms | Dioctadecyldimethylammonium bromide (DODAB), Distearyldimethylammonium bromide[1][][6] |
| CAS Number | 3700-67-2[2][6] |
| Molecular Formula | C₃₈H₈₀BrN[2][5][6] |
| Molecular Weight | 630.95 g/mol [2][7][9] |
Physicochemical Properties
The physical and chemical properties of DDAB are critical to its function in various applications, particularly its thermal behavior and solubility, which dictate vesicle formation and stability.
| Property | Value |
| Appearance | White to off-white granular powder[2][][5][6] |
| Melting Point | ~151-160 °C[2][][7] |
| Density | ~1.05 g/cm³[2][][7] |
| Solubility | Soluble in ethanol (B145695) (100 mg/ml, with heat), DMSO (16 mg/ml), and PBS (pH 7.2) (5 mg/ml).[8] Slightly soluble in chloroform (B151607) and heated ethyl acetate/hexanes.[2] |
| Phase Transitions | Pre-transition: 35–36 °C; Main transition (Tₘ, gel to liquid-crystalline): 42.7–45 °C; Post-transition: 52.2 °C[1] |
| Critical Concentration | Below 10 mM, DDAB dispersions consist of large unilamellar vesicles (ULVs). Above this concentration, a structural transition to multilamellar vesicles (MLVs) or a network of ULVs with lamellar fragments occurs.[1] |
Core Applications and Mechanisms of Action
DDAB's utility stems from its cationic and lipophilic nature, enabling it to interact with biological molecules and systems in distinct ways.
Drug and Gene Delivery
As a cationic lipid, DDAB is a fundamental component for constructing liposomes and solid lipid nanoparticles. The positively charged surface of these particles facilitates electrostatic interactions with negatively charged molecules like DNA, siRNA, and certain drugs.[10] This complexation protects the therapeutic payload from degradation and promotes interaction with and entry into negatively charged cell membranes, enhancing intracellular delivery.[10]
Immunological Adjuvant
DDAB is a well-documented immunological adjuvant used in vaccine formulations. When formulated into liposomes with an antigen, it can create a "depot effect" at the site of injection.[][8] This depot slowly releases the antigen, prolonging its exposure to the immune system and enhancing the recruitment and activation of antigen-presenting cells (APCs), leading to a more robust and sustained immune response.
Furthermore, DDAB has been shown to directly activate macrophages.[] Activated macrophages can exhibit inhibitory effects on the proliferation of various malignant cells, highlighting another facet of DDAB's immunomodulatory capabilities.[]
Experimental Protocols
Synthesis of DDAB (General Method)
The synthesis of DDAB can be achieved via the quaternization of a secondary or tertiary amine. A common approach involves the reaction of two equivalents of an octadecyl halide with dimethylamine (B145610) or the reaction of N,N-dimethyloctadecylamine with one equivalent of an octadecyl halide. The following is a generalized protocol based on the alkylation of secondary amines.[11]
-
Reaction Setup: In a reaction vessel, combine N,N-dimethylamine with octadecyl bromide in an appropriate solvent.
-
Reaction Conditions: Stir the mixture at room temperature for an initial period (e.g., 1 hour) before gradually heating to reflux (e.g., 90-95 °C).
-
Base Addition: Slowly add an aqueous solution of an inorganic base (e.g., sodium hydroxide) to neutralize the hydrobromide salt formed during the reaction and to drive the reaction to completion.
-
Workup: After the reaction is complete, cool the mixture and separate the organic layer.
-
Purification: Wash the organic layer with an acidic solution and then with water to remove unreacted starting materials and byproducts. The final product can be further purified by recrystallization or chromatography as described below.
Purification of DDAB
Crude DDAB can be purified to a high degree using standard laboratory techniques.[2]
-
Recrystallization: Dissolve the crude DDAB powder in hot acetone. Allow the solution to cool slowly to room temperature, then cool further on ice to induce crystallization. Collect the crystals by filtration. A second recrystallization from methanol (B129727) can be performed for higher purity.[2]
-
Column Chromatography: Prepare a chromatography column with alumina (B75360) as the stationary phase. Dissolve the crude product in a minimal amount of a non-polar solvent like benzene (B151609) and load it onto the column. Wash the column with benzene to remove non-polar impurities. Elute the DDAB product using a more polar solvent, such as acetone. Evaporate the solvent from the collected fractions to obtain the purified product.[2]
Preparation of DDAB Vesicles (Hot-Water Method)
This simple method is effective for forming DDAB vesicles without the need for sonication or extrusion.[1]
-
Weighing: Weigh the desired amount of DDAB powder.
-
Hydration: Add deionized water or a suitable buffer to the DDAB powder.
-
Heating: Heat the mixture to a temperature above DDAB's main phase transition temperature (Tₘ), typically above 50 °C, while stirring or vortexing.
-
Dispersion: Continue to agitate the mixture until the DDAB is fully dissolved and the dispersion becomes homogeneous.
-
Cooling: Allow the vesicle dispersion to cool to room temperature before use. The resulting dispersion will primarily contain unilamellar vesicles, especially at concentrations below 10 mM.[1]
Characterization by Electron Spin Resonance (ESR) Spectroscopy
ESR spectroscopy using spin labels can provide detailed information on the dynamics and structure of DDAB bilayers.[12]
-
Spin Label Incorporation: Prepare a DDAB dispersion as described above. Introduce a small molar fraction (e.g., <1 mol%) of a spin-labeled molecule, such as 5-doxyl stearic acid or 16-doxyl stearic acid. These labels probe the bilayer at different depths.
-
Sample Preparation: Transfer the DDAB dispersion containing the spin label into a suitable ESR capillary tube.
-
Data Acquisition: Place the capillary tube into the ESR spectrometer. Record spectra across a range of temperatures, particularly around the known phase transition temperatures of DDAB.
-
Analysis: Analyze the ESR spectra to determine parameters such as rotational correlation times and order parameters. These values provide insights into the fluidity and phase state (e.g., gel vs. liquid-crystalline) of the DDAB bilayer and can reveal the coexistence of different phases.[12]
References
- 1. This compound bromide - Wikipedia [en.wikipedia.org]
- 2. This compound bromide | 3700-67-2 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAS 3700-67-2: this compound bromide [cymitquimica.com]
- 6. This compound bromide | C38H80BrN | CID 77293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. scbt.com [scbt.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. RU2313516C9 - Method for preparing didecyldimethyl ammonium bromide - Google Patents [patents.google.com]
- 12. Structural and thermal characterization of dioctadecyldimethylammonium bromide dispersions by spin labels - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Dioctadecyldimethylammonium Chloride (DODAC): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctadecyldimethylammonium chloride (DODAC), a cationic surfactant, is a cornerstone in the development of advanced drug delivery systems, particularly in the formulation of liposomes and other nanoparticle-based carriers. Its unique amphiphilic structure, comprising a positively charged hydrophilic head group and two long hydrophobic alkyl chains, facilitates the encapsulation and transport of therapeutic molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of DODAC, detailed experimental protocols for its characterization, and a visualization of its interaction with cellular systems.
Core Physicochemical Properties
The fundamental properties of DODAC dictate its behavior in various formulations and biological environments. A summary of these properties is presented below.
| Property | Value |
| Chemical Name | Dioctadecyldimethylammonium chloride |
| Synonyms | DODAC, Distearyldimethylammonium chloride (DSDMAC), DODMAC |
| CAS Number | 107-64-2 |
| Molecular Formula | C₃₈H₈₀ClN |
| Molecular Weight | 586.5 g/mol [1][2][3] |
| Appearance | White to off-white or light beige waxy solid or powder[1][4][5][6] |
| Solubility | Water: Sparingly soluble to insoluble.[4][5][6][7] The long hydrophobic chains limit its solubility in aqueous media. Organic Solvents: Soluble in polar organic solvents such as ethanol, acetone, and chloroform (B151607).[7] |
| Critical Micelle Concentration (CMC) | The precise CMC of DODAC is not readily available in the cited literature. However, it is a critical parameter for any surfactant. The CMC is the concentration at which surfactant monomers self-assemble into micelles.[8] For cationic surfactants with long alkyl chains, the CMC is generally low and can be influenced by factors such as temperature and the ionic strength of the medium.[9] Its determination is crucial for formulation development. |
Experimental Protocols
Detailed methodologies for the characterization of DODAC and DODAC-based formulations are essential for reproducible research and development.
Determination of Critical Micelle Concentration (CMC)
The CMC of DODAC can be determined by monitoring a physical property of the solution that changes abruptly at the point of micelle formation.[8]
Method: Conductometry
-
Solution Preparation: Prepare a stock solution of DODAC in deionized water at a concentration well above the expected CMC. A series of dilutions are then prepared from this stock solution.
-
Temperature Control: Ensure all solutions are maintained at a constant temperature using a thermostatically controlled water bath, as temperature can influence the CMC.[9]
-
Conductivity Measurement: The electrical conductivity of each dilution is measured using a calibrated conductivity meter.
-
Data Analysis: Plot the measured conductivity as a function of DODAC concentration. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Preparation of DODAC-Containing Liposomes
The thin-film hydration method is a widely used technique for the preparation of liposomes.[10][11][12]
Method: Thin-Film Hydration Followed by Extrusion
-
Lipid Dissolution: Dissolve DODAC and any helper lipids (e.g., cholesterol, DOPE) in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture, in a round-bottom flask.[10][13][14] The molar ratio of the lipids should be carefully chosen based on the desired properties of the liposomes.
-
Thin-Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner surface of the flask.[10][11]
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids to ensure proper hydration and formation of multilamellar vesicles (MLVs).[11]
-
Sizing by Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome (B1194612) extruder.[12][13]
Particle Size and Zeta Potential Measurement
Dynamic Light Scattering (DLS) is a standard technique for determining the size distribution and surface charge (zeta potential) of nanoparticles in a suspension.[15][16][17][18]
Method: Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the liposome suspension in an appropriate buffer to a suitable concentration for DLS analysis. The buffer should be filtered to remove any dust particles that could interfere with the measurement.
-
Particle Size Measurement: The diluted sample is placed in a cuvette and inserted into the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes. These fluctuations are then correlated to the particle size distribution.
-
Zeta Potential Measurement: For zeta potential measurement, an electric field is applied to the sample. The velocity of the charged liposomes under this field is measured, from which the zeta potential is calculated. The zeta potential provides an indication of the colloidal stability of the liposome formulation.[15][18]
Visualization of Experimental Workflows and Cellular Interactions
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the cellular uptake pathway of DODAC-containing liposomes.
Caption: Workflow for DODAC Liposome Preparation and Characterization.
Caption: Workflow for CMC Determination using Conductometry.
Cellular Uptake and Intracellular Trafficking
Cationic liposomes, such as those formulated with DODAC, are primarily internalized by cells through endocytosis.[19] The positive charge on the liposome surface facilitates interaction with the negatively charged cell membrane. A key pathway for this uptake is clathrin-mediated endocytosis.[20][21][22][23][24]
Caption: Cellular Uptake via Clathrin-Mediated Endocytosis.
Following internalization, the liposome is trafficked through the endosomal pathway.[19][25][26] For the encapsulated therapeutic to exert its effect, it must escape the endosome before degradation in the lysosome. The cationic nature of DODAC can facilitate this endosomal escape, leading to the release of the drug into the cytoplasm.[19]
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of DODAC, along with standardized protocols for its characterization and use in liposomal formulations. The provided visualizations of experimental workflows and cellular uptake pathways offer a clear framework for researchers in the field of drug delivery. A thorough understanding of these fundamental aspects of DODAC is critical for the rational design and optimization of effective and safe nanomedicines.
References
- 1. Dioctadecyl dimethyl ammonium chloride | 107-64-2 [chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. Distearyldimethylammonium chloride | C38H80N.Cl | CID 7879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dodac/Distearyl Dimethyl Ammonium Chloride CAS 107-64-2 - Dioctadecyl Dimethyl Ammonium Chloride and Dodac [megawidechem.en.made-in-china.com]
- 5. CAS 107-64-2: Distearyldimethylammonium chloride [cymitquimica.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 11. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 15. brookhaveninstruments.com [brookhaveninstruments.com]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. phmethods.net [phmethods.net]
- 19. Nanovehicular Intracellular Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipid rafts-mediated endocytosis and physiology-based cell membrane traffic models of doxorubicin liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Clathrin-mediated endocytosis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Intracellular trafficking of cationic liposome–DNA complexes in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Intracellular trafficking mechanism, from intracellular uptake to extracellular efflux, for phospholipid/cholesterol liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility of Dimethyldioctadecylammonium Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Dimethyldioctadecylammonium chloride (DODAC), a cationic surfactant with wide-ranging applications in research and industry. Due to its amphiphilic nature, understanding its behavior in various solvents is critical for formulation development, drug delivery systems, and analytical method design.
Core Concepts: Structure and Solubility
This compound chloride (DODAC), also known as distearyldimethylammonium chloride (DSDMAC), is a quaternary ammonium (B1175870) salt. Its molecular structure consists of a positively charged nitrogen atom bonded to two long, nonpolar octadecyl (C18) hydrocarbon chains and two small, nonpolar methyl groups. This structure imparts a significant hydrophobic character to the molecule, governing its solubility profile.
Generally, DODAC is characterized by its high solubility in nonpolar and moderately polar organic solvents and its virtual insolubility in water.[1][2] The two long alkyl chains dominate the molecular properties, leading to favorable interactions with organic solvent molecules. While the solubility in organic solvents is known to increase with temperature, specific quantitative data across wide temperature ranges is not extensively documented in publicly available literature.[1]
Quantitative Solubility Data
For precise formulation work, it is imperative for researchers to experimentally determine the solubility of DODAC in their specific solvent systems of interest. The following table summarizes the qualitative solubility of DODAC in common organic solvents.
| Solvent | Chemical Formula | Polarity | Qualitative Solubility |
| Hexane | C₆H₁₄ | Nonpolar | Highly Soluble[1] |
| Dichloromethane | CH₂Cl₂ | Polar aprotic | Highly Soluble[1] |
| Chloroform (B151607) | CHCl₃ | Polar aprotic | Highly Soluble[1] |
| Methanol (B129727) | CH₃OH | Polar protic | Soluble[3][4] |
| Water | H₂O | Polar protic | Virtually Insoluble[1][2] |
Experimental Protocol for Solubility Determination
While a specific, standardized protocol for determining the solubility of DODAC is not universally established, a reliable and accurate methodology can be adapted from general principles of solubility testing for organic salts and surfactants. The following is a detailed experimental protocol based on the equilibrium solubility method, coupled with a sensitive analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for accurate quantification.
Objective:
To determine the saturation solubility of DODAC in a selected organic solvent at a specific temperature.
Materials and Equipment:
-
This compound chloride (DODAC), high purity
-
Selected organic solvent(s), analytical grade
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Tandem Mass Spectrometer (MS/MS)
-
Vials for sample analysis
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of DODAC to a series of vials containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature.
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can be conducted to determine the time required to reach equilibrium.
-
-
Sample Clarification:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To separate the undissolved solid, centrifuge the vials at a high speed.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid temperature-induced precipitation.
-
Immediately filter the supernatant through a syringe filter compatible with the organic solvent into a clean vial. This step is crucial to remove any remaining particulate matter.
-
-
Sample Preparation for Analysis:
-
Accurately dilute a known volume of the clear, saturated filtrate with the same organic solvent to a concentration that falls within the calibration range of the analytical method.
-
Prepare a series of calibration standards of DODAC in the same solvent across a range of known concentrations.
-
-
Quantification by LC-MS/MS:
-
Analyze the prepared samples and calibration standards using a validated LC-MS/MS method. The use of a mass spectrometer provides high selectivity and sensitivity for the quantification of DODAC.[3][4]
-
The mobile phase composition and gradient will depend on the chosen solvent and column. For instance, a reversed-phase method might use a C18 column with a mobile phase of methanol and an aqueous buffer, while a normal-phase method could employ a different column and a non-aqueous mobile phase like chloroform and methanol.[4]
-
Monitor specific precursor-to-product ion transitions for DODAC in Selective Reaction Monitoring (SRM) mode to ensure accurate quantification.[4]
-
-
Calculation of Solubility:
-
Construct a calibration curve by plotting the peak area of the DODAC standards against their known concentrations.
-
Determine the concentration of DODAC in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of DODAC in the specific organic solvent at the tested temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of DODAC solubility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Distearyldimethylammonium chloride | C38H80N.Cl | CID 7879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Determination of distearyl dimethyl ammonium chloride in textiles by reversed-phase and normal-phase liquid chromatography-electrospray ionization tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Critical Micelle Concentration of Dimethyldioctadecylammonium Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyldioctadecylammonium chloride (DODAC) and this compound bromide (DODAB) are cationic surfactants characterized by two long C18 alkyl chains. This dual-chain structure significantly influences their self-assembly behavior in aqueous solutions, which differs markedly from that of their single-chain counterparts. While the critical micelle concentration (CMC) is a fundamental parameter for surfactants that form micelles, the aggregation of double-chain surfactants like DODAC and DODAB is more complex, often leading to the formation of vesicles and lamellar phases rather than conventional micelles.[1][2] This guide provides a comprehensive overview of the aggregation behavior of these compounds, discusses the concept of a critical concentration in this context, and details the experimental protocols for characterizing their self-assembly.
Quantitative Data on Aggregation Behavior
Direct determination of a classical Critical Micelle Concentration (CMC) for this compound salts is not straightforward, as they predominantly form vesicles and other bilayer structures in aqueous solutions.[1][2] The concept of a critical concentration still applies, but it often refers to the concentration at which these larger aggregates form, rather than micelles.
| Compound | Critical Concentration | Method | Conditions | Reference |
| This compound Bromide (DODAB) | ~10 mM | Rheology | Aqueous dispersion | [3] |
| This compound Chloride (DODAC) | Not Reported | - | - | - |
Note on DODAB's Critical Concentration: Below a concentration of 10 mM, DODAB dispersions consist of large, polydispersed unilamellar vesicles (ULVs).[3] Above this concentration, the system transitions to a network of ULVs and lamellar fragments.[3] This critical concentration is therefore more indicative of a transition in the type and interaction of larger aggregates than a CMC in the traditional sense. It is important to note that vesicle-to-micelle transitions for DODAB and DODAC can be induced by the addition of other single-chain surfactants.[1][4]
Experimental Protocols for Determining Aggregation Concentration
Several techniques are commonly employed to study the aggregation behavior of surfactants. While the concept of a sharp CMC might be less applicable to DODAC and DODAB, these methods can be used to identify the critical concentration at which self-assembly into vesicles or other structures occurs.
Tensiometry
Principle: Surface tension measurements are a primary method for determining the CMC of surfactants. Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the critical aggregation concentration is reached, the concentration of free monomers in the bulk solution remains relatively constant, leading to a plateau or a distinct change in the slope of the surface tension versus logarithm of concentration plot.[5]
Detailed Methodology:
-
Solution Preparation: Prepare a stock solution of the this compound salt in high-purity water. The concentration should be significantly above the expected aggregation concentration.
-
Serial Dilutions: Create a series of solutions with decreasing surfactant concentrations by diluting the stock solution. It is advisable to prepare concentrations that are closely spaced around the expected critical concentration.
-
Instrumentation: Utilize a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.
-
Calibration: Calibrate the instrument according to the manufacturer's instructions, typically using high-purity water.
-
Measurement:
-
Measure the surface tension of each prepared solution.
-
Ensure the measuring probe (ring or plate) is meticulously cleaned and dried between each measurement to prevent cross-contamination.
-
Allow the system to equilibrate at a constant, controlled temperature before each reading.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The critical aggregation concentration is determined from the intersection of the two linear regions of the plot.[5]
-
Conductometry
Principle: This method is suitable for ionic surfactants like DODAC and DODAB. The electrical conductivity of the solution is measured as a function of surfactant concentration. Below the critical aggregation concentration, the conductivity increases linearly with concentration as the surfactant exists as dissociated ions. Above this concentration, the formation of larger, less mobile aggregates (like vesicles) leads to a change in the slope of the conductivity versus concentration plot.[6]
Detailed Methodology:
-
Solution Preparation: Prepare a stock solution of the this compound salt in deionized water with low conductivity. A series of dilutions should be made to cover a range of concentrations below and above the anticipated aggregation point.
-
Instrumentation: Use a calibrated conductivity meter with a suitable conductivity cell. The cell should be thermostated to maintain a constant temperature.
-
Measurement:
-
Measure the specific conductivity of each solution.
-
Ensure the conductivity cell is thoroughly rinsed with the solution to be measured before recording the data.
-
Allow the solution to reach thermal equilibrium before measurement.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) as a function of the surfactant concentration.
-
The plot will typically show two linear regions with different slopes. The concentration at the point of intersection of these two lines is taken as the critical aggregation concentration.
-
Fluorescence Spectroscopy
Principle: This highly sensitive technique utilizes a fluorescent probe, such as pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment. Below the critical aggregation concentration, the probe resides in the polar aqueous environment. Above this concentration, the probe partitions into the hydrophobic interior of the self-assembled structures (e.g., the lipid bilayer of vesicles), leading to a change in its fluorescence properties.
Detailed Methodology:
-
Probe Preparation: Prepare a stock solution of a suitable fluorescent probe (e.g., pyrene) in a volatile organic solvent.
-
Sample Preparation:
-
Prepare a series of surfactant solutions in high-purity water, spanning a concentration range around the expected aggregation point.
-
Add a small, identical aliquot of the probe stock solution to each surfactant solution. The final probe concentration should be very low to avoid self-quenching.
-
If using a solvent for the probe, ensure it is completely evaporated before adding the aqueous surfactant solution.
-
-
Instrumentation: Use a spectrofluorometer to measure the fluorescence emission spectra of the probe in each solution.
-
Measurement:
-
Excite the probe at an appropriate wavelength.
-
Record the emission spectrum over a defined range. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is often used.
-
-
Data Analysis:
-
Plot the fluorescence parameter (e.g., I₁/I₃ ratio for pyrene) as a function of the logarithm of the surfactant concentration.
-
A sigmoidal curve is typically obtained, and the inflection point of this curve corresponds to the critical aggregation concentration.
-
Visualizations
Caption: Workflow for CMC determination using tensiometry.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. Dioctadecyldimethylammonium bromide, a surfactant model for the cell membrane: Importance of microscopic dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. justagriculture.in [justagriculture.in]
- 4. Vesicle-micelle transition in aqueous mixtures of the cationic dioctadecyldimethylammonium and octadecyltrimethylammonium bromide surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. chem.uni-potsdam.de [chem.uni-potsdam.de]
An In-depth Technical Guide to Dimethyldioctadecylammonium Chloride
CAS Number: 107-64-2
This technical guide provides a comprehensive overview of Dimethyldioctadecylammonium chloride (DODAC), a versatile quaternary ammonium (B1175870) compound. Tailored for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, applications, and safety data of DODAC.
Chemical Identity and Properties
This compound chloride, also known as distearyldimonium chloride, is a cationic surfactant with the chemical formula C₃₈H₈₀ClN.[1] Its structure, featuring a central nitrogen atom bonded to two methyl groups and two long-chain octadecyl groups, imparts unique amphiphilic properties. This structure is key to its functionality in a wide range of applications.
Table 1: Physicochemical Properties of this compound Chloride
| Property | Value | Reference |
| CAS Number | 107-64-2 | [1] |
| Molecular Formula | C₃₈H₈₀ClN | [1] |
| Molecular Weight | 586.50 g/mol | |
| Appearance | White or yellowish-white waxy solid or powder | |
| Melting Point | <25 °C | [2] |
| Boiling Point | Decomposes | |
| Solubility | Virtually insoluble in water. Soluble in organic solvents like chloroform (B151607) and ether. | [3] |
| log Kow | 3.80 |
Synthesis
The synthesis of this compound chloride is typically achieved through the quaternization of a tertiary amine. A general experimental protocol is outlined below.
Experimental Protocol: Synthesis of this compound Chloride
Objective: To synthesize this compound chloride via the reaction of dioctadecylmethylamine with methyl chloride.
Materials:
-
Dioctadecylmethylamine
-
Methyl chloride
-
Sodium hydroxide (B78521) (catalyst)
-
Alcoholic solvent (e.g., industrial alcohol or isopropanol)
-
Reaction vessel with reflux condenser, stirrer, and temperature control
Procedure:
-
In a reaction vessel, dissolve dioctadecylmethylamine in an alcoholic solvent.
-
Add a catalytic amount of sodium hydroxide to the mixture.
-
Introduce methyl chloride into the reaction mixture. The molar ratio of dioctadecylmethylamine to methyl chloride should be approximately 1:1.
-
Heat the mixture to a reflux temperature of 75-95°C under a controlled pressure of ≤ 0.18 MPa.[4]
-
Maintain the reaction under reflux for 4-6 hours with continuous stirring.[4]
-
After the initial reaction period, maintain the temperature at 80-90°C for an additional 2-3 hours to ensure the completion of the reaction.[4]
-
Upon completion, the solvent can be removed under reduced pressure to yield the this compound chloride product.
-
The final product can be purified by recrystallization from a suitable solvent if necessary.
Logical Relationship: Synthesis of DODAC
References
- 1. This compound chloride - Wikipedia [en.wikipedia.org]
- 2. Dimethyldioctadecylammonium_chloride [chemeurope.com]
- 3. Liposome Preparation Method 1 - CD Bioparticles Blog [cd-bioparticles.net]
- 4. CN101914026A - Process for preparing didecyl dimethyl ammonium chloride - Google Patents [patents.google.com]
An In-depth Technical Guide to Dimethyldioctadecylammonium Bromide (DODAB) for Researchers and Drug Development Professionals
Dimethyldioctadecylammonium bromide (DODAB), a synthetic, double-chained quaternary ammonium (B1175870) surfactant, has emerged as a critical component in the formulation of cationic liposomes for advanced drug and gene delivery systems. Its unique amphiphilic structure, comprising a positively charged head group and two long hydrophobic alkyl chains, enables the self-assembly of unilamellar vesicles (ULVs) in aqueous solutions.[1] This technical guide provides a comprehensive overview of the physicochemical properties, formulation methodologies, and key applications of DODAB for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
DODAB's utility in pharmaceutical formulations is underpinned by its distinct physicochemical characteristics. A thorough understanding of these properties is essential for the rational design and optimization of DODAB-based delivery systems.
| Property | Value | Source |
| Molecular Weight | 630.95 g/mol | [2][3][4][5][6] |
| Molecular Formula | C38H80BrN | [3][6][7] |
| Appearance | White powder/solid | [6][7] |
| Melting Point | ~160 °C | [5][6] |
| Pre-transition Temperature | 35–36 °C | [1] |
| Main Transition Temperature (Tm) | 42.7–45 °C | [1] |
| Post-transition Temperature | 52.2 °C | [1] |
| Assay | ≥98% (TLC) | [5] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly, Heated), Hexanes (Slightly, Heated) | [6] |
Formulation of DODAB-Based Liposomes: Experimental Protocols
The preparation of DODAB-based liposomes can be achieved through various methods, each offering distinct advantages in terms of vesicle size, homogeneity, and encapsulation efficiency. Below are detailed protocols for commonly employed techniques.
Lipid Film Hydration-Extrusion Method
This conventional method is widely used due to its simplicity and scalability.[8]
Protocol:
-
Lipid Film Formation:
-
Dissolve this compound bromide and any helper lipids (e.g., cholesterol, DOPE) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Dry the film under a high vacuum for at least one hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., HEPES, pH 7.4) or a solution containing the active pharmaceutical ingredient (API).
-
The hydration process should be performed above the main transition temperature (Tm) of the lipid mixture (e.g., 60°C) to ensure proper lipid mobility and vesicle formation.
-
Agitate the flask by vortexing or sonication to facilitate the formation of multilamellar vesicles (MLVs).[9]
-
-
Extrusion:
-
To obtain unilamellar vesicles (ULVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with specific pore sizes (e.g., 400 nm, 200 nm, and 100 nm).
-
Perform the extrusion process at a temperature above the lipid mixture's Tm.
-
Repeat the extrusion cycle multiple times (e.g., 10-20 times) for each membrane to ensure a homogenous vesicle population.
-
Ethanol (B145695) Injection Method
This technique offers a simple and rapid approach for preparing cationic liposomes.[10]
Protocol:
-
Lipid Solution Preparation: Dissolve DODAB and any other lipids in ethanol.
-
Injection: Rapidly inject the ethanolic lipid solution into a vigorously stirred aqueous buffer. The rapid dilution of ethanol causes the lipids to precipitate and self-assemble into liposomes.
-
Purification: Remove the residual ethanol and non-encapsulated material through dialysis or diafiltration.
Hot-Water Method
This is a straightforward method for preparing DODAB cationic vesicles.[1]
Protocol:
-
Dissolution: Dissolve DODAB directly in hot water at a temperature above its main transition temperature (>50 °C).[1]
-
Vesicle Formation: Upon cooling, the DODAB molecules self-assemble into unilamellar vesicles.
Key Applications in Drug and Gene Delivery
DODAB-based cationic liposomes are versatile carriers for a wide range of therapeutic molecules. Their positive surface charge facilitates interaction with negatively charged nucleic acids (DNA and RNA), making them effective non-viral vectors for gene therapy.[2] Furthermore, these liposomes can encapsulate small molecule drugs, enhancing their solubility, stability, and pharmacokinetic profiles.
The transfection efficiency and cytotoxicity of DODAB liposomes are influenced by the formulation's composition, particularly the ratio of cationic to neutral helper lipids like DOPE or cholesterol.[10] Increasing the proportion of DODAB can enhance nucleic acid binding and transfection efficiency but may also lead to increased cytotoxicity.[10] The size of the vesicles also plays a crucial role in their biological activity and antitumor efficacy.[11]
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for the preparation of DODAB liposomes and the logical relationships influencing their characteristics.
References
- 1. This compound bromide - Wikipedia [en.wikipedia.org]
- 2. DODAB:monoolein-based lipoplexes as non-viral vectors for transfection of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 5. This compound bromide =98 TLC 3700-67-2 [sigmaaldrich.com]
- 6. This compound bromide | 3700-67-2 [chemicalbook.com]
- 7. This compound bromide | C38H80BrN | CID 77293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fig.if.usp.br [fig.if.usp.br]
- 10. Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of vesicle size, lipid composition, and drug-to-lipid ratio on the biological activity of liposomal doxorubicin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of Dimethyldioctadecylammonium Chloride
This compound chloride (DDA) is a synthetic, cationic lipid that has garnered significant attention in the field of immunology, primarily for its role as a potent vaccine adjuvant. When formulated as liposomes, DDA enhances the immunogenicity of co-administered antigens, driving robust cellular and humoral immune responses. This technical guide elucidates the core mechanisms of action of DDA, providing a detailed overview of its interaction with the immune system, quantitative data from key studies, and comprehensive experimental protocols.
Core Mechanism of Action: Antigen Delivery and Immune Activation
The principal mechanism of action of DDA as an adjuvant is centered on its ability to form cationic liposomes that serve as an effective antigen delivery system. These liposomes electrostatically interact with and adsorb protein antigens, facilitating their uptake by antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages.[1][2] This enhanced delivery is a critical first step in initiating a potent adaptive immune response.
Once the DDA-antigen complex is formed, it is efficiently internalized by APCs through an active, actin-dependent endocytosis pathway.[1][2] Following internalization, DDA liposomes have been shown to trigger the activation of the NLRP3 inflammasome.[3] This is a key event in the innate immune response, leading to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-interleukin-1β (pro-IL-1β) into its mature, secreted form, IL-1β, a potent pro-inflammatory cytokine.[3] This process is dependent on the generation of mitochondrial reactive oxygen species (ROS).[3]
While DDA liposomes alone are potent at delivering antigens, they do not significantly induce the maturation of dendritic cells, as evidenced by the lack of upregulation of co-stimulatory molecules like CD40, CD80, and CD86, or MHC class II.[1][2] However, when DDA is formulated with trehalose (B1683222) dibehenate (TDB), the resulting liposomes (often termed CAF01) effectively induce DC maturation, leading to the upregulation of CD80, CD86, and MHC II molecules.[4][5] This maturation is crucial for the effective presentation of antigens to T cells.
The enhanced antigen uptake and APC activation mediated by DDA-based adjuvants lead to a more robust downstream adaptive immune response, characterized by increased T cell proliferation and cytokine production, particularly interferon-gamma (IFN-γ), which is indicative of a Th1-biased response.[2]
Signaling Pathways
The adjuvant activity of DDA is underpinned by the activation of specific intracellular signaling pathways within antigen-presenting cells.
Quantitative Data
The following tables summarize key quantitative findings from studies on the mechanism of action of DDA.
Table 1: Antigen Adsorption and Cellular Uptake
| Parameter | Value | Cell Type | Notes | Source |
| Antigen Adsorption Efficiency (Ovalbumin) | > 90% | - | DDA liposomes mixed with equal concentrations of ovalbumin. | [1] |
| Enhancement of Antigen Presentation | > 100-fold | Murine Bone-Marrow Derived Dendritic Cells (BM-DCs) | Compared to soluble ovalbumin in an in vitro T cell responder assay. | [1][2] |
Table 2: Effect on Dendritic Cell Maturation and Cytokine Production
| Adjuvant Formulation | Upregulation of MHC class II, CD80, CD86 | Key Cytokine Production | Cell Type | Source |
| DDA Liposomes | No significant change | - | Murine BM-DCs | [1] |
| DDA/TDB Liposomes | Significant upregulation | IFN-γ, IL-1β | Murine BM-DCs, Splenocytes | [4][5][6] |
| DDA Liposomes (LPS-primed) | - | IL-1β | Murine BM-DCs | [3] |
Experimental Protocols
4.1. Preparation of DDA Liposomes
This protocol describes a common method for preparing DDA liposomes for use in immunological studies.
-
Preparation of DDA Suspension:
-
Aseptically weigh the desired amount of DDA chloride powder.
-
Suspend the DDA in sterile, pyrogen-free water to a final concentration of 2.5-5 mg/mL in a sterile, heat-resistant container.
-
-
Hydration and Liposome Formation:
-
Heat the DDA suspension to 80°C for 20 minutes with continuous stirring. This temperature is above the phase transition temperature of DDA, facilitating the formation of multilamellar vesicles.
-
-
Antigen Adsorption:
-
Cool the liposome suspension to room temperature.
-
Add the antigen solution to the DDA liposome suspension at the desired antigen-to-lipid ratio.
-
Incubate the mixture for at least 1 hour at room temperature with intermittent gentle mixing to allow for electrostatic adsorption of the antigen to the surface of the cationic liposomes.
-
-
Washing (Optional):
-
To separate the antigen-adsorbed liposomes from free antigen, the suspension can be ultracentrifuged (e.g., 100,000 x g for 1 hour).
-
The supernatant containing free antigen is removed, and the liposome pellet is resuspended in a sterile buffer.
-
4.2. In Vitro Antigen Presentation Assay
This assay measures the ability of APCs pulsed with a DDA-antigen formulation to activate antigen-specific T cells.
-
Preparation of APCs:
-
Isolate or culture APCs (e.g., bone marrow-derived dendritic cells).
-
Plate the APCs in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well).
-
-
Antigen Pulsing:
-
Prepare serial dilutions of the DDA-antigen formulation and the antigen alone (as a control).
-
Add the antigen preparations to the APCs and incubate for 4-6 hours to allow for antigen uptake and processing.
-
Wash the APCs thoroughly to remove any excess antigen.
-
-
Co-culture with T cells:
-
Isolate antigen-specific CD4+ or CD8+ T cells from a T-cell receptor (TCR) transgenic mouse model (e.g., OT-II for an ovalbumin-specific response).
-
Add the T cells to the washed APCs at a specific APC:T cell ratio (e.g., 1:2).
-
-
Measurement of T cell Activation:
-
Co-culture the cells for 48-72 hours.
-
Assess T cell proliferation using a standard method such as [3H]-thymidine incorporation or a dye dilution assay (e.g., CFSE).
-
Collect the culture supernatants to measure cytokine production (e.g., IFN-γ, IL-2) by ELISA.
-
4.3. Cytotoxicity Assay (LDH Release)
This assay determines the cytotoxicity of DDA liposomes on immune cells by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
-
Cell Seeding:
-
Seed immune cells (e.g., macrophages, dendritic cells) in a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of culture medium.
-
-
Treatment:
-
Prepare serial dilutions of DDA liposomes.
-
Add the liposome dilutions to the cells. Include wells for:
-
Untreated control: for spontaneous LDH release.
-
Maximum LDH release control: add a lysis buffer (e.g., Triton X-100) 45 minutes before the end of the incubation.
-
Vehicle control: if the liposomes are in a specific buffer.
-
-
Incubate the plate for the desired time period (e.g., 24 hours).
-
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 10 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing substrate and dye) to each well.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of a stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
-
4.4. Cytokine Quantification by ELISA
This protocol outlines the steps for a sandwich ELISA to quantify cytokines in culture supernatants.
-
Plate Coating:
-
Dilute a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) in a binding solution.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add a blocking buffer (e.g., PBS with 1% BSA) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add 100 µL of culture supernatants and a serial dilution of a known cytokine standard to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine.
-
Incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add an enzyme-linked avidin (B1170675) or streptavidin conjugate (e.g., streptavidin-HRP).
-
Incubate for 30 minutes at room temperature.
-
-
Development and Measurement:
-
Wash the plate.
-
Add a substrate solution (e.g., TMB).
-
Allow the color to develop, then add a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
-
Conclusion
This compound chloride, when formulated into cationic liposomes, acts as a powerful vaccine adjuvant through a multi-faceted mechanism. It enhances antigen delivery to APCs, leading to increased antigen presentation. Furthermore, it activates the innate immune system through the NLRP3 inflammasome pathway, creating a pro-inflammatory environment that promotes a robust and durable adaptive immune response. Understanding these core mechanisms is crucial for the rational design of advanced vaccine formulations and for harnessing the full potential of DDA in the development of next-generation vaccines.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. The adjuvant mechanism of cationic this compound liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPM2 links oxidative stress to the NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Cationic DDA/TDB liposome as a mucosal vaccine adjuvant for uptake by dendritic cells in vitro induces potent humoural immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The vesicle size of DDA:TDB liposomal adjuvants plays a role in the cell-mediated immune response but has no significant effect on antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethyldioctadecylammonium Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Dimethyldioctadecylammonium chloride (DODAC) , a quaternary ammonium (B1175870) compound, has emerged as a significant cationic lipid in the fields of drug delivery and vaccine development. Its unique physicochemical properties enable the formation of liposomes and nanoparticles that can effectively encapsulate and deliver a variety of therapeutic and immunogenic molecules. This in-depth technical guide provides a comprehensive overview of DODAC, including its synonyms, physicochemical properties, detailed experimental protocols for the preparation of DODAC-based delivery systems, and an exploration of its mechanism of action as a vaccine adjuvant.
Synonyms and Chemical Identifiers
This compound chloride is known by a variety of names in scientific literature and commercial products. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and material sourcing.
| Category | Name/Identifier |
| IUPAC Name | N,N-Dimethyl-N-octadecyloctadecan-1-aminium chloride |
| Common Synonyms | Distearyldimonium chloride, Dioctadecyldimethylammonium chloride (DODAC), Dimethyldistearylammonium chloride |
| Trade Names | Aliquat 207, Arquad 2HT-75, Genamin DSAC, Varisoft 100[1] |
| CAS Number | 107-64-2 |
| Molecular Formula | C38H80ClN |
Physicochemical Properties
The utility of DODAC in formulation science is largely dictated by its distinct physicochemical characteristics. These properties influence its self-assembly into vesicles, its interaction with bioactive molecules, and its stability.
| Property | Value | Reference |
| Molecular Weight | 586.5 g/mol | [2] |
| Appearance | White to off-white powder or waxy solid | |
| Melting Point | 37-47 °C | |
| Boiling Point | > 150 °C | |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform (B151607) and methanol. | |
| Critical Micelle Concentration (CMC) | The concentration at which micelles form is low, typical for double-chain surfactants. |
Experimental Protocols
The following sections provide detailed methodologies for the preparation of DODAC-containing liposomes and nanoparticles, which are commonly employed as delivery vehicles in research and development.
Preparation of DODAC Liposomes by Thin-Film Hydration
This is a widely used method for preparing multilamellar vesicles (MLVs) which can then be downsized to unilamellar vesicles (LUVs).
Materials:
-
This compound chloride (DODAC)
-
Co-lipid (e.g., Cholesterol, DOPE) (optional)
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve DODAC and any co-lipids in the organic solvent in the round-bottom flask. The total lipid concentration is typically 10-20 mg/mL.
-
Remove the organic solvent using a rotary evaporator under reduced pressure. The temperature of the water bath should be maintained above the phase transition temperature of the lipids.
-
Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the solvent. A thin, uniform lipid film should be visible on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer pre-warmed to a temperature above the lipid phase transition temperature.
-
Agitate the flask by hand or on a vortex mixer to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (optional but recommended for uniform size distribution):
-
Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator. Sonication should be performed in an ice bath to prevent lipid degradation.
-
Extrusion: For a more uniform size distribution and to produce large unilamellar vesicles (LUVs), subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size. This process is typically repeated 10-20 times.
-
Preparation of DODAC-Containing Nanoparticles by Emulsion-Solvent Evaporation
This method is suitable for encapsulating hydrophobic drugs within a polymer matrix that includes DODAC as a surface-active agent.
Materials:
-
This compound chloride (DODAC)
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Drug to be encapsulated
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Aqueous phase (e.g., deionized water, buffer) containing a stabilizer (e.g., polyvinyl alcohol (PVA))
-
Homogenizer or sonicator
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve the polymer, the drug, and DODAC in the organic solvent.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate. This leads to the precipitation of the polymer and the formation of solid nanoparticles.
-
Nanoparticle Recovery: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess stabilizer and unencapsulated drug, and then lyophilize for long-term storage.
Mechanism of Action as a Vaccine Adjuvant
DODAC-based liposomes are potent adjuvants that enhance the immune response to co-administered antigens. Their mechanism of action is multifaceted and involves several key interactions with the innate immune system.
The primary adjuvant effect of DODAC liposomes is attributed to their positive surface charge, which facilitates the electrostatic adsorption of negatively charged antigens. This formulation acts as a delivery system that enhances the uptake of the antigen by antigen-presenting cells (APCs), such as dendritic cells and macrophages.
Upon administration, DODAC liposomes are thought to be recognized by components of the innate immune system, leading to the activation of signaling pathways that promote a pro-inflammatory environment. This activation is crucial for the subsequent development of a robust adaptive immune response.
Caption: Adjuvant activity of DODAC liposomes.
Recent studies suggest that cationic lipids, including those structurally similar to DODAC, can activate specific innate immune signaling pathways. One such pathway involves the Toll-like receptor 2 (TLR2), a pattern recognition receptor that typically recognizes microbial lipoproteins. The interaction of cationic liposomes with TLR2 can trigger a downstream signaling cascade that leads to the activation of the transcription factor NF-κB.
Furthermore, cationic lipids have been shown to activate the NLRP3 inflammasome, a multiprotein complex in the cytoplasm of immune cells. Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) into their active forms.
The activation of NF-κB and the NLRP3 inflammasome results in the production and release of a variety of pro-inflammatory cytokines and chemokines. This inflammatory milieu at the site of injection recruits more immune cells and promotes the maturation and activation of APCs. The enhanced uptake of the antigen by these activated APCs, coupled with their increased expression of co-stimulatory molecules, leads to a more efficient presentation of the antigen to T-cells, thereby initiating a strong and durable adaptive immune response.
Caption: General experimental workflow for DODAC-based delivery systems.
References
Methodological & Application
Preparation of Dimethyldioctadecylammonium Chloride (DDA) Liposomes: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of liposomes using dimethyldioctadecylammonium chloride (DDA), a cationic lipid widely employed in the development of vaccine adjuvants and drug delivery systems.[1][2][3] The inherent positive charge of DDA facilitates interaction with and delivery of anionic antigens and nucleic acids.[4][5] This protocol outlines two common preparation methods: the thin-film hydration method and the aqueous heat method. Additionally, it includes key characterization parameters and stability considerations to ensure the formulation of reproducible and effective DDA-based liposomal systems.
Introduction
Cationic liposomes, particularly those formulated with DDA, are potent tools in immunology and drug delivery.[1][2] Their ability to form a depot at the injection site enhances antigen exposure to the immune system, leading to robust immune responses.[6][7] DDA is often combined with other lipids, such as trehalose (B1683222) dibehenate (TDB), to create Cationic Adjuvant Formulations (CAFs) that can induce strong cell-mediated and antibody responses.[3][8][9] The physicochemical properties of DDA liposomes, including particle size, zeta potential, and lamellarity, are critical determinants of their in vivo behavior and efficacy. This guide provides standardized procedures to control these parameters during preparation.
Experimental Protocols
Two primary methods for the preparation of DDA liposomes are detailed below. The choice of method may depend on the specific application, desired liposome (B1194612) characteristics, and the nature of the material to be encapsulated or associated.
Method 1: Thin-Film Hydration
The thin-film hydration method is a widely used technique for preparing liposomes.[10][11][12][13][14] It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. This film is then hydrated with an aqueous buffer to form multilamellar vesicles (MLVs), which can be further processed to obtain unilamellar vesicles of a specific size.
Materials:
-
This compound chloride (DDA)
-
Co-lipid (e.g., Trehalose dibehenate (TDB), Cholesterol) (optional)
-
Organic solvent (e.g., chloroform, chloroform:methanol mixture 9:1 v/v)[10]
-
Aqueous hydration buffer (e.g., sterile distilled water, Tris buffer (10 mM, pH 7.4))[1][10]
-
Nitrogen gas source
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Dissolution: Dissolve DDA and any co-lipids in the chosen organic solvent in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask. The temperature of the water bath should be kept above the phase transition temperature of the lipids.
-
Solvent Removal: Dry the lipid film further under a stream of nitrogen gas or in a vacuum desiccator for at least one hour to remove any residual organic solvent.
-
Hydration: Hydrate the lipid film with the pre-warmed aqueous buffer.[13] The temperature of the buffer should be above the gel-liquid crystal transition temperature (Tc) of the lipid mixture (for DDA, this is approximately 47°C).[15] Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).[16]
-
Size Reduction (Optional but Recommended): To obtain a homogenous population of unilamellar vesicles (LUVs), the MLV suspension can be downsized. This is typically achieved by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[12] The extrusion process should be performed at a temperature above the Tc of the lipids and for an odd number of passes (e.g., 11-21 times) to ensure a narrow size distribution.
Method 2: Aqueous Heat Method
The aqueous heat method is a simpler technique that avoids the use of organic solvents.[1]
Materials:
-
This compound chloride (DDA)
-
Sterile distilled water
-
Heating magnetic stirrer
Procedure:
-
Suspension: Suspend DDA in sterile distilled water at the desired concentration (e.g., 2.5–5 mg/ml).[1]
-
Heating and Stirring: Heat the suspension to a temperature above the Tc of DDA (e.g., 80°C) for a specified time (e.g., 20 minutes) with continuous stirring.[1] This process facilitates the self-assembly of DDA into liposomes.
-
Cooling: Allow the liposome suspension to cool to room temperature.
Antigen/Drug Loading
For vaccine and drug delivery applications, the active molecule can be associated with the DDA liposomes.
-
Surface Adsorption: Due to their cationic nature, DDA liposomes can electrostatically adsorb negatively charged antigens or drugs onto their surface.[4] This is typically achieved by mixing the pre-formed liposomes with a solution of the molecule and incubating for a specific period (e.g., 1 hour at room temperature with intermittent mixing).[1]
-
Encapsulation: Hydrophilic molecules can be encapsulated in the aqueous core of the liposomes during the hydration step of the thin-film hydration method. Hydrophobic molecules can be co-dissolved with the lipids in the organic solvent.[5]
Characterization of DDA Liposomes
Proper characterization is essential to ensure the quality and reproducibility of the liposome formulation.
| Parameter | Method | Typical Values for DDA Liposomes |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size can range from <200 nm to >1500 nm depending on the preparation method and extrusion.[15] PDI should ideally be < 0.3 for a homogenous population. |
| Zeta Potential | Laser Doppler Velocimetry | Highly positive, typically > +30 mV. |
| Encapsulation Efficiency / Loading Capacity | Spectrophotometry, HPLC after separation of free from liposome-associated drug/antigen (e.g., via ultracentrifugation or size exclusion chromatography). | Varies depending on the loading method and the nature of the encapsulated/adsorbed molecule. |
| Lamellarity and Morphology | Transmission Electron Microscopy (TEM), Cryo-TEM | Can be unilamellar or multilamellar depending on the preparation method.[9] |
Stability
The stability of DDA liposome formulations is crucial for their shelf-life and efficacy.
| Parameter | Storage Conditions | Observations |
| Vesicle Size | 4°C and 25°C | Generally stable for an initial period (e.g., 28 days), with significant changes potentially occurring by day 56.[17] The incorporation of stabilizers like TDB can improve stability.[9][15] |
| Zeta Potential | 4°C and 25°C | Significant changes can occur as early as 14-28 days post-formulation.[17] |
Visualized Workflows
Thin-Film Hydration Method Workflow
Caption: Workflow for DDA liposome preparation via the thin-film hydration method.
Aqueous Heat Method Workflow
Caption: Workflow for DDA liposome preparation using the aqueous heat method.
Antigen Loading Signaling Pathway
Caption: Electrostatic interaction for surface adsorption of anionic antigens onto cationic DDA liposomes.
References
- 1. The adjuvant mechanism of cationic this compound liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vaccine approaches for antigen capture by liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design considerations for liposomal vaccines: Influence of formulation parameters on antibody and cell-mediated immune responses to liposome associated antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aston Publications Explorer [publications.aston.ac.uk]
- 7. Liposomes based on this compound promote a depot effect and enhance immunogenicity of soluble antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The vesicle size of DDA:TDB liposomal adjuvants plays a role in the cell-mediated immune response but has no significant effect on antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of cationic liposomes based on this compound and synthetic cord factor from M. tuberculosis (trehalose 6,6'-dibehenate)-a novel adjuvant inducing both strong CMI and antibody responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Lipid Film Hydration Method for Preparation of Liposomes [ebrary.net]
- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 14. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for DODAC-Based Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctadecyldimethylammonium chloride (DODAC) is a cationic lipid that has garnered significant attention in the field of nanotechnology for its role in the formation of lipid-based nanoparticles.[1] These nanoparticles, particularly liposomes and solid lipid nanoparticles (SLNs), serve as versatile carriers for the delivery of therapeutic agents, including small molecule drugs and nucleic acids.[2][3] The positive charge imparted by DODAC facilitates the encapsulation of negatively charged molecules like DNA and RNA and promotes interaction with negatively charged cell membranes, enhancing cellular uptake.[4][5]
The formulation of DODAC-based nanoparticles allows for the modification of drug pharmacokinetics, offering advantages such as improved bioavailability, controlled release, and targeted delivery.[3][6] The physicochemical properties of these nanoparticles, including their size, surface charge (zeta potential), and polydispersity, are critical parameters that influence their stability and in vivo performance.[1][7]
Applications in Drug and Gene Delivery
DODAC-containing nanoparticles are primarily utilized in the development of advanced drug and gene delivery systems. Their cationic nature is particularly advantageous for the delivery of genetic material, where the electrostatic interaction between the positively charged lipid and the negatively charged nucleic acid backbone is crucial for complexation and protection from enzymatic degradation.[2][4]
In drug delivery, DODAC-based nanoparticles can encapsulate hydrophobic and hydrophilic drugs, improving their solubility and stability.[5] The lipid matrix can provide a sustained release profile, reducing the frequency of administration and potential side effects.[6] Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands to achieve site-specific delivery, enhancing therapeutic efficacy and minimizing off-target effects.
Experimental Protocols
Protocol 1: Synthesis of DODAC-Based Solid Lipid Nanoparticles (SLNs) by Thin-Film Hydration-Extrusion
This protocol describes a common method for the preparation of DODAC-containing SLNs.
Materials:
-
Dioctadecyldimethylammonium chloride (DODAC)
-
Helper Lipid (e.g., Cholesterol)
-
PEGylated Lipid (e.g., DSPE-PEG2000)
-
Drug to be encapsulated
-
Chloroform
-
Methanol
-
Hydration Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
Equipment:
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Syringes
Procedure:
-
Lipid Film Preparation:
-
Dissolve DODAC, cholesterol, and DSPE-PEG2000 in a chloroform:methanol solvent mixture in a round-bottom flask. A typical molar ratio would be 50:40:10 (DODAC:Cholesterol:DSPE-PEG2000).
-
If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the transition temperature of the lipids.
-
Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.[8][9]
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[9]
-
-
Hydration:
-
Pre-heat the hydration buffer to a temperature above the lipid film's transition temperature.[9]
-
If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
-
Add the warm hydration buffer to the flask containing the lipid film.[8]
-
Agitate the flask to hydrate (B1144303) the lipid film, which will cause the lipids to swell and form multilamellar vesicles (MLVs).[9]
-
-
Extrusion (Sizing):
-
Load the MLV suspension into a pre-heated extruder.
-
Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs) with a more uniform size distribution.[8]
-
Collect the final nanoparticle suspension.
-
Protocol 2: Characterization of DODAC-Based Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., deionized water or PBS).
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Measure the particle size (hydrodynamic diameter) and PDI. A PDI value below 0.3 is generally considered acceptable for a monodisperse population.[7]
-
For zeta potential, use an appropriate electrode cuvette and measure the electrophoretic mobility of the nanoparticles. A zeta potential above +30 mV typically indicates good colloidal stability for cationic nanoparticles.[1][10]
-
2. Encapsulation Efficiency and Drug Loading:
-
Method: Indirect quantification using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the unencapsulated ("free") drug from the nanoparticles. This can be done by methods such as ultracentrifugation, dialysis, or size exclusion chromatography.
-
Quantify the amount of free drug in the supernatant or dialysate using a pre-established calibration curve for the drug.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
Quantitative Data Summary
The following table summarizes representative quantitative data for DODAC-based nanoparticles synthesized using the thin-film hydration-extrusion method. These values are illustrative and can vary depending on the specific formulation and process parameters.
| Parameter | Representative Value | Method of Analysis |
| Particle Size (Diameter) | 150 ± 20 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +45 ± 5 mV | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency | > 90% | UV-Vis or HPLC |
| Drug Loading | 5-10% (w/w) | UV-Vis or HPLC |
Visualizations
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Production and clinical development of nanoparticles for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle Formulation in Drug Delivery | Blog [rootsanalysis.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. longdom.org [longdom.org]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 9. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 10. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
Dimethyldioctadecylammonium Bromide (DDAB) in Gene Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyldioctadecylammonium bromide (DDAB) is a cationic lipid that has garnered significant attention as a non-viral vector for gene delivery. Its positively charged head group facilitates the condensation of negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into nanoparticles known as lipoplexes. These lipoplexes can effectively traverse the cell membrane, delivering their genetic cargo into the cytoplasm. This document provides detailed application notes and protocols for utilizing DDAB in gene delivery systems, intended for researchers, scientists, and professionals in drug development. DDAB-based systems offer a versatile and cost-effective alternative to viral vectors for various applications, including gene therapy and vaccine development.[1][2]
Data Presentation: Physicochemical and Biological Properties of DDAB-Based Nanoparticles
The efficiency and safety of DDAB-based gene delivery systems are critically dependent on their physicochemical properties. The following tables summarize key quantitative data from various studies, providing a comparative overview of different DDAB formulations.
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Transfection Efficiency | Cytotoxicity | Reference |
| DDAB/DOPE (1:1 molar ratio) | ~150 | +21 to +29 | High in various cell lines | Moderate, dependent on concentration and cell type | [3][4] |
| DDAB/Cholesterol | 127 | +23.7 to +47.7 | Effective in vivo | Lower than DDAB alone | [5][] |
| DDAB-coated PLGA nanoparticles | ~240 | Positive | Significant improvement over non-coated particles | Less cytotoxic than CTAB-coated nanoparticles at equivalent positive zeta potentials | [7] |
| DDAB-mPEG-PCL hybrid nanoparticles (for siRNA) | < 100 | Positive | Efficient siRNA binding at N/P ratio of 40; 95% ± 4 encapsulation efficiency; significant gene downregulation | Significantly lower than cationic lipid alone | [8] |
| DDAB/DOPE with Protamine | Not specified | Not specified | Up to 20-fold increase in transfection efficiency and expression level compared to DDAB/DOPE alone in multiple cell lines | Not specified | [9] |
Table 1: Comparative data of different DDAB-based gene delivery formulations.
Experimental Protocols
Preparation of DDAB/DOPE Liposomes
This protocol describes the preparation of DDAB/DOPE liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
This compound bromide (DDAB)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline, HBS)
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DDAB and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).
-
Attach the flask to a rotary evaporator.
-
Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 40-50°C) until a thin, uniform lipid film is formed on the flask wall.
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the solvent.
-
-
Hydration:
-
Hydrate the lipid film with a sterile, nuclease-free aqueous solution (e.g., water or HBS) by gentle rotation. The volume of the aqueous solution should be chosen to achieve the desired final lipid concentration.
-
Incubate the flask at a temperature above the lipid phase transition temperature for 1-2 hours with occasional agitation to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size of the MLVs, sonicate the lipid suspension in a bath sonicator for 5-10 minutes.
-
For a more uniform size distribution, pass the liposome (B1194612) suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). Perform 10-20 passes through the membrane to obtain small unilamellar vesicles (SUVs).
-
-
Characterization:
-
Determine the particle size and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).
-
Store the liposome suspension at 4°C.
-
Formulation of DDAB/DOPE-DNA Lipoplexes
This protocol outlines the formation of lipoplexes by complexing the prepared DDAB/DOPE liposomes with plasmid DNA.
Materials:
-
DDAB/DOPE liposome suspension (from Protocol 1)
-
Plasmid DNA (pDNA) solution in a low-ionic-strength buffer (e.g., TE buffer)
-
Serum-free cell culture medium (e.g., Opti-MEM)
Procedure:
-
Dilution:
-
Separately dilute the required amount of DDAB/DOPE liposomes and pDNA in equal volumes of serum-free medium. The amounts should be calculated based on the desired N/P ratio (the molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the DNA).
-
-
Complexation:
-
Gently add the diluted pDNA solution to the diluted liposome suspension while vortexing at a low speed. Note: Adding the liposomes to the DNA can sometimes result in larger aggregates.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable lipoplexes.
-
-
Application:
-
The freshly prepared lipoplexes are now ready for cell transfection.
-
In Vitro Transfection of Mammalian Cells
This protocol describes the transfection of adherent mammalian cells with DDAB/DOPE-DNA lipoplexes.
Materials:
-
Adherent mammalian cells (e.g., HEK293, HeLa, CHO)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
DDAB/DOPE-DNA lipoplexes (from Protocol 2)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
-
Transfection:
-
On the day of transfection, remove the complete culture medium from the cells and wash once with PBS.
-
Add the appropriate volume of serum-free medium containing the pre-formed lipoplexes to the cells.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.
-
Incubate the cells for 24-72 hours to allow for gene expression.
-
-
Analysis:
-
Assess transfection efficiency and gene expression using appropriate methods such as fluorescence microscopy (for fluorescent reporter genes like GFP), luciferase assay, or Western blotting.
-
Cytotoxicity Assessment using MTT Assay
This protocol describes how to evaluate the cytotoxicity of DDAB-based formulations using a standard MTT assay.
Materials:
-
Cells treated with DDAB formulations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well plate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat them with different concentrations of the DDAB formulation as described in the transfection protocol. Include untreated cells as a control.
-
-
MTT Addition:
-
After the desired incubation period (e.g., 24 or 48 hours), remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the absorbance of untreated control cells.
-
Visualizations
Signaling Pathway of DDAB-Mediated Gene Delivery
Caption: Cellular uptake and trafficking of DDAB lipoplexes.
Experimental Workflow for DDAB Lipoplex Preparation and Transfection
References
- 1. library.opentrons.com [library.opentrons.com]
- 2. Liposomes for DNA/RNA Delivery - CD Bioparticles [cd-bioparticles.net]
- 3. Uptake and transfection with polymeric nanoparticles are dependent on polymer end-group structure, but largely independent of nanoparticle physical and chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery [mdpi.com]
- 7. takara.co.kr [takara.co.kr]
- 8. DDAB cationic lipid-mPEG, PCL copolymer hybrid nano-carrier synthesis and application for delivery of siRNA targeting IGF-1R into breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical methods of DNA and RNA fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulation of DODAC Vesicles for siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) has emerged as a powerful therapeutic modality for silencing disease-causing genes with high specificity. However, the clinical translation of siRNA is hampered by its inherent instability and poor cellular uptake. Cationic lipid-based nanoparticles, particularly vesicles formulated with lipids such as Dioleoyl Dimethyl Ammonium Chloride (DODAC), offer a promising strategy to overcome these hurdles. DODAC, a cationic lipid, facilitates the encapsulation of negatively charged siRNA molecules through electrostatic interactions, forming stable lipoplexes. These vesicles protect the siRNA from degradation by nucleases and enhance its delivery into target cells. This document provides detailed protocols for the formulation and characterization of DODAC-siRNA vesicles, along with an overview of their cellular uptake and mechanism of action. While the following protocols are based on the well-characterized cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), which is structurally similar to DODAC, optimization for DODAC-specific formulations is recommended.
Data Presentation
Table 1: Physicochemical Properties of Cationic Lipid-siRNA Lipoplexes
| Formulation ID | Cationic Lipid | Helper Lipid | Molar Ratio (Cationic:Helper) | N/P Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Lipo-DODAC-1 | DODAC | DOPE | 1:1 | 2:1 | 150 ± 10 | 0.21 ± 0.03 | +35 ± 5 | >95 |
| Lipo-DODAC-2 | DODAC | DOPE | 1:1 | 5:1 | 135 ± 8 | 0.18 ± 0.02 | +45 ± 4 | >98 |
| Lipo-DODAC-3 | DODAC | Cholesterol | 1:1 | 2:1 | 180 ± 15 | 0.25 ± 0.04 | +30 ± 6 | >90 |
| Lipo-DODAC-4 | DODAC | Cholesterol | 1:1 | 5:1 | 165 ± 12 | 0.22 ± 0.03 | +40 ± 5 | >95 |
| Lipo-DOTAP-Ref | DOTAP | DOPE | 1:1 | 5:1 | 145 ± 9 | 0.19 ± 0.02 | +42 ± 4 | >98 |
N/P ratio refers to the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate (B84403) groups in the siRNA. Data for Lipo-DODAC formulations are hypothetical and represent expected values based on similar cationic lipids. Optimization is required to achieve these parameters.
Table 2: In Vitro Gene Silencing Efficiency of Cationic Lipid-siRNA Lipoplexes
| Formulation ID | Target Gene | Cell Line | siRNA Concentration (nM) | Gene Knockdown (%) | Cytotoxicity (Cell Viability %) |
| Lipo-DODAC-1 | Luciferase | HeLa-Luc | 50 | 75 ± 8 | 85 ± 5 |
| Lipo-DODAC-2 | Luciferase | HeLa-Luc | 50 | 85 ± 5 | 78 ± 7 |
| Lipo-DODAC-3 | GFP | HEK293-GFP | 50 | 60 ± 10 | 90 ± 4 |
| Lipo-DODAC-4 | GFP | HEK293-GFP | 50 | 70 ± 7 | 82 ± 6 |
| Lipo-DOTAP-Ref | Luciferase | LLC-Luc | 50 | ~70-80%[1] | >80%[1] |
Data for Lipo-DODAC formulations are hypothetical and represent expected outcomes. Actual performance will depend on experimental conditions and optimization.
Experimental Protocols
Protocol 1: Formulation of DODAC-siRNA Vesicles by Lipid Film Hydration and Extrusion
This protocol describes the preparation of DODAC-siRNA vesicles using the lipid film hydration method followed by extrusion to obtain unilamellar vesicles of a defined size.
Materials:
-
Dioleoyl Dimethyl Ammonium Chloride (DODAC)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or Cholesterol
-
siRNA (specific to the target gene)
-
Chloroform
-
Methanol
-
Nuclease-free water
-
5% (w/v) sterile filtered dextrose solution
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Sterile, nuclease-free microtubes
Procedure:
-
Lipid Film Preparation:
-
Dissolve DODAC and the helper lipid (DOPE or Cholesterol) in a chloroform:methanol (e.g., 4:1 v/v) mixture in a round-bottom flask.[2] The molar ratio of DODAC to helper lipid should be optimized (e.g., 1:1).
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 40°C) until a thin, uniform lipid film is formed on the inner surface of the flask.[2]
-
Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration of the Lipid Film:
-
Hydrate the lipid film with a 5% (w/v) sterile filtered dextrose solution by gentle rotation.[2] The volume of the dextrose solution should be calculated to achieve the desired final lipid concentration.
-
The hydration process results in the formation of large, multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction (Extrusion):
-
To obtain small, unilamellar vesicles (SUVs), sonicate the MLV suspension in a water bath sonicator for 1-2 minutes.[2]
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Pass the sonicated vesicle suspension through the extruder 11-21 times to ensure a uniform size distribution.[2]
-
-
siRNA Encapsulation (Lipoplex Formation):
-
Dilute the prepared DODAC vesicles and the siRNA solution separately in nuclease-free water or a suitable buffer (e.g., 20 mM HEPES, pH 7.4).[3]
-
Add the siRNA solution to the vesicle suspension while gently vortexing or pipetting to ensure rapid mixing.[2] The amount of siRNA to be added is determined by the desired N/P ratio.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable DODAC-siRNA lipoplexes.[2]
-
The formulated vesicles are now ready for characterization and in vitro/in vivo studies. Store at 4°C.
-
Protocol 2: Characterization of DODAC-siRNA Vesicles
1. Particle Size and Zeta Potential Measurement:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS).
-
Procedure:
2. siRNA Encapsulation Efficiency Assessment:
-
Method: Gel Retardation Assay.
-
Procedure:
-
Prepare a 1% agarose (B213101) gel in Tris-borate-EDTA (TBE) buffer containing a nucleic acid stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Prepare DODAC-siRNA lipoplexes at various N/P ratios (e.g., 0.5:1, 1:1, 2:1, 5:1, 10:1).
-
Load the lipoplex samples and a control of free siRNA into the wells of the agarose gel.
-
Run the gel electrophoresis at a constant voltage (e.g., 100 V) for 30-45 minutes.
-
Visualize the gel under a UV transilluminator. The absence of a free siRNA band in the lipoplex lanes indicates complete complexation.[4]
-
-
Alternative Method: Quantify the amount of unencapsulated siRNA in the supernatant after centrifugation of the lipoplexes using a fluorescent dye like RiboGreen.[3]
Protocol 3: In Vitro Gene Silencing Assay
Materials:
-
Target cell line expressing a reporter gene (e.g., HeLa-Luciferase or HEK293-GFP).
-
Complete cell culture medium.
-
DODAC-siRNA vesicles (formulated with siRNA targeting the reporter gene).
-
Control siRNA vesicles (formulated with a non-targeting scramble siRNA).
-
Luciferase assay kit or flow cytometer.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
On the day of transfection, replace the old medium with fresh, serum-containing medium.
-
Add the DODAC-siRNA vesicles and control vesicles to the cells at the desired final siRNA concentration (e.g., 50 nM).
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
-
Gene Silencing Analysis:
-
For Luciferase Reporter:
-
After incubation, lyse the cells and measure the luciferase activity using a luciferase assay kit according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein concentration in each well.
-
-
For GFP Reporter:
-
After incubation, wash the cells with PBS and detach them using trypsin.
-
Analyze the GFP fluorescence intensity of the cells using a flow cytometer.
-
-
-
Data Analysis: Calculate the percentage of gene knockdown by comparing the reporter gene expression in cells treated with target siRNA vesicles to that in cells treated with control siRNA vesicles.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the formulation of DODAC-siRNA vesicles.
Caption: Cellular uptake and intracellular trafficking of DODAC-siRNA vesicles.
Caption: Proposed mechanism of endosomal escape for DODAC-siRNA vesicles.
References
- 1. Effects of sterol derivatives in cationic liposomes on biodistribution and gene-knockdown in the lungs of mice systemically injected with siRNA lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanomedicinelab.com [nanomedicinelab.com]
- 3. Cationic Lipid Nanoparticles for Therapeutic Delivery of siRNA and miRNA to Murine Liver Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Creation of DODAC-Based Adjuvants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and application of Dimethyldioctadecylammonium Chloride (DODAC)-based liposomal adjuvants. The protocols outlined below are intended to serve as a foundational methodology for researchers developing novel vaccine candidates.
Introduction to DODAC-Based Adjuvants
Cationic liposomes are potent adjuvants that enhance immune responses to co-administered antigens. DODAC is a cationic lipid that can be formulated into liposomes to create an effective adjuvant system. These liposomes function as a delivery vehicle, facilitating the uptake of antigens by antigen-presenting cells (APCs) and stimulating innate immune pathways to shape the adaptive immune response. The positive surface charge of DODAC liposomes promotes interaction with negatively charged cell membranes, leading to enhanced cellular uptake.
Experimental Protocols
Preparation of DODAC Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar DODAC-based liposomes using the thin-film hydration method followed by extrusion. This method is reproducible and allows for control over the final liposome (B1194612) size.
Materials:
-
This compound Chloride (DODAC)
-
Helper lipid (e.g., Cholesterol or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) - DOPE)
-
Organic solvent (e.g., Chloroform or a 2:1 chloroform:methanol mixture)
-
Hydration buffer (e.g., Phosphate-buffered saline (PBS) pH 7.4, HEPES buffer, or sterile nuclease-free water)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Sterile syringes
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Lipid Dissolution:
-
Dissolve DODAC and a helper lipid (e.g., cholesterol) in the desired molar ratio (e.g., 1:1) in an organic solvent in a round-bottom flask.[1] Ensure the lipids are completely dissolved to form a clear solution.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the transition temperature (Tc) of the lipids (for DODAC, a temperature of around 40-50°C is suitable).[1]
-
Rotate the flask and apply a vacuum to evaporate the organic solvent, creating a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of the solvent, further dry the film under a stream of inert gas or in a vacuum desiccator for at least 2 hours to overnight.[1]
-
-
Hydration:
-
Add the desired volume of pre-warmed hydration buffer to the flask to achieve the target final lipid concentration (e.g., 1-10 mg/mL).[1]
-
Agitate the flask by hand-shaking or vortexing above the Tc of the lipids until the lipid film is fully suspended. This process typically takes 30-60 minutes and results in a milky suspension of multilamellar vesicles (MLVs).[1]
-
-
Sizing by Extrusion:
-
To obtain unilamellar vesicles (ULVs) with a defined size, the MLV suspension is subjected to extrusion.[1]
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[1]
-
Equilibrate the extruder and syringes to a temperature above the Tc of the lipids.[2]
-
Load the MLV suspension into one of the syringes.
-
Pass the suspension back and forth between the two syringes through the membrane for an odd number of passes (e.g., 11-21 times). This process helps to ensure a homogenous liposome population.[1][3] The resulting liposome suspension should appear more translucent.
-
-
Sterilization:
Formulation of DODAC-Adjuvanted Vaccine
This protocol describes the simple admixture method for formulating the prepared DODAC liposomes with a protein antigen.
Materials:
-
Prepared DODAC liposomes
-
Antigen solution (e.g., Ovalbumin in PBS)
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Admixture:
-
In a sterile microcentrifuge tube, mix the DODAC liposome suspension with the antigen solution at the desired ratio (e.g., 10 µg of antigen per 100 µg of DODAC).[6]
-
Incubate the mixture at room temperature for 30 minutes with intermittent gentle vortexing to allow for the electrostatic adsorption of the negatively charged antigen to the positively charged liposomes.[7]
-
The adjuvanted vaccine is now ready for use. It is recommended to use the formulation within a few hours of preparation.[7]
-
Characterization of DODAC Liposomes
2.3.1. Particle Size and Zeta Potential
The size and surface charge of the liposomes are critical parameters that influence their adjuvant activity.
Method:
-
Dynamic Light Scattering (DLS): Determine the mean hydrodynamic diameter and polydispersity index (PDI) of the liposomes.
-
Zeta Potential Analysis: Measure the surface charge of the liposomes.
Expected Values:
| Parameter | Expected Value | Reference |
| Mean Diameter | 100 - 300 nm | [5][8] |
| Polydispersity Index (PDI) | < 0.3 | [5] |
| Zeta Potential | +30 to +60 mV | [8] |
Table 1: Physicochemical Properties of Cationic Liposomes.
In Vivo Immunization Protocol (Mouse Model)
This protocol provides a general guideline for immunizing mice with a DODAC-adjuvanted vaccine.
Materials:
-
DODAC-adjuvanted vaccine formulation
-
6-8 week old female C57BL/6 or BALB/c mice
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Immunization Schedule:
-
Primary Immunization (Day 0): Inject each mouse subcutaneously (s.c.) or intramuscularly (i.m.) with 50-100 µL of the vaccine formulation containing 10-25 µg of antigen and 100-250 µg of DODAC.[6][9]
-
Booster Immunization (Day 14 or 21): Administer a booster injection with the same formulation and route as the primary immunization.[10]
-
-
Sample Collection:
-
Serum: Collect blood samples at desired time points (e.g., pre-immunization and 1-2 weeks after the final boost) to analyze antibody responses.
-
Splenocytes: At the experimental endpoint (e.g., 1-2 weeks after the final boost), euthanize mice and harvest spleens for the analysis of T-cell responses.
-
Mechanism of Action and Signaling Pathways
DODAC-based adjuvants primarily exert their effect by enhancing the delivery of antigens to APCs and by directly stimulating these cells.
Workflow of DODAC Adjuvant Action:
Caption: Workflow of DODAC-adjuvanted antigen processing and presentation.
Signaling Pathway in Antigen Presenting Cells:
Cationic liposomes like DODAC have been shown to activate the PI3K/Akt/ERK signaling pathway in APCs, leading to the production of chemokines and cytokines that shape the immune response.
Caption: PI3K/Akt/ERK signaling pathway activated by DODAC liposomes in APCs.
Data Presentation
Immunological Outcomes
Immunization with DODAC-adjuvanted antigens typically results in a robust Th1-biased immune response, characterized by the production of specific cytokines and the activation of CD4+ and CD8+ T-cells.
| Cytokine | Expected Response |
| IFN-γ | Increased |
| IL-2 | Increased |
| IL-4 | Moderate Increase |
| IL-5 | Low to Moderate Increase |
| IL-12 | Increased |
| TNF-α | Increased |
Table 2: Expected Cytokine Profile Induced by DODAC-Based Adjuvants. A Th1-dominant response is indicated by elevated levels of IFN-γ and IL-12.
| T-Cell Subset | Expected Response |
| Antigen-specific CD4+ T-cells | Increased proliferation and cytokine production (IFN-γ, TNF-α) |
| Antigen-specific CD8+ T-cells | Increased proliferation and cytotoxic activity |
Table 3: Expected T-Cell Responses to DODAC-Adjuvanted Vaccines.
Conclusion
DODAC-based liposomal adjuvants represent a versatile and potent platform for enhancing the immunogenicity of subunit vaccines. The protocols and information provided herein offer a solid foundation for the development and evaluation of novel vaccine candidates. Further optimization of the formulation and immunization schedule may be required depending on the specific antigen and target disease.
References
- 1. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sterlitech.com [sterlitech.com]
- 3. Educating CD4 T cells with vaccine adjuvants: lessons from lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adjuvant-enhanced CD4 T Cell Responses are Critical to Durable Vaccine Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 6. Development of combination adjuvant for efficient T cell and antibody response induction against protein antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Standard Immunization of Mice, Rats, and Hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
Application Notes and Protocols for Creating Cationic Emulsions with Dimethyldioctadecylammonium Chloride (DODAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyldioctadecylammonium chloride (DODAC), a quaternary ammonium (B1175870) compound, is a versatile cationic surfactant widely employed in the formulation of stable emulsions for various applications, including drug delivery and vaccine adjuvants.[1] Its amphipathic structure, featuring a positively charged head group and two long hydrophobic tails, enables the formation of stable oil-in-water (O/W) nanoemulsions. The cationic nature of these emulsions facilitates interaction with negatively charged biological membranes, enhancing the cellular uptake of encapsulated therapeutic agents or antigens. Furthermore, DODAC-based cationic lipids have been shown to possess inherent adjuvant properties, capable of stimulating the innate immune system to potentiate adaptive immune responses.[2][3]
This document provides detailed application notes and protocols for the preparation, characterization, and application of DODAC-based cationic emulsions in research and drug development.
Data Presentation: Physicochemical Properties of Cationic Emulsions
The following tables summarize typical quantitative data for cationic emulsions formulated with DODAC or structurally similar cationic lipids like Didodecyldimethylammonium Bromide (DDAB) and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). These values are representative and will vary depending on the specific formulation parameters.
Table 1: Particle Size and Zeta Potential of Cationic Nanoemulsions
| Cationic Lipid | Oil Phase | Method | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DDAB | Capmul MCM | Probe Sonication | 81.6 ± 3.56 | Not Reported | Not Reported | [4] |
| DDAB (after steam sterilization) | Capmul MCM | Probe Sonication | 137.1 ± 1.57 | Not Reported | Not Reported | [4] |
| Generic Cationic Lipid | Not Specified | High-Pressure Homogenization | ~150 | < 0.25 | ~+28 | [5] |
| DOTAP/DC-cholesterol | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | [6] |
Table 2: Encapsulation Efficiency of Actives in Cationic Formulations
| Cationic Lipid | Encapsulated Agent | Formulation Type | Encapsulation Efficiency (%) | Reference |
| Generic Cationic Lipid | Doxorubicin | Solid Lipid Nanoparticles | 97 | [7] |
| Generic Cationic Lipid | Bovine Serum Albumin | Nanoemulsion | >90 | [8] |
| Generic Cationic Lipid | Turmeric Extract | Emulsion | Not Specified | [9] |
Experimental Protocols
Protocol 1: Preparation of DODAC Cationic Nanoemulsion by Probe Sonication
This protocol is adapted from methods for preparing cationic nanoemulsions with similar surfactants and is a starting point for optimization.[4][10]
Materials:
-
This compound chloride (DODAC)
-
Oil Phase (e.g., Capmul MCM, Squalene, Mygliol 812)
-
Non-ionic surfactant (e.g., Poloxamer 188, Tween 80)
-
Phospholipid (e.g., Soy Lecithin, DOPC)
-
Osmotic agent (e.g., Glycerol)
-
Purified water (e.g., double filtered, deionized)
-
Active Pharmaceutical Ingredient (API) or Antigen (optional)
Equipment:
-
Probe sonicator
-
High-shear homogenizer (optional, for pre-emulsion)
-
Water bath or heating block
-
Vortex mixer
-
Beakers and magnetic stirrer
Procedure:
-
Phase Preparation:
-
Aqueous Phase: Dissolve the non-ionic surfactant and osmotic agent in purified water. Heat to 70°C in a water bath.
-
Oil Phase: Dissolve DODAC, the phospholipid, and the lipophilic API/antigen (if applicable) in the oil phase. Heat to 70°C in a water bath.
-
-
Coarse Emulsion Formation:
-
While vortexing the heated oil phase, slowly add the heated aqueous phase to create a coarse emulsion.
-
-
Nanoemulsion Formation by Sonication:
-
Immediately transfer the coarse emulsion to a pre-heated vial (70°C).
-
Insert the probe of the sonicator into the emulsion.
-
Sonicate the emulsion. Starting parameters for optimization can be:
-
-
Cooling and Storage:
-
Allow the nanoemulsion to cool to room temperature.
-
Store at 4°C for stability studies.
-
Protocol 2: Characterization of DODAC Cationic Emulsions
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) for size and PDI, and Electrophoretic Light Scattering (ELS) for zeta potential.[12][13]
-
Procedure:
-
Dilute a small sample of the nanoemulsion with purified water or an appropriate buffer to a suitable concentration for the instrument.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurements in triplicate.
-
A positive zeta potential is expected for a stable cationic emulsion.[14]
-
2. Encapsulation Efficiency (EE%):
-
Method: Centrifugation or size exclusion chromatography to separate the nanoemulsion from the unencapsulated drug/antigen, followed by quantification of the free drug/antigen in the supernatant/eluate.
-
Procedure (by Centrifugation):
-
Place a known amount of the nanoemulsion in a centrifugal filter device.
-
Centrifuge at a high speed to separate the aqueous phase containing the free drug from the nanoemulsion.
-
Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Mandatory Visualizations
Application Notes
-
Drug Delivery: The positive surface charge of DODAC emulsions enhances their interaction with negatively charged cell membranes, potentially leading to increased cellular uptake of encapsulated drugs.[15] This is particularly advantageous for delivering nucleic acids (gene delivery) and for targeting cells with a high negative surface charge, such as cancer cells. The nano-size of the emulsion droplets can also improve drug solubility and bioavailability.[8][16]
-
Vaccine Adjuvant: DODAC and similar cationic lipids act as potent adjuvants, enhancing both humoral and cellular immune responses.[3][17] Unlike many traditional adjuvants that signal through Toll-like receptors (TLRs), cationic lipids like DOTAP have been shown to activate antigen-presenting cells (APCs), such as dendritic cells, through an NF-κB independent mechanism involving the PI-3 kinase and ERK pathways.[1][18] This leads to the production of chemokines, which recruit other immune cells to the site of injection, thereby amplifying the immune response.[1] This mode of action may offer a different and potentially safer profile compared to TLR agonist adjuvants.[3]
-
Formulation Optimization: The physicochemical properties of the nanoemulsion, such as particle size and zeta potential, are critical for its stability and in vivo performance.[13][19] These properties are influenced by the composition (e.g., oil-to-surfactant ratio) and the preparation process (e.g., sonication time and energy).[11][20] Therefore, a systematic optimization of the formulation is crucial for each specific application.
-
Stability: Cationic emulsions are stabilized by electrostatic repulsion between the positively charged droplets. A high zeta potential (typically > +30 mV) is generally indicative of good long-term stability.[14] Stability should be assessed over time and under different storage conditions by monitoring particle size, PDI, and zeta potential.
Conclusion
This compound chloride is a valuable excipient for the formulation of cationic emulsions for advanced drug delivery and vaccine applications. Its ability to form stable nanoemulsions, enhance cellular uptake, and act as an immune adjuvant makes it a compelling candidate for the development of novel therapeutics and vaccines. The protocols and data presented herein provide a foundation for researchers to explore the potential of DODAC-based cationic emulsions in their specific fields of study. Further optimization and characterization will be necessary to tailor these formulations for specific clinical applications.
References
- 1. Mechanism of adjuvant activity of cationic liposome: phosphorylation of a MAP kinase, ERK and induction of chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN105920599B - Vaccine using cationic liposome DOTAP as adjuvant and preparation method thereof - Google Patents [patents.google.com]
- 4. Cationic nanoemulsions as potential carriers for intracellular delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adjuvants Enhancing Cross-Presentation by Dendritic Cells: The Key to More Effective Vaccines? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intranasal Immunization with DOTAP Cationic Liposomes Combined with DC-Cholesterol Induces Potent Antigen-Specific Mucosal and Systemic Immune Responses in Mice | PLOS One [journals.plos.org]
- 7. Lipid-DNA complexes induce potent activation of innate immune responses and antitumor activity when administered intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sonication as a potential tool in the formation of protein-based stable emulsion – Concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of ultrasonic emulsification conditions for the production of orange peel essential oil nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 14. Using Zeta Potential in Product Formulation | Labcompare.com [labcompare.com]
- 15. Cationic Nanoemulsions Formulation Optimization Services - CD Formulation [formulationbio.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. A simple but effective cancer vaccine consisting of an antigen and a cationic lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. azonano.com [azonano.com]
- 20. Sonication parameters for the preparation of biodegradable nanocapsules of controlled size by the double emulsion method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DODAC in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctadecyldimethylammonium chloride (DODAC) is a quaternary ammonium (B1175870) compound (QAC) with potent, broad-spectrum antimicrobial properties. As a cationic surfactant, its primary mode of action involves the disruption of microbial cell membranes, leading to the loss of cellular integrity and subsequent cell death. This document provides an overview of the applications of DODAC in antimicrobial research, including its activity against key pathogens, and detailed protocols for its evaluation.
Applications of DODAC in Antimicrobial Research
DODAC's primary application in antimicrobial research stems from its efficacy as a disinfectant and antiseptic. Its cationic nature facilitates interaction with negatively charged microbial cell surfaces, initiating a cascade of events that ultimately leads to cell lysis. Research applications include:
-
Screening for new antimicrobial formulations: DODAC can be used as a positive control or benchmark for the development of new disinfectants and antiseptics.
-
Investigating mechanisms of antimicrobial resistance: Studying microbial resistance to DODAC can provide insights into the broader mechanisms of resistance to cationic disinfectants.
-
Development of antimicrobial surfaces and materials: DODAC can be incorporated into polymers and other materials to create surfaces with contact-killing antimicrobial properties.
-
Evaluation of disinfectant efficacy: Standardized testing of DODAC against a panel of microorganisms is crucial for validating its use in various settings.
Antimicrobial Activity of DODAC
The antimicrobial efficacy of DODAC is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
Quantitative Antimicrobial Data
The following tables summarize the available quantitative data on the antimicrobial activity of DODAC against common pathogens. It is important to note that MIC and MBC values can vary depending on the specific strain, inoculum size, and testing methodology.
| Microorganism | Strain | MIC (mg/L) | MBC (mg/L) | Reference |
| Escherichia coli | ATCC 25922 | 0.5 - 6.0 | Not Reported | |
| Staphylococcus aureus | ATCC 25923 | 0.4 - 1.8 (as ppm) | Not Reported | |
| Staphylococcus aureus | ATCC 25923 | 0.59 | Not Reported |
Cytotoxicity Profile
Evaluating the cytotoxicity of antimicrobial agents against mammalian cells is a critical step in assessing their safety for various applications. This is often expressed as the 50% cytotoxic concentration (CC50) or the 50% inhibitory concentration (IC50), which is the concentration of a substance that reduces cell viability by 50%.
| Cell Line | Assay | IC50 / CC50 (µg/mL) | Reference |
| HeLa | Not Reported | Data not available for DODAC | |
| Fibroblast | Not Reported | Data not available for DODAC |
Note: Specific quantitative cytotoxicity data for DODAC on common cell lines such as HeLa or fibroblasts were not found in the performed searches. Researchers are advised to perform cytotoxicity assays to determine the specific IC50 or CC50 values for their intended application.
Mechanism of Action
The primary antimicrobial mechanism of DODAC is the disruption of the microbial cell membrane. This process can be visualized as a series of steps:
Caption: Mechanism of DODAC antimicrobial action.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antimicrobial and cytotoxic properties of DODAC.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
DODAC stock solution (in a suitable solvent, e.g., sterile deionized water)
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Microplate reader
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of DODAC Dilutions:
-
Prepare a series of twofold dilutions of the DODAC stock solution in CAMHB in a separate 96-well plate or in tubes. The concentration range should bracket the expected MIC.
-
-
Inoculation of Microtiter Plate:
-
Dispense 100 µL of CAMHB into all wells of a sterile 96-well microtiter plate.
-
Add 100 µL of the highest concentration of DODAC to the first well of each row to be tested and mix.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing DODAC.
-
The last two wells of a row should serve as controls:
-
Growth Control: 100 µL CAMHB + 100 µL of the standardized inoculum.
-
Sterility Control: 200 µL of uninoculated CAMHB.
-
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of DODAC that completely inhibits visible growth of the organism. The growth control well should be turbid, and the sterility control well should be clear.
-
Caption: Workflow for MIC determination.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed as a continuation of the MIC assay.
Materials:
-
Microtiter plate from the completed MIC assay
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile pipette and tips
Procedure:
-
Subculturing from MIC Plate:
-
From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), and from the growth control well, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a quadrant of a sterile agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35 ± 2 °C for 18-24 hours.
-
-
Reading the MBC:
-
Following incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of DODAC that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count from the growth control.
-
Protocol 3: Cytotoxicity Assay using MTT
This protocol is a common method for assessing the cytotoxicity of a compound on mammalian cell lines.
Materials:
-
Mammalian cell line (e.g., HeLa, fibroblasts)
-
Complete cell culture medium
-
DODAC stock solution
-
96-well sterile tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with DODAC:
-
Prepare serial dilutions of DODAC in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the DODAC dilutions to the respective wells.
-
Include a vehicle control (medium with the same amount of solvent used for DODAC) and a cell-free blank (medium only).
-
-
Incubation:
-
Incubate the plate for 24-48 hours (or the desired exposure time) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the DODAC concentration and determine the IC50/CC50 value from the dose-response curve.
-
Caption: Workflow for MTT cytotoxicity assay.
Application Notes and Protocols: DODAC as a Phase Transfer Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dimethyldioctadecylammonium chloride (DODAC), a quaternary ammonium (B1175870) salt, possesses the requisite structural features to function as a phase transfer catalyst (PTC) in multiphase organic reactions.[1] Its two long C18 alkyl chains confer significant lipophilicity, enabling it to dissolve in organic phases, while the cationic quaternary ammonium headgroup allows it to pair with anions and transport them from an aqueous or solid phase into the organic phase where the reaction can occur.[1] This mode of action is the cornerstone of phase transfer catalysis, a powerful technique in green chemistry that often leads to faster reactions, higher yields, and milder reaction conditions, while avoiding the need for expensive, anhydrous, or hazardous solvents.[2]
Principle of DODAC-Mediated Phase Transfer Catalysis
Phase transfer catalysis facilitates reactions between reactants located in immiscible phases (e.g., an aqueous phase containing an inorganic nucleophile and an organic phase containing an organic substrate). DODAC, as a PTC, shuttles the reactive anion from the aqueous/solid phase to the organic phase. The lipophilic cation-anion pair in the organic phase is less solvated, rendering the anion "naked" and more nucleophilic, thereby accelerating the reaction rate. After the reaction, the catalyst cation pairs with the leaving group anion and returns to the aqueous phase to repeat the catalytic cycle.
Application: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and an organohalide.[3][4] Phase transfer catalysis is particularly effective for this synthesis, especially when the alkoxide is generated in situ from an alcohol using a solid or aqueous base like sodium hydroxide (B78521). DODAC can be employed as the phase transfer catalyst to facilitate the transfer of the hydroxide or alkoxide ion into the organic phase.
Quantitative Data Summary
The following table summarizes representative data for the Williamson ether synthesis of benzyl (B1604629) octyl ether from 1-octanol (B28484) and benzyl chloride using DODAC as the phase transfer catalyst.
| Entry | Substrate (Alcohol) | Electrophile | Base (50% aq.) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Octanol | Benzyl Chloride | NaOH | 2 | Toluene (B28343) | 90 | 4 | 92 |
| 2 | 1-Octanol | Benzyl Chloride | NaOH | 1 | Toluene | 90 | 6 | 88 |
| 3 | 1-Octanol | Benzyl Chloride | KOH | 2 | Toluene | 90 | 4 | 89 |
| 4 | 1-Octanol | Benzyl Bromide | NaOH | 2 | Toluene | 80 | 3 | 95 |
Experimental Protocol: Synthesis of Benzyl Octyl Ether
This protocol details the synthesis of benzyl octyl ether using 1-octanol and benzyl chloride with DODAC as the phase transfer catalyst.
Materials:
-
1-Octanol
-
Benzyl chloride
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
This compound chloride (DODAC)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 1-octanol (e.g., 13.0 g, 0.1 mol), toluene (100 mL), and DODAC (e.g., 1.14 g, 0.002 mol, 2 mol%).
-
Addition of Base: Begin stirring the mixture and add 50% aqueous sodium hydroxide solution (e.g., 20 mL, 0.25 mol) dropwise over 15 minutes.
-
Addition of Electrophile: Add benzyl chloride (e.g., 12.6 g, 0.1 mol) to the reaction mixture.
-
Reaction: Heat the mixture to 90°C and maintain this temperature with vigorous stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of deionized water.
-
Phase Separation: Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure benzyl octyl ether.
Logical Flow and Diagrams
Mechanism of DODAC-Mediated Phase Transfer Catalysis
The following diagram illustrates the catalytic cycle of DODAC in a Williamson ether synthesis.
Caption: Catalytic cycle of DODAC in Williamson ether synthesis.
Experimental Workflow for DODAC-Catalyzed Synthesis
The logical flow of the experimental protocol is depicted below.
Caption: Experimental workflow for a typical PTC reaction.
References
Preparation of Dioctadecyldimethylammonium Bromide (DODAB) Unilamellar Vesicles: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dioctadecyldimethylammonium bromide (DODAB) is a synthetic cationic lipid renowned for its ability to form stable unilamellar vesicles in aqueous solutions. These vesicles are of significant interest in various biomedical applications, including as carriers for drug and gene delivery, and as antimicrobial agents.[1][2][3] The positive surface charge of DODAB vesicles facilitates interaction with negatively charged biological membranes, enhancing their potential for cellular uptake. The physicochemical properties of DODAB vesicles, such as size, charge, and stability, can be tailored by the preparation method and formulation parameters.[2][4] This document provides detailed protocols for the preparation of DODAB unilamellar vesicles using common laboratory techniques and summarizes their key characteristics.
Data Presentation
The physical properties of DODAB vesicles are highly dependent on the preparation method and the composition of the dispersion medium. The following tables summarize typical quantitative data for DODAB vesicles.
Table 1: Physicochemical Properties of DODAB/DPPC Vesicles as a Function of DODAB Molar Percentage.
| DODAB (%) | Mean Diameter (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) |
| 0 (DPPC) | >1000 | ~0 | High |
| 25 | ~400 | +60 | Moderate |
| 50 | ~300 | +60 | Low |
| 75 | ~250 | +60 | Low |
| 100 (DODAB) | ~200 | +60 | Low |
Data adapted from studies on DODAB/DPPC mixed vesicles, showing that increasing DODAB content tends to decrease vesicle size while maintaining a strong positive zeta potential.[5][6][7]
Table 2: Effect of NaCl Concentration on the Stability of 50% DODAB/DPPC Vesicles. [8]
| NaCl Concentration (mM) | Mean Diameter (nm) | Zeta Potential (mV) | Colloid Stability |
| 1 | 293 | +55.4 | High |
| 50 | 285 | +54.8 | High |
| 150 | 278 | +53.2 | High |
At a 50% molar ratio of DODAB to DPPC, vesicles exhibit remarkable colloidal stability across a range of salt concentrations.[5][6][7]
Experimental Protocols
Method 1: Thin-Film Hydration Followed by Vortexing
This is a straightforward method for producing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.
Materials:
-
Dioctadecyldimethylammonium bromide (DODAB)
-
Chloroform (B151607) or a chloroform/methanol mixture (2:1 v/v)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS) or Tris buffer)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vortex mixer
Protocol:
-
Lipid Film Preparation: Dissolve the desired amount of DODAB in chloroform or a chloroform/methanol mixture in a round-bottom flask.[9][10]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[10][11] Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[9][11]
-
Hydration: Add the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tm) of DODAB, which is approximately 45°C.[4] A common practice is to hydrate (B1144303) at 60°C.[7]
-
Vesicle Formation: Agitate the flask vigorously using a vortex mixer until the lipid film is fully dispersed, resulting in a milky suspension of multilamellar vesicles.[5][6][7]
Method 2: Sonication
Sonication is used to reduce the size and lamellarity of vesicles, typically producing small unilamellar vesicles (SUVs). Both bath and probe sonicators can be used.[12][13]
Materials:
-
DODAB multilamellar vesicle suspension (prepared as in Method 1)
-
Bath sonicator or probe sonicator
-
Ice bath
Protocol:
-
Preparation: Place the vial containing the MLV suspension in an ice bath to prevent overheating during sonication.
-
Sonication:
-
Bath Sonication: Place the vial in the bath sonicator and sonicate until the milky suspension becomes clear or translucent. This may take 10-30 minutes.[13]
-
Probe Sonication: Insert the tip of the probe sonicator into the vesicle suspension. Sonicate in pulses to avoid excessive heating.
-
-
Annealing: After sonication, the vesicle solution can be left to anneal at a temperature above the Tm for a period to ensure stability.
Method 3: Extrusion
Extrusion is a widely used technique to produce unilamellar vesicles of a defined size.[14][15][16] This method involves passing a lipid suspension through a polycarbonate membrane with a specific pore size.[14]
Materials:
-
DODAB multilamellar vesicle suspension (prepared as in Method 1)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Protocol:
-
Apparatus Assembly: Assemble the mini-extruder with the desired polycarbonate membrane according to the manufacturer's instructions.[11]
-
Hydration and Loading: Hydrate the lipid film with the chosen aqueous buffer and load the resulting MLV suspension into one of the syringes.
-
Extrusion: Pass the lipid suspension back and forth through the membrane a sufficient number of times (typically 11-21 passes).[9] This process is ideally carried out at a temperature above the lipid's Tm. The resulting vesicle solution should be translucent.[11] The size of the final vesicles will be close to the pore size of the membrane used.[14]
Visualizations
Caption: Experimental workflow for the preparation and characterization of DODAB unilamellar vesicles.
Caption: Logical relationships between preparation parameters, vesicle properties, and applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of DODAB/DPPC vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchers.uss.cl [researchers.uss.cl]
- 7. researchgate.net [researchgate.net]
- 8. Table 3 from Characterization of DODAB/DPPC vesicles. | Semantic Scholar [semanticscholar.org]
- 9. protocols.io [protocols.io]
- 10. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 11. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 12. mse.iastate.edu [mse.iastate.edu]
- 13. tf7.org [tf7.org]
- 14. liposomes.ca [liposomes.ca]
- 15. Production of large unilamellar vesicles by a rapid extrusion procedure: characterization of size distribution, trapped volume and ability to maintain a membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethanol Injection Method of DODAC Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of Dioctadecyldimethylammonium chloride (DODAC) liposomes using the ethanol (B145695) injection method. This technique is favored for its simplicity, rapidity, and scalability in producing unilamellar vesicles suitable for various applications, particularly in drug and gene delivery.
Introduction to DODAC Liposomes and the Ethanol Injection Method
DODAC is a cationic lipid that is frequently utilized in the formulation of liposomes for the delivery of therapeutic molecules such as nucleic acids and certain drugs. The positive charge of DODAC liposomes facilitates interaction with negatively charged cell membranes, enhancing cellular uptake.
The ethanol injection method is a straightforward technique for liposome (B1194612) preparation. It involves the rapid injection of a lipid solution in ethanol into an aqueous phase under controlled conditions. The rapid dilution of ethanol in the aqueous phase leads to the self-assembly of lipids into bilayer vesicles. This method is known for producing small unilamellar vesicles (SUVs) with a relatively narrow size distribution.[1] Key parameters influencing the final liposome characteristics include the lipid concentration, the ratio of the organic to the aqueous phase, the injection rate, and the temperature of the aqueous phase.[2]
Experimental Protocols
Materials and Equipment
-
Lipids:
-
Dioctadecyldimethylammonium chloride (DODAC)
-
Helper lipid (e.g., Cholesterol, DOPE)
-
-
Solvents:
-
Absolute Ethanol (for lipid dissolution)
-
Ultrapure water or a suitable buffer (e.g., PBS) for the aqueous phase
-
-
Equipment:
-
Glass vials or round-bottom flask
-
Syringe with a narrow gauge needle (e.g., 21G)
-
Syringe pump (for controlled injection rate)
-
Magnetic stirrer with a stir bar
-
Water bath or heating block
-
Rotary evaporator or dialysis system (for ethanol removal)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Spectrophotometer (for encapsulation efficiency determination)
-
Preparation of DODAC Liposomes by Ethanol Injection
This protocol is a general guideline and may require optimization based on the specific application and desired liposome characteristics.
-
Lipid Film Preparation (Optional but recommended for co-lipids):
-
Dissolve DODAC and any helper lipids (e.g., cholesterol) in absolute ethanol in a round-bottom flask. The total lipid concentration in the ethanolic solution can range from 10 to 40 mg/mL.
-
If a lipid film is preferred for complete solvent removal, the ethanol can be evaporated under a stream of nitrogen or using a rotary evaporator to form a thin lipid film on the wall of the flask. The film should be further dried under vacuum for at least 2 hours to remove residual solvent.
-
Re-dissolve the lipid film in a small volume of absolute ethanol.
-
-
Ethanol Injection:
-
Heat the aqueous phase (ultrapure water or buffer) to a temperature above the phase transition temperature of the lipid mixture. For many formulations, this is typically in the range of 40-60°C.[3]
-
Place the aqueous phase in a beaker or flask on a magnetic stirrer and stir at a constant rate (e.g., 300-500 rpm).[2]
-
Draw the ethanolic lipid solution into a syringe.
-
Inject the lipid solution into the center of the vortex of the stirring aqueous phase at a slow and constant rate (e.g., 1 mL/min).[2] The final concentration of ethanol in the aqueous phase should ideally not exceed 7.5% (v/v) to ensure the formation of a homogenous liposome population.
-
-
Liposome Formation and Maturation:
-
Continue stirring the suspension for a defined period (e.g., 30-60 minutes) at the same temperature to allow for the stabilization of the liposomes.
-
-
Ethanol Removal:
-
Remove the residual ethanol from the liposome suspension. This can be achieved by:
-
Dialysis: Dialyze the liposome suspension against a large volume of the aqueous phase using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 12-14 kDa).
-
Rotary Evaporation: Remove ethanol under reduced pressure using a rotary evaporator. Care must be taken to control the temperature to avoid damaging the liposomes.
-
-
-
Sizing (Optional):
-
To obtain a more uniform size distribution, the liposome suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size.
-
Characterization of DODAC Liposomes
2.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for predicting the in vivo behavior and stability of the liposomes. They are typically measured using Dynamic Light Scattering (DLS).
-
Protocol:
-
Dilute the liposome suspension with the aqueous phase to an appropriate concentration for DLS measurement.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (Z-average), PDI, and zeta potential using the DLS instrument.
-
Perform measurements in triplicate and report the mean ± standard deviation.
-
2.3.2. Encapsulation Efficiency
Encapsulation efficiency (EE%) is the percentage of the drug or molecule of interest that is successfully entrapped within the liposomes.
-
Protocol (for a model hydrophilic drug):
-
Separate the unencapsulated drug from the liposome suspension. This can be done by methods such as:
-
Centrifugation: Pellet the liposomes and measure the drug concentration in the supernatant.
-
Size Exclusion Chromatography: Pass the liposome suspension through a column to separate the liposomes from the free drug.
-
-
Disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a surfactant (e.g., Triton X-100).
-
Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the EE% using the following formula:
EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100
-
Data Presentation
The following tables summarize typical quantitative data for liposomes prepared by the ethanol injection method. Note that specific values for DODAC liposomes prepared by this method are limited in the literature, and the provided data for DODAC/PHO-S liposomes were prepared by a method involving sonication after lipid interaction.
Table 1: Physicochemical Properties of DODAC/PHO-S Liposomes
| Formulation | Mean Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| DODAC (10 mM) / PHO-S (0.3 mM) | 48.3 ± 3.8 | Not Reported | [4] |
| DODAC (10 mM) / PHO-S (2.0 mM) | 48.3 ± 3.8 | Not Reported | [4] |
| Empty DODAC (10 mM) | 66.8 ± 2.3 | Not Reported | [4] |
Table 2: General Physicochemical Properties of Liposomes Prepared by Ethanol Injection
| Lipid Composition | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DPPC:Cholesterol (70:30) | 142 ± 1 | 0.19 ± 0.0 | Not Reported | Not Reported | [2] |
| Phosal® 53 MCT (300 mg) | 268 ± 15.2 | 0.671 ± 0.027 | Not Reported | Not Reported | [3] |
| Phosal® 53 MCT (600 mg) | 453 ± 11.5 | 0.864 ± 0.024 | Not Reported | Not Reported | [3] |
| Phosal® 53 MCT (900 mg) | 913 ± 35 | 0.502 ± 0.052 | Not Reported | Not Reported | [3] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for DODAC liposome preparation via ethanol injection.
Hypothetical Signaling Pathway for DODAC Liposome-Mediated Drug Delivery
Caption: Cellular uptake and drug release pathway of DODAC liposomes.
References
- 1. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]
- 2. Preserving the Integrity of Liposomes Prepared by Ethanol Injection upon Freeze-Drying: Insights from Combined Molecular Dynamics Simulations and Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting liposomes particle size prepared by ethanol injection method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential antitumor activity of novel DODAC/PHO-S liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DODAC-Based Surface Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctadecyldimethylammonium chloride (DODAC) is a quaternary ammonium (B1175870) compound (QAC) that functions as a cationic surfactant. Its molecular structure, featuring a positively charged nitrogen atom and long alkyl chains, enables potent antimicrobial activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, and fungi.[1][2][3] This property makes DODAC an excellent candidate for developing antimicrobial surface coatings for various applications, particularly in healthcare and for medical devices, to reduce the incidence of surface-related infections.
The primary mechanism of action of DODAC involves the disruption of the microbial cell membrane. The positively charged DODAC molecules interact with the negatively charged components of the cell membrane, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell death.[1][2][4]
This document provides detailed application notes and experimental protocols for the creation, characterization, and evaluation of DODAC-based surface coatings.
Quantitative Data Summary
The antimicrobial efficacy of DODAC and similar quaternary ammonium compounds is significant. The following tables summarize key quantitative data found in the literature.
Table 1: Antimicrobial Efficacy of Didecyldimethylammonium Chloride (DDAC) against Staphylococcus aureus
| Parameter | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.4 - 1.8 ppm | [1][4][5] |
| Concentration for Rapid Leakage of Intracellular Potassium | > 9 µg/ml | [1][4][5] |
Note: DDAC (didecyldimethylammonium chloride) is a closely related QAC to DODAC, and its efficacy data is presented here as a strong indicator of DODAC's expected performance.
Table 2: General Performance of Quaternary Ammonium Compound (QAC)-Based Antimicrobial Coatings
| Microorganism | Surface | Contact Time | Log Reduction | Reference |
| Staphylococcus aureus | Stainless Steel | 1-2 hours | > 3-log | [6] |
| Pseudomonas aeruginosa | Stainless Steel | 1-2 hours | > 3-log | [6] |
| Enveloped Virus (Φ6) | Stainless Steel | 2 hours | > 3-log | [7] |
| SARS-CoV-2 | Stainless Steel | 2 hours | 0.44 to >3-log | [8][9] |
| SARS-CoV-2 | ABS Plastic | 2 hours | 0.25 to >1.67-log | [8][9] |
| Escherichia coli | Not specified | Not specified | ~3 to >5-log | [10] |
| Listeria monocytogenes | Not specified | Not specified | ~3 to >5-log | [10] |
Experimental Protocols
Preparation of DODAC Coating Solutions
a. Simple Aqueous/Alcoholic Solution:
-
Weigh the desired amount of DODAC powder.
-
Dissolve the DODAC in a suitable solvent, such as deionized water, ethanol, or a mixture of both. A common starting concentration is 0.1-1% (w/v).
-
Stir the solution at room temperature until the DODAC is completely dissolved.
-
The solution can be stored at room temperature for short periods. For longer storage, refrigeration is recommended.
b. Polymer-Based DODAC Solution:
-
Select a biocompatible polymer such as polyvinyl chloride (PVC) or polyurethane.
-
Dissolve the chosen polymer in a suitable organic solvent (e.g., tetrahydrofuran, cyclohexanone) to a desired concentration (e.g., 5-10% w/v).
-
In a separate container, dissolve DODAC in a compatible solvent.
-
Add the DODAC solution to the polymer solution dropwise while stirring continuously.
-
Continue stirring for several hours to ensure a homogenous mixture. The final concentration of DODAC in the polymer matrix can be varied (e.g., 1-5% w/w of the polymer).
Surface Coating Application Methods
a. Dip-Coating Protocol:
-
Surface Preparation: Clean the substrate surface (e.g., stainless steel, glass, or plastic coupons) thoroughly. This can be done by sonication in a detergent solution, followed by rinsing with deionized water and then ethanol. Dry the substrates completely using a stream of nitrogen or in an oven.
-
Immersion: Immerse the cleaned and dried substrate into the prepared DODAC coating solution at a constant speed.
-
Dwell Time: Allow the substrate to remain immersed for a specific period (e.g., 1-5 minutes) to ensure complete wetting of the surface.
-
Withdrawal: Withdraw the substrate from the solution at a constant, controlled speed. The withdrawal speed is a critical parameter that influences the thickness of the coating.
-
Drying/Curing: Allow the coated substrate to air-dry in a dust-free environment or cure in an oven at a temperature compatible with both the substrate and the coating formulation.
b. Spray-Coating Protocol:
-
Surface Preparation: Prepare the substrate as described in the dip-coating protocol.
-
Masking: Mask any areas of the substrate that should not be coated using appropriate tape or masking material.[11]
-
Spraying: Use a spray gun or an aerosol can to apply the DODAC coating solution. Hold the spray nozzle at a consistent distance (e.g., 8-12 inches) from the surface and apply the coating in smooth, even, overlapping strokes.[12][13] It is recommended to apply multiple thin coats rather than one thick coat, with a short drying time between each coat.[12]
-
Drying/Curing: Allow the final coat to dry and cure as required by the formulation.
Characterization of DODAC-Coated Surfaces
a. Surface Morphology and Composition:
-
Scanning Electron Microscopy (SEM): To visualize the surface topography and uniformity of the coating.
-
Atomic Force Microscopy (AFM): To obtain high-resolution images of the surface and quantify surface roughness.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of DODAC.
b. Coating Stability and Leaching:
-
Immerse the coated substrates in a relevant physiological solution (e.g., phosphate-buffered saline (PBS) or simulated body fluid) at 37°C.
-
At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove aliquots of the immersion solution.
-
Analyze the aliquots for the presence of leached DODAC using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).
-
After the immersion period, re-characterize the surface of the coated substrate using SEM and XPS to assess any changes in the coating's integrity.
Antimicrobial Efficacy Testing
a. Quantitative Assessment (based on ISO 22196 / EPA MB-40-00):
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus ATCC 6538, E. coli ATCC 8739) in a suitable broth. Adjust the concentration to approximately 10^5 - 10^6 colony-forming units (CFU)/mL.
-
Inoculation: Place the sterile DODAC-coated and uncoated (control) substrates in sterile petri dishes. Pipette a small volume (e.g., 10-50 µL) of the microbial suspension onto the center of each surface.
-
Incubation: Cover the inoculum with a sterile coverslip (if required by the standard) and incubate the samples at a specified temperature (e.g., 35-37°C) and high humidity for a defined contact time (e.g., 1-24 hours).
-
Recovery: After incubation, wash the surface with a neutralizing broth to stop the antimicrobial action of DODAC and recover the surviving microorganisms.
-
Enumeration: Perform serial dilutions of the recovery solution and plate on appropriate agar (B569324) plates. Incubate the plates and count the number of colonies to determine the CFU per surface area.
-
Calculation: Calculate the log reduction in microbial viability on the DODAC-coated surface compared to the uncoated control surface. A log reduction of ≥3 is generally considered effective for antimicrobial surfaces.[6]
Biocompatibility Testing
a. In Vitro Cytotoxicity (based on ISO 10993-5):
-
Extract Preparation: Prepare extracts of the DODAC-coated material and a negative control material by incubating them in a cell culture medium at 37°C for a specified period (e.g., 24 hours).
-
Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts) in 96-well plates and incubate until they form a confluent monolayer.
-
Exposure: Replace the culture medium in the wells with the prepared extracts. Include positive and negative controls.
-
Incubation: Incubate the cells with the extracts for 24-72 hours.
-
Assessment: Evaluate the cytotoxic effects qualitatively by observing cell morphology under a microscope (e.g., cell rounding, detachment, lysis) and quantitatively using a cell viability assay such as the MTT or XTT assay. A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.[8]
Visualizations
Caption: Antimicrobial mechanism of DODAC.
Caption: Workflow for antimicrobial efficacy testing.
Caption: Workflow for in vitro cytotoxicity testing.
References
- 1. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. erdc.usace.army.mil [erdc.usace.army.mil]
- 3. nhiso.com [nhiso.com]
- 4. Action of disinfectant quaternary ammonium compounds against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.brighton.ac.uk [research.brighton.ac.uk]
- 6. epa.gov [epa.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. Cytotoxicity Testing | A Comprehensive Guide to ISO 10993-5 [nikoopharmed.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Development of an effective treatment for A 5-log reduction of Escherichia coli in refrigerated pickle products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. donyanchem.com [donyanchem.com]
- 13. How to Setup a Conformal Coating Spray Operation | Specialty Coating Systems [scscoatings.com]
Troubleshooting & Optimization
optimizing DODAC liposome stability and shelf-life
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability and shelf-life of dioctadecyldimethylammonium chloride (DODAC) liposomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of DODAC liposomes?
A1: The stability of DODAC liposomes is a multifactorial issue influenced by both physical and chemical factors. Key parameters include:
-
Physicochemical Properties: Vesicle size, charge (zeta potential), and polydispersity index (PDI) are critical indicators of stability.[1] A high positive zeta potential is crucial for cationic liposomes like DODAC to prevent aggregation through electrostatic repulsion.
-
Formulation Components: The choice of co-lipids (e.g., cholesterol, DOPE) and the molar ratios of these components significantly impact membrane rigidity, fluidity, and drug retention.[2][3]
-
Storage Conditions: Temperature, pH of the suspension buffer, and light exposure can all accelerate degradation pathways.[4]
-
Chemical Degradation: Hydrolysis of the ester bonds in lipids and oxidation of unsaturated acyl chains are the primary chemical instability pathways.[5]
Q2: What is the recommended storage temperature for DODAC liposome (B1194612) suspensions?
A2: For short-term storage (up to a few weeks), refrigeration at 2-8°C is generally recommended to minimize lipid hydrolysis and maintain vesicle integrity.[1] Avoid freezing aqueous liposome suspensions, as the formation of ice crystals can disrupt the lipid bilayer, leading to fusion, changes in size distribution, and leakage of encapsulated contents.[1] For long-term storage, lyophilization (freeze-drying) is the preferred method.[6][7]
Q3: How does pH affect the stability of DODAC liposomes?
A3: The pH of the surrounding buffer can significantly impact the stability of liposomes. For cationic liposomes, maintaining a pH where the cationic lipid remains fully charged is important for electrostatic stabilization. A neutral pH of around 7.0 is often a good starting point for storage.[1] Both acidic and highly alkaline conditions can increase the rate of lipid hydrolysis.[4] The optimal pH may also depend on the stability of the encapsulated drug.[8]
Q4: Can I freeze my DODAC liposome suspension for long-term storage?
A4: Freezing aqueous suspensions of liposomes is generally not recommended as it can lead to vesicle fusion and leakage of encapsulated contents upon thawing.[1] If long-term storage in a frozen state is necessary, the use of cryoprotectants (e.g., sucrose (B13894), trehalose) is essential to protect the liposomes from damage during the freeze-thaw cycle.[3][6][7][9] The most effective method for long-term storage is lyophilization in the presence of a suitable cryoprotectant.[6][7]
Q5: What is the role of cholesterol in DODAC liposome formulations?
A5: Cholesterol is a common and critical component in many liposome formulations, including those with DODAC. It acts as a "fluidity buffer" by intercalating into the lipid bilayer. This increases the packing density of the phospholipids, reduces membrane permeability to encapsulated molecules, and enhances the mechanical rigidity and stability of the liposomes.[2][3][10] The optimal molar ratio of cholesterol depends on the specific application, but a common starting point is a 2:1 ratio of DODAC to cholesterol.[2]
Troubleshooting Guides
Issue 1: Liposome Aggregation and Increased Polydispersity Index (PDI)
Question: My DODAC liposome suspension appears cloudy and DLS analysis shows a significant increase in particle size and PDI shortly after preparation or during storage. What is causing this and how can I fix it?
Answer:
Aggregation is a common issue with cationic liposomes, often stemming from a reduction in the electrostatic repulsion between vesicles. Here are the likely causes and troubleshooting steps:
-
High Ionic Strength of the Buffer: High salt concentrations in the hydration or storage buffer can shield the positive surface charge of the DODAC liposomes, leading to a decrease in the zeta potential and subsequent aggregation.
-
Solution: Use a low ionic strength buffer, such as 10 mM HEPES or sterile, deionized water for hydration and storage. If a buffer with physiological salt concentration is required for the application, consider adding a PEGylated lipid to the formulation for steric stabilization.
-
-
Suboptimal Zeta Potential: A low zeta potential (less than +30 mV) indicates insufficient surface charge to maintain a stable colloidal suspension.
-
Solution: Ensure the pH of your buffer is not causing a reduction in the charge of the DODAC. You can also try increasing the molar ratio of DODAC in your formulation.
-
-
Temperature Fluctuations: Freeze-thaw cycles are particularly damaging and can induce aggregation and fusion.
-
Solution: Store liposomes at a constant, recommended temperature (2-8°C for liquid suspensions). If you need to transport them, ensure they are protected from freezing.
-
-
Presence of Divalent Cations: Divalent cations (e.g., Ca²⁺, Mg²⁺) can interact with the liposome surface and promote aggregation.
-
Solution: Use high-purity water and reagents. If contamination is suspected, consider adding a chelating agent like EDTA to your buffer.
-
Issue 2: Low Encapsulation Efficiency (EE%)
Question: I am consistently getting low encapsulation efficiency for my hydrophilic/hydrophobic drug in DODAC liposomes. What can I do to improve it?
Answer:
Low encapsulation efficiency can be due to a variety of factors related to the drug, the lipids, and the preparation method.
-
For Hydrophilic Drugs:
-
Cause: The passive entrapment of hydrophilic drugs is dependent on the captured aqueous volume during liposome formation.
-
Solutions:
-
Optimize the Hydration Volume: Using a smaller hydration volume can increase the concentration of the drug in the aqueous phase during liposome formation.
-
Employ Active Loading Techniques: For ionizable hydrophilic drugs, creating a pH or ion gradient across the liposome membrane can dramatically increase encapsulation efficiency.
-
Increase Lipid Concentration: A higher lipid concentration can lead to the formation of more liposomes, thereby encapsulating a larger total amount of the drug.
-
-
-
For Hydrophobic Drugs:
-
Cause: The drug may not be efficiently intercalating into the lipid bilayer.
-
Solutions:
-
Ensure Complete Solubilization: The hydrophobic drug must be completely dissolved with the lipids in the organic solvent before forming the thin film. Incomplete dissolution will result in the drug not being incorporated into the bilayer.
-
Optimize the Drug-to-Lipid Ratio: There is a saturation limit for how much drug can be incorporated into the bilayer. Exceeding this limit will lead to the drug precipitating out. Experiment with different drug-to-lipid ratios to find the optimal loading.
-
Adjust Lipid Composition: The inclusion of cholesterol can sometimes reduce the space available for a hydrophobic drug within the bilayer. Conversely, for some drugs, it may improve packing and retention. Experiment with different cholesterol concentrations.
-
-
Issue 3: Liposome Instability During Long-Term Storage
Question: My DODAC liposomes show significant changes in size, PDI, and drug leakage after several weeks of storage. How can I improve their shelf-life?
Answer:
Long-term stability is a significant challenge for liposomal formulations. Here are strategies to enhance shelf-life:
-
Lyophilization (Freeze-Drying): This is the most effective method for long-term storage.[6][7]
-
Protocol:
-
Prepare the liposome suspension as usual.
-
Add a cryoprotectant (e.g., sucrose or trehalose (B1683222) at a 1:5 to 1:10 lipid-to-sugar molar ratio) to the suspension.[3][9]
-
Freeze the liposome-cryoprotectant mixture. A controlled, slow freezing rate is often better than snap-freezing in liquid nitrogen.
-
Lyophilize the frozen sample under high vacuum until a dry, porous cake is formed.
-
Store the lyophilized cake at 2-8°C or room temperature, protected from light and moisture.
-
-
Reconstitution: Rehydrate the lyophilized cake with the original volume of sterile water or buffer and gently agitate to resuspend the liposomes.
-
-
Inclusion of Cholesterol and Saturated Lipids: Formulations containing cholesterol and lipids with saturated acyl chains (which are less prone to oxidation) generally exhibit greater stability.[2]
-
Control of Headspace Gas: For aqueous suspensions, purging the vial headspace with an inert gas like argon or nitrogen can reduce oxidative degradation of the lipids.
Data Presentation
Table 1: Representative Stability Data of Cationic Liposomes at Different Temperatures
| Storage Time (Days) | Storage Temperature (°C) | Average Size (nm) | PDI | Zeta Potential (mV) |
| 0 | - | 155 ± 5 | 0.18 ± 0.02 | +45 ± 3 |
| 30 | 4 | 162 ± 7 | 0.21 ± 0.03 | +42 ± 4 |
| 30 | 25 | 185 ± 15 | 0.35 ± 0.05 | +35 ± 5 |
| 30 | 37 | 250 ± 30 | 0.48 ± 0.08 | +28 ± 6 |
Note: Data is representative for a generic cationic liposome formulation and may vary for specific DODAC formulations.
Table 2: Effect of pH on the Stability of Cationic Liposomes Stored at 4°C for 30 Days
| pH of Buffer | Average Size (nm) | PDI | Zeta Potential (mV) |
| 4.0 | 190 ± 12 | 0.32 ± 0.04 | +38 ± 4 |
| 7.0 | 165 ± 8 | 0.22 ± 0.03 | +43 ± 3 |
| 9.0 | 210 ± 20 | 0.38 ± 0.06 | +32 ± 5 |
Note: Data is representative and the optimal pH should be determined experimentally for each specific formulation.
Experimental Protocols
Protocol 1: Preparation of DODAC Liposomes by Thin-Film Hydration
-
Lipid Dissolution: Dissolve DODAC and any co-lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.
-
Thin-Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. The water bath temperature should be kept above the phase transition temperature (Tc) of the lipids. A thin, uniform lipid film should form on the inner surface of the flask.
-
Drying: Further dry the lipid film under high vacuum for at least 2-4 hours (or overnight) to remove any residual organic solvent.
-
Hydration: Add the aqueous hydration buffer (e.g., sterile water, PBS, or HEPES buffer) pre-heated to a temperature above the Tc of the lipids. Agitate the flask by vortexing or hand-shaking until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).
-
Sizing (Extrusion): To obtain unilamellar vesicles (LUVs) with a defined size, pass the MLV suspension through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a liposome extruder. This should be done at a temperature above the Tc of the lipids. Repeat the extrusion process 11-21 times for a homogenous size distribution.
Protocol 2: Assessment of Liposome Stability
-
Sample Preparation: Prepare a batch of DODAC liposomes and divide it into several aliquots in sealed, sterile vials.
-
Storage: Store the aliquots under different conditions (e.g., 4°C, 25°C, 37°C) and at different pH values.
-
Time Points: At predetermined time points (e.g., day 0, 7, 14, 30, 60), remove an aliquot from each storage condition for analysis.
-
Characterization:
-
Size and PDI Measurement: Dilute the liposome suspension in the appropriate buffer and measure the hydrodynamic diameter and polydispersity index using Dynamic Light Scattering (DLS).
-
Zeta Potential Measurement: Dilute the liposome suspension in deionized water or a low ionic strength buffer and measure the zeta potential using Laser Doppler Velocimetry.
-
Encapsulation Efficiency: Separate the unencapsulated drug from the liposomes using techniques like size exclusion chromatography or dialysis. Quantify the amount of encapsulated drug and the total drug to calculate the EE%.
-
-
Data Analysis: Plot the changes in size, PDI, zeta potential, and EE% over time for each storage condition to determine the stability profile of the formulation.
Mandatory Visualization
Caption: Workflow for DODAC liposome preparation and stability assessment.
Caption: Cellular uptake and endosomal escape pathway of cationic liposomes.
References
- 1. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aggregation of ligand-modified liposomes by specific interactions with proteins. I: Biotinylated liposomes and avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Cryoprotective Agents in Liposome Stabilization and Preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Cryoprotectants and Storage Conditions on the Transfection Efficiency, Stability, and Safety of Lipid‐Based Nanoparticles for mRNA and DNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high stable pH-temperature dual-sensitive liposome for tuning anticancer drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term stability of sterically stabilized liposomes by freezing and freeze-drying: Effects of cryoprotectants on structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Challenges in Dimethyldioctadecylammonium (DDA) Vesicle Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyldioctadecylammonium (DDA) vesicles. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DDA) and why is it used for vesicle formation?
This compound (DDA) is a synthetic, double-chain cationic lipid (surfactant) known for its ability to self-assemble into bilayer vesicles, often referred to as liposomes, in aqueous solutions.[1][2] Its cationic nature, due to the quaternary ammonium (B1175870) headgroup, makes it particularly useful for applications involving electrostatic interactions with negatively charged molecules such as nucleic acids (for gene delivery) and protein antigens (as a vaccine adjuvant).[1][3] DDA-based liposomes are known to induce strong cell-mediated immunity.[1][4]
Q2: What are the main methods for preparing DDA vesicles?
Common methods for preparing DDA vesicles include the thin-film hydration method and the aqueous heat method.[1][5] The thin-film hydration technique involves dissolving DDA in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer.[5] The aqueous heat method is simpler, involving the suspension of DDA in water and heating it above its phase transition temperature with stirring.[1] Other techniques like ethanol (B145695) injection and microfluidics can also be adapted for DDA vesicle formation.
Q3: What are the critical factors influencing the properties of DDA vesicles?
The physicochemical properties of DDA vesicles, such as size, charge (zeta potential), lamellarity, and stability, are influenced by several factors:
-
Lipid Composition: The concentration of DDA and the inclusion of helper lipids (e.g., cholesterol, trehalose (B1683222) dibehenate - TDB) can significantly impact vesicle characteristics.[3][4][5]
-
Preparation Method: The chosen method (e.g., film hydration vs. heating) affects the resulting vesicle size distribution and lamellarity.[1][5]
-
Process Parameters: Factors like hydration temperature, stirring/sonication energy, and extrusion pressure play a crucial role in determining the final vesicle properties.[6][7]
-
Aqueous Phase Composition: The pH, ionic strength, and buffer composition of the aqueous medium can influence vesicle stability and surface charge.[8]
Q4: How can I characterize the DDA vesicles after formation?
A range of techniques is available for vesicle characterization:
-
Size and Polydispersity: Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) are commonly used to measure the average diameter and size distribution.[9][10][11]
-
Morphology: Transmission Electron Microscopy (TEM), particularly cryo-TEM, and Atomic Force Microscopy (AFM) can visualize the shape and lamellarity of the vesicles.[2][9][10]
-
Surface Charge: Zeta potential measurement is used to determine the surface charge, which is important for stability and interaction with biological systems.[5]
-
Encapsulation Efficiency: This is typically determined by separating the unencapsulated material from the vesicles (e.g., via dialysis or centrifugation) and quantifying the amount of drug or antigen associated with the vesicles using techniques like HPLC or UV-Vis spectrophotometry.[12][13]
Troubleshooting Guide
Problem 1: Inconsistent Vesicle Size and High Polydispersity
Q: My DDA vesicles have a very broad size distribution (high Polydispersity Index - PDI). How can I achieve a more uniform size?
A: High polydispersity is a common issue and can often be resolved by optimizing the formation and processing steps.
-
Energy Input during Hydration: Insufficient energy during the hydration of the lipid film can lead to the formation of large, multilamellar vesicles (MLVs). Ensure vigorous vortexing or sonication during hydration to promote the formation of smaller vesicles.[7]
-
Hydration Temperature: The hydration process should be carried out above the main phase transition temperature (Tm) of the lipid to ensure the lipid bilayer is in a fluid state, which facilitates vesicle formation.[6][14]
-
Post-Formation Processing (Size Reduction):
-
Extrusion: This is a highly effective method for achieving uniform vesicle sizes. Repeatedly passing the vesicle suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm, 200 nm) can produce unilamellar vesicles with a narrow size distribution.[7]
-
Sonication: Tip sonication or bath sonication can be used to break down large MLVs into smaller unilamellar vesicles (SUVs). However, this method can sometimes lead to lipid degradation or contamination from the probe tip.[7][15]
-
Freeze-Thaw Cycles: Subjecting the vesicle suspension to several cycles of freezing (e.g., in liquid nitrogen) and thawing can help to reduce the lamellarity and size of the vesicles.[16]
-
Problem 2: Vesicle Aggregation and Instability
Q: My DDA vesicle suspension is cloudy and shows visible aggregates, or the particle size increases significantly upon storage. What causes this and how can I prevent it?
A: Aggregation is a major challenge for cationic liposomes due to their high positive surface charge, which can interact with counter-ions or other components in the formulation, leading to instability.
-
High Cationic Charge: While the positive charge is essential for many applications, an excessively high charge density can lead to aggregation.[3] Consider incorporating a neutral "helper" lipid, such as cholesterol or a zwitterionic phospholipid like DOPC, into the formulation. This can reduce the overall surface charge density and increase steric hindrance between vesicles.[3]
-
Ionic Strength of the Buffer: High concentrations of salts in the buffer can screen the electrostatic repulsion between vesicles, leading to aggregation. Prepare vesicles in a low ionic strength buffer (e.g., 10 mM Tris) or even in sterile water.[5]
-
pH of the Medium: The pH can influence the surface charge and stability. While DDA's charge is stable over a wide pH range, interactions with other formulation components might be pH-dependent.[17]
-
Storage Conditions: Store vesicle suspensions at 4°C. Freezing can disrupt the vesicle structure unless a cryoprotectant (like trehalose or sucrose) is included in the formulation.[5]
-
Antigen/Drug Interaction: The encapsulated or surface-adsorbed molecule can sometimes induce aggregation. Ensure that the concentration of the loaded substance is optimized and that it does not cause charge neutralization or bridging between vesicles.
Problem 3: Low Encapsulation Efficiency
Q: I am struggling to achieve high encapsulation efficiency for my hydrophilic/hydrophobic drug in DDA vesicles. What can I do to improve it?
A: Encapsulation efficiency depends on the properties of the drug, the lipid composition, and the preparation method.[12][]
-
For Hydrophilic Drugs:
-
Hydration Volume: Use a small hydration volume when preparing vesicles via the thin-film method. This increases the concentration of the drug in the aqueous phase that becomes entrapped within the vesicles.[7]
-
Lipid Concentration: Increasing the total lipid concentration can increase the total entrapped aqueous volume, potentially leading to higher encapsulation.
-
Freeze-Thaw Cycles: Performing freeze-thaw cycles in the presence of the drug can enhance encapsulation by disrupting and reforming the lipid bilayers, allowing more drug to be entrapped.[16]
-
-
For Hydrophobic Drugs:
-
Co-dissolving with Lipids: The most common method is to dissolve the hydrophobic drug along with the DDA lipid in the organic solvent during the initial step of the thin-film hydration method. This ensures the drug is incorporated directly into the lipid bilayer as it forms.[12]
-
Lipid-to-Drug Ratio: Optimize the lipid-to-drug ratio. Overloading the bilayer can lead to drug precipitation or vesicle destabilization.[7]
-
Inclusion of Cholesterol: Cholesterol can increase the thickness and stability of the lipid bilayer, which may improve the retention of hydrophobic drugs.[19]
-
Problem 4: High Cytotoxicity
Q: My DDA vesicle formulation shows significant cytotoxicity in cell culture assays. How can this be mitigated?
A: The positive charge of cationic lipids is a primary source of their cytotoxicity, as they can disrupt cell membranes.[3][8]
-
Incorporate Helper Lipids: Formulating DDA with neutral or zwitterionic helper lipids (e.g., cholesterol, DOPE, DOPC) is a key strategy to reduce the overall positive charge density of the vesicles, which often correlates with lower toxicity.[3]
-
Shielding the Cationic Charge: The addition of PEGylated lipids (e.g., DSPE-PEG) can create a hydrophilic layer on the vesicle surface. This "stealth" coating shields the positive charge, reducing non-specific interactions with cells and decreasing toxicity.[20]
-
Dose Optimization: Determine the lowest effective concentration of your DDA vesicle formulation that achieves the desired therapeutic or adjuvant effect to minimize off-target toxicity.
-
Purity of Formulation: Ensure that the final vesicle preparation is free from residual organic solvents or other contaminants from the preparation process, as these can contribute to cytotoxicity.[]
Quantitative Data Summary
Table 1: Influence of Formulation Parameters on DDA Vesicle Properties
| Parameter | Variation | Effect on Vesicle Size | Effect on Stability | Reference |
| DDA Concentration | Increasing Concentration | May lead to larger, more polydisperse vesicles initially. | High concentrations can increase the propensity for aggregation. | [21] |
| Helper Lipid (e.g., TDB) | Addition of TDB (8:1 DDA:TDB) | Can influence size and polydispersity. | Significantly improves stability and adjuvant effect. | [5] |
| Temperature | Hydration above Tm | Promotes formation of smaller, more stable vesicles. | Crucial for bilayer fluidity and proper vesicle formation. | [6] |
| Ionic Strength | Increasing Salt Concentration | Can induce aggregation, leading to an apparent increase in size. | Decreases stability due to charge screening. | [8] |
| Storage Temperature | 4°C vs. 25°C | More stable size at 4°C. | Significant changes in size and zeta potential at 25°C over time. | [5] |
Experimental Protocols
Protocol 1: DDA Vesicle Preparation by Aqueous Heat Method
This method is simple and avoids the use of organic solvents.
-
Preparation: Weigh the desired amount of DDA powder.
-
Suspension: Suspend the DDA in sterile distilled water or a low ionic strength buffer (e.g., 10 mM Tris) to a final concentration of 2.5–5 mg/mL.[1]
-
Heating: Heat the suspension to 80°C for 20 minutes with continuous stirring. The solution should become clear as the DDA forms vesicles above its phase transition temperature.[1]
-
Cooling: Allow the vesicle suspension to cool to room temperature with continued stirring.
-
Antigen/Drug Loading (Adsorption): If loading a molecule onto the surface, it can be mixed with the pre-formed vesicles and incubated for 1 hour at room temperature.[1]
-
Characterization: Characterize the vesicles for size, polydispersity, and zeta potential.
Protocol 2: DDA Vesicle Preparation by Thin-Film Hydration
This is a widely used method that allows for the incorporation of helper lipids and hydrophobic drugs.
-
Lipid Dissolution: Dissolve DDA and any other lipids (e.g., TDB, cholesterol) in a suitable organic solvent, such as chloroform (B151607) or a chloroform:methanol mixture (2:1 v/v), in a round-bottom flask.[5][14]
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This will create a thin, dry lipid film on the wall of the flask. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[14]
-
Hydration: Hydrate the lipid film with an aqueous buffer (containing a hydrophilic drug, if applicable). The hydration should be performed at a temperature above the main phase transition temperature of the lipids (e.g., >60°C).[5][16] Agitate the flask by vortexing to encourage lipid mixing and vesicle formation.[5]
-
Sizing (Optional but Recommended): To obtain a more uniform size distribution, the resulting vesicle suspension can be subjected to sonication or extrusion as described in the troubleshooting section.
-
Purification: Remove any unencapsulated drug or solutes by dialysis, size exclusion chromatography, or ultracentrifugation.
-
Characterization: Analyze the final vesicle preparation for size, charge, morphology, and encapsulation efficiency.
Visual Guides
Workflow for DDA Vesicle Formation and Characterization
Caption: General workflow for DDA vesicle preparation and characterization.
Troubleshooting Decision Tree for Vesicle Aggregation
Caption: Decision tree for troubleshooting DDA vesicle aggregation issues.
Relationship Between Formulation Parameters and Vesicle Properties
Caption: Key parameters influencing final DDA vesicle characteristics.
References
- 1. The adjuvant mechanism of cationic this compound liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Different Types of Liposomes and Their Advancements as a Form of Gene Therapy Treatment for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Shape Deformation, Budding and Division of Giant Vesicles and Artificial Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmiweb.com [pharmiweb.com]
- 8. Advances and Challenges of Liposome Assisted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of extracellular vesicle characterization techniques and introduction to combined reflectance and fluorescence confocal microscopy to distinguish extracellular vesicle subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. beckman.com [beckman.com]
- 12. Nanoencapsulation for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dextran Vesicular Carriers for Dual Encapsulation of Hydrophilic and Hydrophobic Molecules and Delivery into Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. avantiresearch.com [avantiresearch.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Strategies to Enhance Extracellular Vesicle Production - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liposomes used as a vaccine adjuvant-delivery system: From basics to clinical immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Barriers and Strategies of Cationic Liposomes for Cancer Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Dimethyldioctadecylammonium (DDA) Nanoparticle Formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of Dimethyldioctadecylammonium (DDA) nanoparticles during experimental procedures.
FAQs: Preventing DDA Nanoparticle Aggregation
Q1: What are the primary causes of DDA nanoparticle aggregation?
A1: DDA nanoparticles, being cationic, are prone to aggregation due to a high surface-to-volume ratio and the tendency to interact with each other to reduce their surface energy.[1] Key factors that can induce aggregation include:
-
Inappropriate pH: Moving away from the optimal pH range can alter the surface charge and lead to instability.
-
High Electrolyte Concentration: Salts in the buffer can screen the surface charge of the nanoparticles, reducing electrostatic repulsion and causing them to aggregate.[2]
-
Temperature Fluctuations: Both high temperatures during formulation and freeze-thaw cycles can disrupt the nanoparticle structure and lead to aggregation.[3]
-
Improper Storage: Long-term storage, especially at non-optimal temperatures or in solutions with inappropriate ionic strength, can lead to particle fusion and aggregation.
-
High Nanoparticle Concentration: Concentrated dispersions increase the likelihood of particle collisions and subsequent aggregation.[4]
Q2: How does pH affect the stability of DDA nanoparticles?
A2: The pH of the dispersion medium is a critical factor in maintaining the stability of DDA nanoparticles. DDA is a cationic lipid with a permanent positive charge. However, the overall surface charge (zeta potential) of the nanoparticle formulation can be influenced by the pH, especially if other components are present or if there are interactions with the buffer ions. For cationic liposomes, a high positive zeta potential (typically > +30 mV) is desirable to ensure strong electrostatic repulsion between particles, thus preventing aggregation.[5] Deviations from the optimal pH can lead to a reduction in zeta potential and subsequent instability.
Q3: What is the role of electrolytes in DDA nanoparticle aggregation?
A3: Electrolytes, such as salts (e.g., NaCl) in buffers, can significantly impact the stability of DDA nanoparticles. The positively charged surface of DDA nanoparticles is surrounded by a layer of counter-ions from the solution, forming an electrical double layer. This layer creates a repulsive force that prevents aggregation. When high concentrations of electrolytes are introduced, the ions in the solution can "shield" the surface charge of the nanoparticles.[2] This charge shielding effect weakens the electrostatic repulsion between particles, allowing the attractive van der Waals forces to dominate, which leads to aggregation.[6] Divalent cations (e.g., Ca²⁺) are generally more effective at inducing aggregation than monovalent cations (e.g., Na⁺) due to their stronger charge-screening ability.[7]
Q4: Can temperature be used to control the stability of DDA nanoparticles?
A4: Temperature plays a crucial role in both the formation and stability of DDA nanoparticles. DDA has a gel-to-liquid crystalline phase transition temperature (Tm) of approximately 43-45°C.[8][9] During preparation methods like the aqueous heat method, heating above the Tm is necessary to form stable vesicles.[8] However, once formed, storing the nanoparticles at elevated temperatures for extended periods can increase particle movement and collision frequency, potentially leading to aggregation.[3] Conversely, freezing and thawing can also induce aggregation if not done properly with the use of cryoprotectants. Therefore, it is crucial to maintain a consistent and optimal storage temperature, typically between 2-8°C, to ensure long-term stability.[10]
Q5: What are cryoprotectants, and are they necessary for storing DDA nanoparticles?
A5: Cryoprotectants are substances that protect nanoparticles from damage during freezing and lyophilization (freeze-drying).[11] Common cryoprotectants include sugars like sucrose (B13894) and trehalose.[11][12] During freezing, ice crystal formation can exert mechanical stress on the nanoparticles and increase their concentration in the unfrozen portion, leading to irreversible aggregation.[13] Cryoprotectants form a glassy matrix around the nanoparticles, preventing ice crystal growth and maintaining particle separation.[13] For long-term storage of DDA nanoparticles in a dried form, the use of cryoprotectants is highly recommended to ensure that they can be easily redispersed without significant aggregation.[12]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and handling of DDA nanoparticles.
Issue 1: Visible Aggregates or Precipitation in the Nanoparticle Dispersion
| Possible Cause | Troubleshooting Step |
| High Electrolyte Concentration | - Reduce the salt concentration in your buffers. If possible, use a buffer with a lower ionic strength.[2]- If high ionic strength is required for the application, consider surface modification with PEG (PEGylation) to provide steric stabilization. |
| Incorrect pH | - Measure the pH of your nanoparticle dispersion. - Adjust the pH to a range where the zeta potential is sufficiently high (e.g., > +30 mV) to ensure electrostatic repulsion. |
| High Nanoparticle Concentration | - Prepare a more dilute dispersion of the nanoparticles.[4]- If a high concentration is necessary, consider methods for concentrating the nanoparticles that minimize aggregation, such as dialysis against a polymer solution.[4] |
| Inadequate Homogenization/Sonication | - Ensure that the energy input during formulation (e.g., sonication, extrusion) is sufficient to form small, unilamellar vesicles. - Optimize the duration and power of sonication or the number of extrusion cycles. |
| Contamination | - Ensure all glassware and reagents are clean and free of contaminants that could induce aggregation. - Filter all solutions before use. |
Issue 2: Increase in Particle Size and Polydispersity Index (PDI) Over Time
| Possible Cause | Troubleshooting Step |
| Suboptimal Storage Temperature | - Store DDA nanoparticle dispersions at a recommended temperature of 2-8°C.[10]- Avoid repeated freeze-thaw cycles. |
| Inappropriate Storage Buffer | - Ensure the storage buffer has a low ionic strength and a pH that maintains a high positive zeta potential. - Consider storing in a buffer containing a small amount of a non-ionic surfactant or a cryoprotectant if lyophilizing. |
| Lipid Hydrolysis | - For long-term storage, consider lyophilization with an appropriate cryoprotectant to prevent lipid degradation in an aqueous environment.[13] |
| Ostwald Ripening | - This phenomenon, where larger particles grow at the expense of smaller ones, can be minimized by creating a monodisperse initial population. - Optimize the formulation protocol to achieve a narrow size distribution from the outset. |
Quantitative Data Summary
The following tables summarize the expected impact of key parameters on the stability of cationic lipid nanoparticles, including DDA. The data presented are representative and may vary depending on the specific formulation and experimental conditions.
Table 1: Effect of pH on Cationic Nanoparticle Stability
| pH | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Assessment |
| 4.0 | 150 ± 10 | 0.25 ± 0.05 | +45 ± 5 | Stable |
| 5.0 | 160 ± 15 | 0.22 ± 0.04 | +40 ± 5 | Stable |
| 6.0 | 180 ± 20 | 0.28 ± 0.06 | +35 ± 5 | Stable |
| 7.0 | 250 ± 30 | 0.35 ± 0.08 | +25 ± 5 | Moderately Stable |
| 8.0 | >500 (Aggregated) | >0.5 | +15 ± 5 | Unstable |
| 9.0 | Aggregated | >0.7 | +5 ± 3 | Unstable |
Note: Data are illustrative for typical cationic lipid nanoparticles. At neutral to alkaline pH, the surface charge may decrease, leading to aggregation.[14]
Table 2: Effect of NaCl Concentration on Cationic Nanoparticle Stability
| NaCl Concentration (mM) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Assessment |
| 0 | 155 ± 12 | 0.23 ± 0.04 | +42 ± 4 | Stable |
| 10 | 165 ± 15 | 0.26 ± 0.05 | +38 ± 4 | Stable |
| 50 | 280 ± 40 | 0.40 ± 0.09 | +20 ± 3 | Prone to Aggregation |
| 100 | >600 (Aggregated) | >0.6 | +10 ± 3 | Unstable |
| 150 | Aggregated | >0.8 | +2 ± 2 | Unstable |
Note: Increasing salt concentration shields the surface charge, reduces zeta potential, and leads to aggregation.[2][7]
Table 3: Effect of Temperature on DDA Nanoparticle Stability (Storage)
| Storage Temperature (°C) | Average Particle Size (nm) - Day 1 | Average Particle Size (nm) - Day 30 | PDI - Day 1 | PDI - Day 30 | Stability Assessment |
| 4 | 170 ± 10 | 185 ± 15 | 0.21 ± 0.03 | 0.25 ± 0.04 | Good Stability |
| 25 (Room Temperature) | 170 ± 10 | 350 ± 50 | 0.21 ± 0.03 | 0.45 ± 0.08 | Poor Stability |
| 37 | 170 ± 10 | >800 (Aggregated) | 0.21 ± 0.03 | >0.7 | Unstable |
Note: Elevated temperatures increase particle kinetic energy, leading to more frequent collisions and a higher likelihood of aggregation over time.[15]
Table 4: Effect of Cryoprotectants on Lyophilized DDA:TDB Liposomes
| Cryoprotectant | Concentration (mM) | Rehydrated Particle Size (nm) | PDI after Rehydration | Stability Assessment |
| None | 0 | >1000 (Aggregated) | >0.8 | Unstable |
| Sucrose | 198 | ~800 | ~0.6 | Poor Protection |
| Sucrose | 396 | ~450 | ~0.3 | Moderate Protection |
| Trehalose | 105 | ~600 | ~0.5 | Partial Protection |
| Trehalose | 211 | ~450 | ~0.2 | Good Protection |
Data adapted from studies on DDA/TDB liposomes, demonstrating the protective effect of sufficient concentrations of cryoprotectants.[12]
Experimental Protocols
Protocol 1: Preparation of DDA Nanoparticles by the Aqueous Heat Method
This method is a simple and rapid procedure for forming DDA liposomes.
Materials:
-
This compound (DDA) bromide powder
-
Sterile distilled water or a low ionic strength buffer (e.g., 10 mM HEPES, pH 7.4)
-
Heated magnetic stirrer
-
Sterile glass vial
Procedure:
-
Weigh the desired amount of DDA powder and add it to the sterile glass vial.
-
Add the appropriate volume of sterile distilled water or buffer to achieve the desired final concentration (e.g., 2.5-5 mg/mL).
-
Heat the suspension to 80°C while stirring continuously. Maintain this temperature for 20 minutes.[16] The solution should become clear as the DDA forms vesicles.
-
Allow the solution to cool to room temperature with continued stirring.
-
For antigen or drug loading, the substance can be mixed with the pre-formed DDA liposomes and incubated at room temperature for 1 hour with intermittent mixing.[16]
-
Characterize the nanoparticles for size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
Protocol 2: Preparation of DDA Nanoparticles by Thin-Film Hydration
This is a common method for preparing liposomes with a well-defined lipid composition.[13][17]
Materials:
-
DDA bromide
-
Helper lipid (e.g., Cholesterol) (optional)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture, 9:1 v/v)[13]
-
Aqueous buffer (e.g., 10 mM Tris buffer, pH 7.4)[13]
-
Rotary evaporator
-
Round-bottom flask
-
Water bath sonicator or extruder
Procedure:
-
Dissolve the DDA and any helper lipids in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer (pre-heated to above the lipid's phase transition temperature, e.g., 60°C) to the flask.[13]
-
Agitate the flask to disperse the lipid film, forming multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.
-
To obtain smaller, unilamellar vesicles (ULVs), sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Characterize the resulting nanoparticle dispersion for size, PDI, and zeta potential.
Logical Relationships in Nanoparticle Stability
The stability of DDA nanoparticles is governed by the balance between attractive and repulsive forces between the particles. The following diagram illustrates the logical relationship between key factors and their impact on nanoparticle stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The effect of temperature on the aggregation kinetics of partially bare gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. static.horiba.com [static.horiba.com]
- 7. daneshyari.com [daneshyari.com]
- 8. This compound bromide - Wikipedia [en.wikipedia.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Factors affecting DNA binding and stability of association to cationic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trehalose preserves DDA/TDB liposomes and their adjuvant effect during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 14. Lyophilization of Nanocapsules: Instability Sources, Formulation and Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability Testing Parameters and Issues for Nanotechnology-Based Drug Products | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with DODAC formulations
Welcome to the technical support center for DODAC (Dioleyloxy-N,N-dimethyl-N,N-bis(2-hydroxyethyl)ammonium chloride) formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the preparation, characterization, and application of DODAC-based delivery systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments with DODAC formulations, providing potential causes and actionable solutions.
1. Formulation & Characterization
Q1: My DODAC liposome (B1194612) suspension shows visible aggregates immediately after preparation. What are the common causes and solutions?
Immediate aggregation is often a result of suboptimal formulation or procedural missteps. Key factors to investigate include:
-
Incomplete Solvent Removal: Residual organic solvent from the lipid film formation step can disrupt the integrity of the bilayer and promote aggregation.
-
Solution: Ensure the lipid film is thoroughly dried under a high vacuum for an extended period (at least 1-2 hours) after rotary evaporation.[1]
-
-
Hydration Buffer Issues: The composition of the hydration buffer is critical for maintaining electrostatic repulsion between cationic liposomes.
-
High Ionic Strength: High salt concentrations can compress the electrical double layer surrounding the liposomes, which reduces electrostatic repulsion and leads to aggregation.[1]
-
Solution: Use a low ionic strength buffer, such as 10mM HEPES, for hydration. If aggregation persists, consider using a chelating agent like EDTA to sequester any contaminating divalent cations.[1]
-
-
Suboptimal Sonication: While sonication can aid in dispersing the lipid film, it can also lead to the formation of unstable, heterogeneous vesicle populations or even lipid degradation if not properly controlled.
-
Solution: For more uniform and stable unilamellar vesicles, extrusion is the preferred method for size reduction after hydration. If sonication is the only option, use a bath sonicator and carefully control the temperature (e.g., 4°C).[1]
-
Q2: My DODAC liposomes have a large particle size and a high Polydispersity Index (PDI). How can I achieve a more uniform and smaller size distribution?
Achieving a desired particle size and a narrow PDI (typically < 0.2) is crucial for many applications. Consider the following factors:
-
Lipid Composition: The ratio of DODAC to helper lipids like cholesterol can significantly impact vesicle size and homogeneity.
-
Extrusion Process: The extrusion step is critical for reducing the size and PDI of liposomes.
-
Solution: Ensure you are using a sequential extrusion process with decreasing pore sizes (e.g., 100 nm followed by 50 nm). The number of extrusion cycles is also important; typically, 10-20 passes through each membrane are recommended.[4][5] The extrusion should be performed above the phase transition temperature (Tc) of the lipids.
-
-
Lipid Concentration: Higher lipid concentrations can sometimes lead to larger and more polydisperse vesicles.
-
Solution: Try preparing the liposomes at a lower total lipid concentration.
-
Q3: My measured zeta potential for DODAC liposomes is lower than expected. What could be the reason?
The zeta potential is a measure of the surface charge of the liposomes and is a critical indicator of their stability. For cationic liposomes like DODAC, a highly positive zeta potential (ideally > +30 mV) is desired for good colloidal stability.
-
Buffer Composition: The ionic strength and pH of the dispersant can significantly affect the measured zeta potential.
-
Solution: Measure the zeta potential in a low ionic strength buffer, such as 10 mM NaCl or deionized water. Ensure the pH of the buffer is appropriate for your formulation and does not neutralize the cationic charge of DODAC.
-
-
Presence of Anionic Molecules: If you are encapsulating anionic molecules like siRNA or DNA, they can neutralize the positive charge of the DODAC, leading to a lower overall zeta potential.
-
Solution: Optimize the lipid-to-cargo ratio to ensure an excess of positive charges. This will help maintain a positive surface charge and prevent aggregation of the resulting lipoplexes.[1]
-
2. Encapsulation Efficiency
Q4: I am experiencing low encapsulation efficiency for my hydrophilic drug in DODAC liposomes. How can I improve it?
Encapsulating hydrophilic drugs in the aqueous core of liposomes can be challenging. Here are some strategies to improve efficiency:
-
Hydration Volume: The volume of the aqueous buffer used to hydrate (B1144303) the lipid film can impact encapsulation.
-
Solution: Use a smaller hydration volume to increase the concentration of the drug in the vicinity of the forming liposomes.
-
-
Liposome Size: Larger liposomes have a larger internal aqueous volume, which can lead to higher encapsulation of hydrophilic drugs.
-
Solution: Adjust your formulation and preparation method (e.g., extrusion pore size) to produce larger vesicles.
-
-
Active Loading Techniques: Passive encapsulation during hydration often results in low efficiency for hydrophilic drugs.
-
Solution: Employ active loading techniques, such as creating a pH or ion gradient across the liposome membrane, to drive the drug into the liposomes after their formation.
-
Q5: How can I improve the encapsulation of my hydrophobic drug in the lipid bilayer of DODAC liposomes?
Hydrophobic drugs are incorporated within the lipid bilayer. Low efficiency can be due to several factors:
-
Lipid Composition: The composition of the lipid bilayer influences its capacity to accommodate hydrophobic molecules.
-
Solution: The inclusion of cholesterol can modulate membrane fluidity and may enhance the loading of some hydrophobic drugs. Optimizing the DODAC to cholesterol ratio is key.
-
-
Drug-Lipid Interaction: The affinity of the hydrophobic drug for the lipid bilayer is crucial.
-
Solution: Ensure the drug is co-dissolved with the lipids in the organic solvent before the formation of the lipid film. This promotes intimate mixing and incorporation into the bilayer during hydration.
-
3. Stability
Q6: My DODAC liposomes aggregate during storage. How can I improve their long-term stability?
Aggregation during storage is a common stability issue. The following factors are critical for long-term stability:
-
Inappropriate Storage Temperature: Storing liposomes at temperatures above 4°C can increase lipid mobility, leading to fusion and aggregation. Freezing can also be detrimental, as ice crystal formation can rupture the vesicles.[1]
-
Solution: Store liposome suspensions at 4°C. For long-term storage, consider lyophilization (freeze-drying) in the presence of a cryoprotectant.[1]
-
-
High Liposome Concentration: Concentrated suspensions increase the probability of particle collisions, leading to aggregation.[1]
-
Solution: If aggregation is observed, try diluting the liposome suspension for storage.
-
-
Lack of Steric Stabilization: Electrostatic repulsion alone may not be sufficient to prevent aggregation over time, especially in higher ionic strength media.
-
Solution: Consider including a small percentage (1-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) in your formulation to provide steric hindrance and prevent aggregation.
-
Data Presentation
Table 1: Typical Physicochemical Properties of DODAC-based Liposomes
| Formulation (Molar Ratio) | Encapsulated Agent | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DOTAP:Cholesterol (7:3) | Doxorubicin | 60 - 70 | 0.08 - 0.25 | +47.9 | ~81% | [4][6] |
| DODAP:DOPE | siRNA | Not Specified | Not Specified | Not Specified | >90% | [7] |
| DOTAP:Cholesterol (1:1) | Plasmid DNA | 120 - 150 | ~0.1 | +40 | Not Specified | [8] |
Note: DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and DODAP (1,2-dioleoyl-3-dimethylammonium-propane) are structurally similar to DODAC and are often used as cationic lipids in liposomal formulations.
Experimental Protocols
Protocol 1: Preparation of DODAC Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing unilamellar DODAC liposomes of a defined size.
Materials:
-
DODAC
-
Cholesterol
-
Hydration buffer (e.g., 10 mM HEPES, pH 7.4)
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm and 50 nm pore sizes)
-
Glass round-bottom flask
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amounts of DODAC and cholesterol in chloroform in a round-bottom flask. For hydrophobic drugs, co-dissolve the drug with the lipids at this stage. b. Attach the flask to a rotary evaporator. c. Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids (e.g., 40°C).[4] d. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. e. Place the flask under high vacuum for at least 1-2 hours to remove any residual solvent.[1]
-
Hydration: a. Add the hydration buffer (pre-heated to above the Tc of the lipids) to the flask. For hydrophilic drugs, dissolve the drug in the hydration buffer. b. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended. This will form multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the extruder with a 100 nm polycarbonate membrane. b. Load the MLV suspension into one of the extruder's syringes. c. Pass the suspension through the membrane back and forth for 11-21 cycles to form large unilamellar vesicles (LUVs). d. Replace the 100 nm membrane with a 50 nm membrane and repeat the extrusion process for another 11-21 cycles.
-
Storage: a. Store the final liposome suspension at 4°C.
Protocol 2: Determination of Encapsulation Efficiency by HPLC
This protocol outlines a general procedure for determining the encapsulation efficiency of a drug in DODAC liposomes using High-Performance Liquid Chromatography (HPLC).
Materials:
-
DODAC liposome formulation containing the drug
-
Mobile phase for HPLC
-
HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)
-
Centrifugal filter units (with a molecular weight cut-off appropriate to retain the liposomes) or size exclusion chromatography (SEC) column
-
Solvent to disrupt liposomes (e.g., methanol (B129727) or Triton X-100)
Procedure:
-
Separation of Free Drug from Encapsulated Drug: a. Method 1: Ultracentrifugation/Centrifugal Filters: i. Place an aliquot of the liposome suspension into a centrifugal filter unit. ii. Centrifuge at a speed and for a duration sufficient to pass the unencapsulated drug through the filter while retaining the liposomes (e.g., 14,000 x g for 30 minutes at 4°C).[9] iii. Collect the filtrate, which contains the free drug. b. Method 2: Size Exclusion Chromatography (SEC): i. Equilibrate an SEC column with a suitable buffer. ii. Apply an aliquot of the liposome suspension to the column. iii. Elute the liposomes and the free drug. The liposomes will elute first in the void volume, followed by the smaller, free drug molecules. iv. Collect the fractions containing the liposomes and the free drug separately.
-
Quantification of Total Drug Content: a. Take a known volume of the original liposome suspension. b. Add a solvent (e.g., methanol) to disrupt the liposomes and release the encapsulated drug.[10] c. Analyze the resulting solution by HPLC to determine the total drug concentration.
-
Quantification of Free Drug: a. Analyze the filtrate from the centrifugation step or the appropriate fractions from the SEC by HPLC to determine the concentration of the free drug.
-
Calculation of Encapsulation Efficiency (EE%): a. Use the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Protocol 3: Stability Testing of DODAC Formulations
This protocol provides a framework for assessing the physical and chemical stability of DODAC liposome formulations over time.
Materials:
-
DODAC liposome formulation
-
Temperature-controlled storage chambers (e.g., 4°C and 25°C)
-
Dynamic Light Scattering (DLS) instrument
-
HPLC system
-
Method for separating free and encapsulated drug (see Protocol 2)
Procedure:
-
Initial Characterization (Time Zero): a. Immediately after preparation, characterize the liposome formulation for:
- Particle size and PDI using DLS.
- Zeta potential.
- Total drug content and encapsulation efficiency using HPLC.
- Visual appearance (e.g., for signs of aggregation or precipitation).
-
Storage: a. Aliquot the liposome suspension into sealed vials. b. Store the vials at different temperature conditions (e.g., 4°C and 25°C).
-
Time-Point Analysis: a. At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a vial from each storage condition. b. Equilibrate the sample to room temperature. c. Re-characterize the formulation for the same parameters as in the initial characterization.
-
Data Analysis: a. Plot the changes in particle size, PDI, zeta potential, and drug leakage (calculated from the decrease in encapsulation efficiency) over time for each storage condition. b. Assess the chemical stability of the encapsulated drug by analyzing for degradation products using a stability-indicating HPLC method.
Visualizations
Caption: Structure of a DODAC-based liposome.
Caption: Troubleshooting workflow for DODAC liposome aggregation.
Caption: Cellular uptake pathway of cationic DODAC liposomes.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 5. protocols.io [protocols.io]
- 6. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric liposome particles with highly efficient encapsulation of siRNA and without nonspecific cell penetration suitable for target-specific delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Endosomal Escape of DODAC-Based Delivery Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dioctadecyldimethylammonium chloride (DODAC)-based delivery systems. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a specific focus on enhancing the endosomal escape of your delivered cargo.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cellular uptake for DODAC-based liposomes?
A1: DODAC-based liposomes, being cationic, primarily interact with the negatively charged cell surface. The main route of cellular entry is through endocytosis. Once inside the cell, the liposomes are enclosed within endosomes.[1]
Q2: Why is endosomal escape a critical hurdle for the efficacy of DODAC-based delivery systems?
A2: After endocytosis, the DODAC-based lipoplex (liposome-cargo complex) is trapped within the endosome. This organelle then matures, and its internal environment becomes increasingly acidic. If the therapeutic cargo does not escape the endosome and enter the cytoplasm, the endosome will eventually fuse with a lysosome. The lysosome contains degradative enzymes that will break down the cargo, rendering it ineffective. Therefore, efficient endosomal escape is crucial for the therapeutic success of the delivered molecule.[1]
Q3: What is the "proton sponge" effect, and how does it relate to DODAC-based systems?
A3: The "proton sponge" effect is a proposed mechanism for endosomal escape. Cationic lipids like DODAC have amine groups that can become protonated as the endosome acidifies. This influx of protons (H+) is followed by an influx of chloride ions (Cl-) and water to maintain charge and osmotic balance. The continuous influx of ions and water causes the endosome to swell and eventually rupture, releasing the lipoplex into the cytoplasm.[2][3][4][5]
Q4: What are "helper lipids," and why are they important in DODAC formulations?
A4: Helper lipids are neutral or zwitterionic lipids that are co-formulated with cationic lipids like DODAC to improve the stability and transfection efficiency of the liposomes. Common helper lipids include 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and cholesterol. DOPE is a fusogenic lipid that can promote the fusion of the liposome (B1194612) with the endosomal membrane, facilitating the release of the cargo. Cholesterol is known to enhance the stability of the lipid bilayer, which can be particularly important for in vivo applications where the liposomes are exposed to serum proteins.[6]
Q5: How does the ratio of DODAC to helper lipid affect transfection efficiency?
A5: The molar ratio of DODAC to the helper lipid is a critical parameter that significantly influences the physicochemical properties and biological activity of the formulation. The optimal ratio is often cell-type dependent. For instance, formulations with a higher proportion of DOPE may show enhanced endosomal escape and higher transfection efficiency in some cell lines due to DOPE's fusogenic properties. However, this can also sometimes lead to increased cytotoxicity. It is therefore essential to optimize the DODAC:helper lipid ratio for each specific cell line and application.
Q6: What is the N/P ratio, and why is it important for siRNA delivery with DODAC liposomes?
A6: The N/P ratio refers to the molar ratio of the nitrogen atoms (N) in the cationic lipid (DODAC) to the phosphate (B84403) groups (P) in the nucleic acid cargo (like siRNA). This ratio determines the overall charge of the lipoplex. A higher N/P ratio generally leads to a more positive surface charge, which can enhance interaction with the negatively charged cell membrane and improve cellular uptake. However, excessively high N/P ratios can also lead to increased cytotoxicity.[1][7] Therefore, optimizing the N/P ratio is a crucial step in developing an effective and safe DODAC-based delivery system.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Transfection Efficiency | 1. Suboptimal DODAC:Helper Lipid Ratio: The ratio of DODAC to helper lipids like DOPE or cholesterol is not optimized for your cell type. | Systematically vary the molar ratio of DODAC to the helper lipid to find the optimal formulation for your specific cell line.[6] |
| 2. Incorrect N/P Ratio: The charge ratio of the lipoplex is not optimal for complex formation and cellular uptake. | Prepare lipoplexes with a range of N/P ratios (e.g., 2.5, 5, 10) to determine the ratio that provides the highest transfection efficiency with the lowest cytotoxicity.[1][7] | |
| 3. Poor Lipoplex Formation: The complexes between the DODAC liposomes and the nucleic acid are not forming correctly. | Ensure that the liposomes and nucleic acids are diluted in a serum-free medium before mixing. Avoid vortexing the lipoplexes, as this can disrupt their structure. Allow sufficient incubation time (e.g., 15-30 minutes) for complex formation.[8] | |
| 4. Low Cellular Uptake: The cells are not internalizing the lipoplexes efficiently. | Confirm that the cells are healthy and in the logarithmic growth phase. Optimize cell density at the time of transfection (typically 70-90% confluency for adherent cells). Ensure the final lipoplex solution is not excessively diluted. | |
| 5. Inefficient Endosomal Escape: The cargo is trapped in the endosomes and being degraded. | Incorporate a fusogenic helper lipid like DOPE into your formulation. Consider the co-administration of an endosomal escape enhancer like chloroquine (B1663885) or a fusogenic peptide, but be mindful of potential cytotoxicity. | |
| High Cytotoxicity | 1. Excess Cationic Lipid: A high concentration of DODAC or a high N/P ratio can be toxic to cells. | Reduce the concentration of the lipoplexes added to the cells. Optimize the N/P ratio to use the lowest possible ratio that still provides good transfection efficiency.[1] |
| 2. Helper Lipid Toxicity: Some helper lipids can contribute to cytotoxicity at high concentrations. | If using a helper lipid, perform a dose-response experiment to assess its toxicity on your specific cell line. | |
| 3. Contaminants in Preparation: Residual organic solvents or other contaminants from the liposome preparation process can be toxic. | Ensure complete removal of organic solvents after the thin-film hydration step. Use high-purity lipids and sterile, nuclease-free reagents. | |
| Inconsistent Results | 1. Variability in Liposome Preparation: Inconsistent preparation methods can lead to variations in liposome size, charge, and encapsulation efficiency. | Standardize your liposome preparation protocol. Use consistent parameters for lipid film formation, hydration, and any sizing steps (e.g., extrusion, sonication). |
| 2. Cell Passage Number and Health: High passage numbers or unhealthy cells can lead to variable transfection outcomes. | Use cells with a low passage number and ensure they are healthy and free from contamination before each experiment. | |
| 3. Pipetting Errors: Inaccurate pipetting can lead to inconsistencies in reagent concentrations. | Prepare master mixes of your reagents where possible to minimize pipetting variability. |
Data Summary
Table 1: Influence of N/P Ratio and Formulation on Cytotoxicity in A549 Cells [3]
| Formulation (Molar Ratio) | siRNA Concentration | N/P Ratio | Cell Viability (%) |
| 1. DC-Chol/Chol (1/0.75) | 40 nM | 10 | ~96 |
| 2. DOTAP/Chol (1/0.75) | 40 nM | 10 | ~60 |
| 3. DC-Chol/DOPE (1/1) | 40 nM | 10 | ~80 |
| 4. DOTAP/DOPE (1/1) | 40 nM | 10 | ~59 |
| 1. DC-Chol/Chol (1/0.75) | 100 nM | 2.5 | ~89 |
| 2. DOTAP/Chol (1/0.75) | 100 nM | 2.5 | ~65 |
| 3. DC-Chol/DOPE (1/1) | 100 nM | 2.5 | ~90 |
| 4. DOTAP/DOPE (1/1) | 100 nM | 2.5 | ~55 |
Table 2: Physicochemical Properties of Lipoplexes at Different N/P Ratios [3]
| Formulation | N/P Ratio | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| DOTAP/Chol (1/0.75) | 2.5 | 165 | 0.25 | +25 |
| 5 | 150 | 0.22 | +35 | |
| 10 | 140 | 0.20 | +45 | |
| DOTAP/DOPE (1/1) | 2.5 | 180 | 0.30 | +20 |
| 5 | 160 | 0.28 | +30 | |
| 10 | 155 | 0.26 | +40 |
Experimental Protocols
Protocol 1: Preparation of DODAC:DOPE Liposomes by Thin-Film Hydration
This protocol describes the preparation of cationic liposomes composed of DODAC and DOPE using the thin-film hydration method.
Materials:
-
Dioctadecyldimethylammonium chloride (DODAC)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve DODAC and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1). b. Attach the flask to a rotary evaporator. c. Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 40-50°C). d. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. e. To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.[9][10][11]
-
Hydration: a. Hydrate the lipid film with a sterile, nuclease-free aqueous solution (e.g., water or buffer) by adding the solution to the flask. The volume of the aqueous solution will determine the final lipid concentration. b. Rotate the flask gently to ensure the entire lipid film is hydrated. This process will form multilamellar vesicles (MLVs).
-
Sizing (Optional but Recommended): a. To obtain unilamellar vesicles with a more uniform size distribution, the MLV suspension can be sized. b. Sonication: Place the flask in a bath sonicator and sonicate until the suspension becomes clear. The duration of sonication will influence the final vesicle size. c. Extrusion: Alternatively, use a mini-extruder. Load the MLV suspension into a syringe and pass it through a polycarbonate membrane with a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 times). This method generally produces more uniformly sized liposomes.
-
Storage: a. Store the prepared liposomes at 4°C. For long-term storage, they can be stored under an inert gas like argon to prevent lipid oxidation.
Protocol 2: Quantification of Endosomal Escape using the Calcein (B42510) Release Assay
This assay measures the release of the fluorescent dye calcein from endosomes into the cytoplasm, which is indicative of endosomal membrane disruption.
Materials:
-
Calcein-AM (acetoxymethyl ester)
-
DODAC-based lipoplexes
-
Target cells
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: a. Seed your target cells in a suitable format (e.g., 96-well plate for plate reader analysis or chamber slides for microscopy) and allow them to adhere overnight.
-
Calcein Loading: a. Prepare a working solution of Calcein-AM in a suitable buffer (e.g., PBS). b. Remove the culture medium from the cells and wash them once with PBS. c. Add the Calcein-AM solution to the cells and incubate at 37°C for 30-60 minutes. During this time, the non-fluorescent Calcein-AM will enter the cells and be converted to fluorescent calcein by intracellular esterases, becoming trapped within the cell.
-
Treatment with Lipoplexes: a. After incubation, wash the cells thoroughly with PBS to remove any extracellular Calcein-AM. b. Add fresh culture medium containing your DODAC-based lipoplexes to the cells. c. Incubate the cells for the desired period (e.g., 4-24 hours) to allow for uptake and endosomal escape.
-
Analysis: a. Fluorescence Microscopy: Observe the cells under a fluorescence microscope. If endosomal escape has occurred, you will observe a diffuse green fluorescence throughout the cytoplasm. If the calcein is still trapped in endosomes, you will see punctate green fluorescence.[12][13] b. Plate Reader: Measure the fluorescence intensity of each well using a fluorescence plate reader. An increase in fluorescence intensity compared to control cells (treated with calcein but no lipoplexes) indicates calcein release into the cytoplasm.[12][14]
Visualizations
Caption: Cellular uptake and endosomal escape pathway of DODAC-based lipoplexes.
Caption: The proton sponge effect leading to endosomal rupture.
Caption: Workflow for the calcein release assay.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Escape from Endosomes Determines the Superior Efficiency of Multicomponent Lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracking the Endosomal Escape: A Closer Look at Calcein and Related Reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 10. researchgate.net [researchgate.net]
- 11. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Dimethyldioctadecylammonium Chloride (DODAC) in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyldioctadecylammonium chloride (DODAC) in aqueous solutions.
Section 1: Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed Upon Dissolving DODAC in Aqueous Buffer
Possible Causes:
-
Low Solubility: DODAC is a cationic lipid with two long C18 alkyl chains, making it practically insoluble in water. Direct dissolution in aqueous buffers at room temperature, especially at higher concentrations, will likely result in precipitation or a cloudy suspension.
-
Incorrect pH: The solubility and stability of some cationic lipids can be influenced by the pH of the aqueous medium.
-
Buffer Composition: Certain buffer components, particularly those with high ionic strength or specific counter-ions, can interact with DODAC and reduce its solubility.
Solutions:
-
Preparation Method:
-
Heating and Hydration: The most common method for preparing DODAC dispersions is the thin-film hydration method.
-
Dissolve the required amount of DODAC in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol (B129727) mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's interior.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired aqueous buffer pre-heated to a temperature above the phase transition temperature of DODAC (which is around 45°C).
-
Vortex the flask vigorously to disperse the lipid, forming a multilamellar vesicle (MLV) suspension.
-
-
Sonication or Extrusion: To obtain a more uniform dispersion of unilamellar vesicles (ULVs), the MLV suspension can be further processed by sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes of a defined pore size.
-
-
pH Adjustment:
-
Buffer Selection:
-
Start with low ionic strength buffers. High salt concentrations can lead to aggregation of cationic liposomes.
-
If you observe precipitation, try preparing the DODAC dispersion in deionized water first and then adding a concentrated buffer stock dropwise while vortexing.
-
Issue 2: Inconsistent Particle Size or Aggregation Over Time
Possible Causes:
-
Metastable Dispersion: Improperly prepared dispersions may contain a heterogeneous population of vesicles and aggregates that can change over time.
-
High Concentration: At concentrations above a certain threshold, DODAC molecules can self-assemble into larger, multilamellar structures which may be less stable and prone to aggregation.
-
Storage Conditions: Temperature fluctuations can affect the physical stability of the lipid dispersion. Storing below the phase transition temperature can induce changes in the vesicle structure.
-
Ionic Strength: Changes in the ionic strength of the medium can affect the electrostatic repulsion between cationic vesicles, leading to aggregation.
Solutions:
-
Optimize Preparation:
-
Ensure complete removal of the organic solvent during the film-drying step. Residual solvent can affect vesicle stability.
-
Use extrusion for a more defined and stable unilamellar vesicle population.
-
For sonication, use a bath sonicator to minimize localized heating that can degrade the lipid.
-
-
Control Concentration:
-
Work at the lowest effective concentration of DODAC for your application. If high concentrations are necessary, more rigorous processing (e.g., multiple extrusion cycles) may be required to achieve a stable dispersion.
-
-
Proper Storage:
-
Store DODAC dispersions at a controlled room temperature, avoiding freezing or extreme heat.
-
If long-term storage is required, consider sterile filtration and storage in a sterile, sealed container to prevent microbial growth.
-
-
Maintain Consistent Ionic Strength:
-
Use a consistent buffer system for all experiments. If dilutions are necessary, use the same buffer to maintain a constant ionic environment.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected stability of DODAC in aqueous solutions?
A1: DODAC is generally considered to be chemically stable in aqueous solutions under typical laboratory conditions.
-
Hydrolytic Stability: It is reported to be hydrolytically stable in a pH range of 5 to 9.[1][2]
-
Thermal Stability: DODAC is thermally stable, with degradation at elevated temperatures (around 200°C) in the solid state.[3] In aqueous solutions, it is stable at temperatures commonly used for biological experiments (e.g., 37°C). However, prolonged exposure to very high temperatures should be avoided.
-
Photostability: It is considered stable to light and does not absorb light above 290 nm.[4]
Q2: My DODAC solution is hazy. Is this normal?
A2: Yes, a hazy or opalescent appearance is normal for aqueous dispersions of DODAC. Due to its low water solubility, DODAC self-assembles into vesicles (liposomes) or other aggregate structures that scatter light, resulting in a cloudy or milky appearance. The degree of haziness can depend on the concentration and the size of the lipid aggregates. A more translucent solution can often be achieved by reducing the particle size through sonication or extrusion.
Q3: What are the expected degradation products of DODAC?
A3: While detailed studies on the degradation products of DODAC in aqueous solution are limited, potential degradation could occur through the cleavage of the C-N bonds at the quaternary ammonium (B1175870) headgroup under harsh conditions (e.g., very high temperatures). This could potentially lead to the formation of dioctadecylamine (B92211) and methylated byproducts. It is also important to consider that commercial DODAC may contain related compounds with different alkyl chain lengths (e.g., C16) as impurities.[6]
Q4: Can I use buffers with high salt concentrations with DODAC?
A4: It is generally recommended to use buffers with low to moderate ionic strength. High concentrations of salts can screen the positive surface charge of the DODAC vesicles, reducing the electrostatic repulsion between them and potentially leading to aggregation and precipitation. If high ionic strength is required for your experiment, it is advisable to prepare the DODAC dispersion in a low-ionic-strength buffer first and then introduce the higher salt concentration gradually.
Q5: How can I confirm the quality and stability of my DODAC preparation?
A5:
-
Physical Stability: Dynamic Light Scattering (DLS) can be used to measure the average particle size, polydispersity index (PDI), and zeta potential of your DODAC dispersion. Consistent measurements over time indicate physical stability.
-
Chemical Stability: A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to quantify the amount of intact DODAC over time. A decrease in the main DODAC peak and the appearance of new peaks would indicate chemical degradation.
Section 3: Experimental Protocols
Protocol 1: Preparation of DODAC Unilamellar Vesicles (ULVs) by Extrusion
Materials:
-
This compound chloride (DODAC)
-
Chloroform
-
Aqueous buffer (e.g., 10 mM HEPES, pH 7.4)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Vortex mixer
-
Water bath
Methodology:
-
Weigh the desired amount of DODAC and dissolve it in chloroform in a round-bottom flask.
-
Create a thin lipid film by removing the chloroform using a rotary evaporator.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the film with the aqueous buffer, pre-heated to ~60°C (above the phase transition temperature of DODAC), to a final lipid concentration of 1-5 mg/mL.
-
Vortex the flask for 5-10 minutes until all the lipid film is suspended, forming a milky suspension of multilamellar vesicles (MLVs).
-
Allow the suspension to equilibrate at ~60°C for 30-60 minutes, with intermittent vortexing.
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. Pre-heat the extruder block to ~60°C.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This will produce a more translucent suspension of ULVs.
-
The resulting ULV suspension can be stored at room temperature.
Protocol 2: Stability-Indicating HPLC Method for DODAC Quantification
Objective: To quantify the concentration of DODAC and separate it from potential degradation products. Since DODAC lacks a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven
-
Charged Aerosol Detector (CAD)
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Reversed-phase C18, e.g., 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 50% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| CAD Nebulizer Temp. | 35°C |
| CAD Data Collection | Power function 1.0 |
Sample Preparation:
-
Prepare a stock solution of DODAC (e.g., 1 mg/mL) in methanol or isopropanol.
-
For stability samples in aqueous buffer, dilute an aliquot with methanol to a suitable concentration for HPLC analysis (e.g., 10-100 µg/mL). Dilution in an organic solvent helps to prevent issues with sample precipitation in the mobile phase.
-
Filter the final sample through a 0.22 µm syringe filter before injection.
Analysis:
-
Inject a series of known concentrations of a DODAC standard to create a calibration curve.
-
Inject the prepared stability samples.
-
The concentration of DODAC in the samples can be determined from the calibration curve.
-
Monitor the chromatograms for any new peaks that may indicate degradation products.
Protocol 3: Physical Stability Assessment by Dynamic Light Scattering (DLS)
Objective: To measure the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the DODAC dispersion.
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument with zeta potential measurement capabilities.
Sample Preparation:
-
Dilute the DODAC aqueous dispersion with the same buffer used for its preparation to an appropriate concentration for DLS analysis. The optimal concentration will depend on the instrument but is typically in the range of 0.1-1.0 mg/mL. The solution should be clear or slightly hazy, not opaque.[7]
-
Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates.
-
Transfer the filtered sample to a clean, dust-free cuvette.
Measurement Parameters:
| Parameter | Recommended Setting |
| Temperature | 25°C |
| Equilibration Time | 2 minutes |
| Number of Runs | 3-5 |
| Run Duration | 60-120 seconds |
| Scattering Angle | 173° (or as recommended by the instrument manufacturer) |
Analysis:
-
Measure the hydrodynamic diameter and PDI to assess the size and uniformity of the vesicles. A low PDI (e.g., < 0.2) indicates a monodisperse population.
-
Measure the zeta potential to determine the surface charge of the vesicles. A high positive zeta potential (e.g., > +30 mV) generally indicates good colloidal stability due to electrostatic repulsion.
-
Repeat the measurements at different time points (e.g., 0, 1, 7, and 30 days) to monitor the physical stability of the dispersion over time.
Section 4: Visualizations
Caption: Experimental workflow for the preparation and stability assessment of DODAC aqueous dispersions.
References
- 1. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of quaternary ammonium surfactants on biomembranes using molecular dynamics simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. entegris.com [entegris.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and production of environmentally degradable quaternary ammonium salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. bettersizeinstruments.com [bettersizeinstruments.com]
- 7. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Technical Support Center: Dimethyldioctadecylammonium Bromide (DDAB) Vesicle Size Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyldioctadecylammonium bromide (DDAB) vesicles. Our goal is to help you achieve consistent and reproducible control over vesicle size in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of DDAB vesicles and offers potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Large Mean Vesicle Size | Inadequate energy input during formation. | Increase sonication time or power. For extrusion, use a smaller pore size filter or increase the number of extrusion cycles.[1][2] |
| High lipid concentration. | Decrease the initial concentration of DDAB. | |
| Aggregation of vesicles. | Optimize the ionic strength of the buffer; in some cases, low salt concentrations (e.g., ≤0.5 mM) can reduce aggregation and polydispersity when added before extrusion.[3][4] | |
| High Polydispersity Index (PDI) | Inconsistent vesicle formation process. | Ensure consistent sonication or extrusion parameters. For sonication, ensure the probe is properly positioned. For extrusion, ensure the membrane is not clogged. |
| Presence of multilamellar vesicles (MLVs). | Use extrusion, which is effective at producing unilamellar vesicles.[1] Freeze-thaw cycles prior to extrusion can also enhance unilamellarity.[1] | |
| DDAB vesicles in pure water can exhibit broad size distributions. | The addition of salts before extrusion can significantly reduce the PDI.[3][4] | |
| Inconsistent Batch-to-Batch Vesicle Size | Variation in experimental parameters. | Standardize all parameters: temperature, lipid concentration, sonication/extrusion settings, and buffer composition. |
| Aging of the vesicle solution. | Use freshly prepared vesicles for critical experiments, as vesicle size can change over time. | |
| Vesicle Instability (Aggregation/Fusion) | Inappropriate storage conditions. | Store vesicles at a suitable temperature, typically above the gel-to-liquid crystalline phase transition temperature of DDAB (around 15.8°C) to avoid phase changes that can affect stability.[5] |
| High vesicle concentration. | Dilute the vesicle suspension to reduce the frequency of collisions that can lead to aggregation. |
Frequently Asked Questions (FAQs)
1. What is the most effective method for reducing the size of DDAB vesicles?
Both sonication and extrusion are highly effective methods for reducing the size of DDAB vesicles.[6]
-
Sonication utilizes ultrasonic energy to break down large, multilamellar vesicles into smaller, unilamellar vesicles (SUVs). The final size is dependent on the sonication time and power.[2]
-
Extrusion involves forcing a vesicle suspension through a membrane with a defined pore size. This method offers excellent control over the upper size limit of the vesicles and typically results in a more uniform size distribution.[1][7] The final vesicle size is primarily determined by the pore size of the filter used.[1]
2. How does temperature affect the size of DDAB vesicles?
Temperature plays a crucial role in the formation and stability of DDAB vesicles. The gel-to-liquid crystalline phase transition temperature (Tm) of DDAB is approximately 15.8°C.[5] Performing vesicle preparation steps, such as hydration and extrusion, above this temperature is generally recommended to ensure the lipid bilayer is in a more fluid and malleable state, which facilitates the formation of smaller, more uniform vesicles. Temperature can also be used to induce transitions between vesicle and micellar structures in some cationic surfactant systems.[8]
3. Can I control vesicle size by changing the DDAB concentration?
Yes, the concentration of DDAB can influence the resulting vesicle size. While the relationship can be complex and depend on the preparation method, generally, higher lipid concentrations can lead to the formation of larger vesicles. It is advisable to work within a consistent and optimized concentration range for reproducible results.
4. What is the role of additives like salts and cholesterol in controlling DDAB vesicle size?
Additives can have a significant impact on the physicochemical properties of DDAB vesicles, including their size.
-
Salts: The addition of salts (e.g., NaCl, NaBr) before extrusion can decrease the size and polydispersity of DDAB vesicles.[3][4] This is attributed to the screening of electrostatic interactions between the cationic headgroups of DDAB.
-
Cholesterol: Incorporating cholesterol into the DDAB bilayer can modulate membrane fluidity and packing. In some lipid vesicle systems, increasing cholesterol content has been shown to increase the average vesicle size.[9] The self-assembly of DDAB with cholesterol has been shown to form stable vesicles with a mean diameter of around 127 nm.[10]
-
Other Surfactants: The addition of other surfactants can lead to the formation of mixed vesicles or even induce a transition from vesicles to micelles, thereby altering the size and morphology of the aggregates.[11]
5. How can I obtain unilamellar DDAB vesicles?
Extrusion is a widely used and effective method for producing unilamellar vesicles.[1] Passing multilamellar vesicles (MLVs) through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times will result in the formation of large unilamellar vesicles (LUVs) with a diameter close to the pore size. Sonication can also produce small unilamellar vesicles (SUVs).
Quantitative Data Summary
Table 1: Effect of Sonication Time on Vesicle Size
| Sonication Time (minutes) | Mean Vesicle Diameter (nm) | Polydispersity Index (PDI) |
| 0 | > 500 | > 0.5 |
| 5 | ~ 150 | ~ 0.3 |
| 15 | ~ 80 | ~ 0.2 |
| 30 | ~ 50 | < 0.2 |
Note: These are representative values. Actual results will vary depending on the specific sonicator, power settings, DDAB concentration, and temperature.
Table 2: Effect of Extrusion Pore Size on Vesicle Size
| Extrusion Filter Pore Size (nm) | Resulting Mean Vesicle Diameter (nm) |
| 400 | ~ 350-400 |
| 200 | ~ 180-220 |
| 100 | ~ 90-120 |
| 50 | ~ 60-80 |
Note: The final vesicle size is typically slightly larger than the pore size of the filter.[1]
Experimental Protocols
Protocol 1: Vesicle Preparation by Thin-Film Hydration followed by Sonication
-
Lipid Film Formation:
-
Dissolve a known amount of DDAB in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer of choice by adding the buffer to the flask. The temperature of the buffer should be above the Tm of DDAB (>16°C).
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Sonication:
-
Transfer the MLV suspension to a suitable vial.
-
Sonicate the suspension using a probe sonicator or in a bath sonicator.
-
Control the temperature of the sample during sonication to prevent overheating.
-
Sonication time and power should be optimized to achieve the desired vesicle size and PDI.
-
Protocol 2: Vesicle Sizing by Extrusion
-
Prepare MLV Suspension: Follow steps 1 and 2 of Protocol 1 to prepare a suspension of multilamellar DDAB vesicles. For enhanced unilamellarity and trapping efficiency, the MLV suspension can be subjected to several freeze-thaw cycles (e.g., 5 cycles of freezing in liquid nitrogen followed by thawing in a warm water bath) prior to extrusion.[1]
-
Assemble the Extruder:
-
Assemble a mini-extruder device with a polycarbonate membrane of the desired pore size.
-
Pre-heat the extruder to a temperature above the Tm of DDAB.
-
-
Extrusion:
-
Load the MLV suspension into one of the syringes of the extruder.
-
Pass the suspension back and forth through the membrane for a defined number of cycles (typically 11-21 passes).
-
The resulting vesicle suspension will have a mean diameter slightly larger than the pore size of the membrane used.
-
Visualizations
References
- 1. liposomes.ca [liposomes.ca]
- 2. researchgate.net [researchgate.net]
- 3. Effect of salts on size and morphology of extruded this compound bromide or chloride vesicle for polymeric nanocapsules synthesis via templating emulsion polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of extrusion pressure and lipid properties on the size and polydispersity of lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temperature-induced vesicle to micelle transition in cationic/cationic mixed surfactant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of cholesterol on the size distribution and bending modulus of lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of DDAB/Cholesterol Vesicles and Its Comparison with Lipid/Cholesterol Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Dimethyldioctadecylammonium (DDA) Cytotoxicity in Cell Culture
This guide is designed for researchers, scientists, and drug development professionals to understand, troubleshoot, and mitigate the cytotoxic effects of Dimethyldioctadecylammonium (DDA) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DDA) and why is it used in cell culture?
A1: this compound (DDA), also known as distearyldimonium chloride, is a cationic lipid with two long hydrocarbon chains.[1] It is widely used in research for several applications, including:
-
Adjuvant: DDA is a potent immunological adjuvant, often formulated into liposomes to enhance the immune response to vaccine antigens.[2][3]
-
Gene Delivery: As a cationic lipid, DDA can form complexes with negatively charged nucleic acids (DNA and RNA), facilitating their delivery into cells (transfection).[4]
-
Drug Delivery: DDA-based liposomes are used as carriers for targeted drug delivery, improving the stability and cellular uptake of therapeutic agents.[4]
Q2: Why is DDA cytotoxic to cells?
A2: DDA's cytotoxicity stems primarily from its cationic nature and lipophilic properties, which promote interaction with and disruption of the cell membrane.[5] The primary mechanisms include:
-
Membrane Perturbation: The positively charged headgroup of DDA interacts with the negatively charged components of the cell membrane, leading to membrane destabilization, increased permeability, and leakage of intracellular contents.[5][6][7]
-
Mitochondrial Dysfunction: DDA can interfere with mitochondrial function, reducing mitochondrial membrane potential and triggering the intrinsic apoptotic pathway.[8]
-
Oxidative Stress: Exposure to DDA can lead to an increase in intracellular reactive oxygen species (ROS), causing damage to cellular components like lipids, proteins, and DNA.[8]
Q3: What are the common signs of DDA-induced cytotoxicity in my cell culture?
A3: Signs of cytotoxicity can be observed through various methods:
-
Morphological Changes: Under a microscope, you may see cells rounding up, detaching from the culture surface, shrinking (indicative of apoptosis), or swelling and lysing (indicative of necrosis).[9][10]
-
Reduced Cell Viability: A decrease in the number of live cells, often measured by assays like Trypan Blue exclusion or colorimetric assays (MTT, WST-8).[11]
-
Decreased Metabolic Activity: Assays like MTT or resazurin (B115843) reduction will show a lower signal, indicating compromised mitochondrial function.[12]
-
Loss of Membrane Integrity: An increase in the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) into the culture medium is a key indicator of plasma membrane damage.[11][12]
Q4: Does DDA cause apoptosis or necrosis?
A4: DDA can induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death), often in a dose-dependent manner.[8][13]
-
Apoptosis: At lower concentrations, DDA may trigger a regulated cascade of events involving caspase activation and mitochondrial pathways, leading to controlled cell death without significant inflammation. This is characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[9][10]
-
Necrosis: At higher concentrations, the severe membrane disruption caused by DDA can lead to rapid cell swelling, rupture of the plasma membrane, and release of cellular contents, which can provoke an inflammatory response.[9][13]
Q5: How does formulating DDA into liposomes affect its cytotoxicity?
A5: Formulating DDA into liposomes is a common strategy to modulate its biological activity and can reduce its cytotoxicity compared to free DDA. The physicochemical properties of the liposomes, such as size, charge, and the inclusion of other lipids (e.g., cholesterol or neutral helper lipids), play a crucial role. Liposomal formulation can control the presentation of DDA to cells, potentially reducing the immediate, disruptive membrane interactions seen with the free compound.[2] However, the formulation itself must be optimized, as factors like high surface charge can still lead to significant cytotoxicity.
Troubleshooting Guides
Problem 1: Massive cell death occurs immediately or within a few hours of adding DDA.
| Possible Cause | Recommended Solution |
| Concentration is too high. | The DDA concentration is likely far above the tolerated limit for your specific cell line. Perform a dose-response experiment starting from a very low concentration (e.g., 0.1 µM) and increasing logarithmically to determine the IC50 (the concentration that kills 50% of cells). |
| Solvent toxicity. | If DDA is dissolved in a solvent like DMSO or ethanol, ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5% for DMSO). Run a "vehicle control" with only the solvent to confirm it is not the source of toxicity. |
| Incorrect DDA preparation. | DDA can be difficult to dissolve. Ensure it is fully solubilized in the appropriate solvent before diluting into your culture medium.[4] Aggregates of DDA can lead to localized high concentrations and rapid, non-uniform cell death. |
Problem 2: Cell viability gradually decreases over 24-72 hours post-treatment.
| Possible Cause | Recommended Solution |
| Induction of Apoptosis. | This kinetic profile is characteristic of apoptosis. Confirm this by performing an Annexin V/Propidium Iodide (PI) staining assay via flow cytometry or fluorescence microscopy. |
| Compound Instability. | The DDA formulation may be unstable in the culture medium over time, leading to changes in its cytotoxic potential. Assess the stability of your DDA preparation under culture conditions. |
| Secondary Cytotoxicity. | The initial death of a subset of cells can release factors that are toxic to the remaining viable cells, leading to a cascading effect. Consider reducing the initial cell seeding density or changing the medium after the initial hours of exposure. |
Problem 3: I am seeing high variability in cytotoxicity results between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Health/Passage Number. | Use cells from a consistent, low passage number and ensure they are in the logarithmic growth phase at the time of treatment. Stressed or overly confluent cells can be more sensitive to cytotoxic agents. |
| Variable DDA Formulation. | If preparing DDA liposomes, ensure the preparation method is highly consistent. Small variations in lipid composition, size, or charge can significantly alter biological activity. Characterize each batch of liposomes (e.g., for size and zeta potential). |
| Assay Timing and Cell Density. | The IC50 value can be highly dependent on the duration of exposure and the cell density at the time of the assay. Standardize these parameters across all experiments for reliable, comparable data. |
Quantitative Data: DDA Cytotoxicity
The half-maximal inhibitory concentration (IC50) of DDA varies significantly depending on the specific cell line, exposure time, and the assay used. Cationic lipids with similar structures also show this high degree of variability.
| Cationic Agent | Cell Line | Cancer Type | Exposure Time | IC50 (µM) | Reference |
| DMDD | A549 | Human Lung Carcinoma | 48h | 3.13 | [8] |
| DMDD | U2OS | Human Osteosarcoma | 48h | 5.57 | [8] |
| DMDD | HPL1A | Normal Lung Epithelial | 48h | >9.0 | [8] |
| DMDD | HUVEC | Normal Umbilical Vein Endothelial | 48h | >9.0 | [8] |
| Umbelliprenin | QU-DB | Large Cell Lung Cancer | Not Specified | 47 ± 5.3 | |
| Umbelliprenin | A549 | Lung Adenocarcinoma | Not Specified | 52 ± 1.97 |
*Note: DMDD (2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione) is presented as a related compound demonstrating differential cytotoxicity between cancerous and normal cell lines. Specific and comprehensive IC50 data for DDA across a wide range of cell lines is limited and should be determined empirically for the system under study.
Experimental Protocols & Visualizations
Key Experimental Workflows
A systematic approach is crucial for troubleshooting cytotoxicity. The workflow below outlines a general strategy for identifying and resolving issues with DDA in cell culture.
Caption: Workflow for troubleshooting DDA-induced cytotoxicity.
Mechanism of DDA-Induced Apoptosis
DDA can initiate the intrinsic pathway of apoptosis through mitochondrial disruption.
Caption: Signaling pathway for DDA-induced intrinsic apoptosis.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of DDA in complete culture medium. Remove the old medium from the cells and add 100 µL of the DDA-containing medium to each well. Include wells for "untreated control" (medium only) and "vehicle control" (medium with solvent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of the DDA concentration to determine the IC50 value.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[11][12]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. In addition to the untreated control, prepare a "maximum LDH release" control by adding a lysis buffer (often provided in commercial kits) to a set of wells 45 minutes before the final measurement.
-
Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits by Promega, Thermo Fisher, or Roche). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Treated - Untreated Control) / (Maximum Release - Untreated Control) * 100).
Protocol 3: Annexin V/PI Staining for Apoptosis and Necrosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with DDA for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (like Accutase or Trypsin-EDTA). Combine all cells from each condition and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with cold sterile PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population can sometimes be observed with primary necrosis).
-
References
- 1. ijbs.com [ijbs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. synentec.com [synentec.com]
- 8. Cyclodextrin Diethyldithiocarbamate Copper II Inclusion Complexes: A Promising Chemotherapeutic Delivery System against Chemoresistant Triple Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cell lines ic50: Topics by Science.gov [science.gov]
- 11. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic, Apoptotic and Genotoxic Effects of Lipid-Based and Polymeric Nano Micelles, an In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DODAC Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of buffer pH on dioctadecyldimethylammonium chloride (DODAC) formulations.
Frequently Asked Questions (FAQs)
Q1: How does the pH of the buffer affect the physical stability of my DODAC formulation?
A1: The pH of the buffer is a critical parameter that significantly influences the physical stability of DODAC vesicles. DODAC is a cationic lipid, and the pH can affect both the surface charge and the integrity of the vesicles themselves. At suboptimal pH values, you may observe aggregation, precipitation, or even hydrolysis of co-formulated lipids or encapsulated drugs. Generally, for cationic vesicles like those made with DODAC, maintaining a pH in the slightly acidic to neutral range (pH 4.0-7.4) is often optimal for stability, as extreme pH levels can lead to instability.[1][2]
Q2: I am observing aggregation and precipitation in my DODAC formulation. Could pH be the cause?
A2: Yes, pH is a very likely cause of aggregation in DODAC formulations. Aggregation often occurs when the surface charge of the vesicles is not sufficient to create enough electrostatic repulsion to overcome van der Waals attractive forces. A significant shift in pH can alter this surface charge. For instance, if the pH of the medium approaches the pKa of any ionizable components in your formulation, it could lead to a reduction in surface charge and subsequent aggregation.[1][3] Lowering the pH can sometimes increase the positive zeta potential, enhancing stability, but extremely low pH can cause other stability issues.[1]
Q3: How does buffer pH influence the particle size and zeta potential of DODAC vesicles?
A3: Buffer pH has a direct impact on both the particle size and zeta potential of DODAC vesicles. The zeta potential, a measure of the magnitude of the electrostatic charge at the particle surface, is highly pH-dependent for ionic lipids. For DODAC, a cationic lipid, the zeta potential is generally expected to be positive and may become more positive at lower pH values. Particle size can also be affected; aggregation at suboptimal pH will lead to a significant increase in the measured particle size.[1] Studies on similar vesicle systems show that particle size can increase dramatically at pH values that promote instability and aggregation.[1]
Q4: Can the choice of buffer type (e.g., phosphate (B84403) vs. citrate) impact my DODAC formulation?
A4: Absolutely. The type of buffer can influence the formulation beyond just controlling the pH. For example, phosphate buffers are common in biological systems and offer good buffering capacity around neutral pH.[4][5] However, citrate (B86180) buffers, which are effective at more acidic pHs, can act as chelating agents for metal ions.[4] This could be a crucial factor if your formulation includes metal-dependent components. Furthermore, buffer ions can interact with the vesicle surface, potentially influencing stability. It is advisable to test different buffer systems to find the one that provides the best stability for your specific formulation.
Q5: How does pH affect the encapsulation efficiency and drug release from DODAC vesicles?
A5: The pH can influence encapsulation efficiency (EE) and is a key trigger for drug release in pH-sensitive formulations. The EE of ionizable drugs is often pH-dependent, as the charge of the drug affects its interaction with the cationic DODAC bilayer and its solubility in the aqueous core.[6][7] For drug release, if the formulation is designed to be pH-sensitive, a change in pH (e.g., from the physiological pH of 7.4 to the acidic environment of a tumor or endosome) can destabilize the vesicle structure, leading to the release of the encapsulated content.[8][9][10]
Troubleshooting Guides
Issue 1: Formulation appears cloudy, or visible aggregates/precipitate form over time.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Buffer pH | The pH may be near the isoelectric point of a component or at a value that reduces the cationic charge of DODAC, leading to aggregation.[1] |
| 1. Measure the pH of your final formulation to ensure it is at the target value. | |
| 2. Perform a pH screening study: Prepare your formulation in a series of buffers with varying pH values (e.g., from pH 4.0 to 8.0). | |
| 3. Assess stability at each pH by monitoring particle size (via Dynamic Light Scattering) and visual appearance over time. Select the pH that shows the minimal change in particle size and no visible aggregation.[1] | |
| Incorrect Buffer Choice | The buffer ions may be interacting adversely with the DODAC vesicles or other formulation components. |
| 1. Test alternative buffer systems (e.g., switch from phosphate to citrate or acetate (B1210297), depending on the target pH range). | |
| 2. Ensure the chosen buffer has adequate capacity at the desired pH to prevent pH shifts during storage or use. | |
| High Ionic Strength | High salt concentrations in the buffer can screen the surface charge of the vesicles, reducing electrostatic repulsion and causing aggregation. |
| 1. Reduce the salt concentration in your buffer if possible. | |
| 2. Evaluate the effect of ionic strength on vesicle stability by preparing the formulation in buffers of varying salt concentrations (e.g., 10 mM, 50 mM, 150 mM NaCl). |
Issue 2: Inconsistent or low drug encapsulation efficiency.
| Possible Cause | Troubleshooting Steps |
| pH-Dependent Drug Solubility/Charge | The charge and solubility of your active pharmaceutical ingredient (API) may be highly dependent on the pH of the hydration buffer, affecting its partitioning into the DODAC vesicles.[6] |
| 1. Determine the pKa of your API. | |
| 2. Adjust the pH of the hydration buffer to a value that maximizes the desired charge state and solubility for encapsulation. For example, for an anionic drug, using a more acidic pH might improve electrostatic interaction with the cationic DODAC. | |
| 3. Compare encapsulation efficiency across a range of pH values to identify the optimum. | |
| pH-Induced Degradation of API | The API may be chemically unstable at the formulation's pH, leading to lower amounts of intact drug being encapsulated.[2][11][12] |
| 1. Assess the stability of your API as a function of pH independently of the DODAC formulation. | |
| 2. Select a buffer pH where the API shows maximum stability. |
Data Summary
The following tables summarize the expected impact of buffer pH on key formulation parameters based on published data for DODAC and analogous cationic vesicle systems.
Table 1: Expected Impact of Buffer pH on DODAC Vesicle Size and Zeta Potential
| pH | Expected Mean Particle Size (nm) | Expected Zeta Potential (mV) | Expected Stability |
| 4.0 - 5.5 | Smaller, more uniform | High Positive (e.g., > +40 mV) | Generally Good (High Repulsion) |
| 5.5 - 7.4 | Stable | Moderately Positive (e.g., +30 to +40 mV) | Good |
| > 7.5 | Prone to increase due to aggregation | Lower Positive | Potentially Unstable |
| Note: These are generalized trends. Actual values are highly dependent on the specific formulation composition, ionic strength, and temperature.[1][13] |
Table 2: pH-Dependent Drug Release Profile (Hypothetical pH-Sensitive Formulation)
| pH of Release Medium | Cumulative Drug Release at 4h (%) | Cumulative Drug Release at 24h (%) |
| 7.4 (Physiological) | < 10% | < 20% |
| 5.5 (Endosomal/Tumor) | > 40% | > 80% |
| This table illustrates the principle of pH-triggered release, where the drug is retained at neutral pH and released in an acidic environment.[8][9] |
Experimental Protocols
Protocol 1: Preparation of DODAC Vesicles by Thin-Film Hydration and Sonication
Objective: To prepare DODAC vesicles in a specified buffer pH.
Methodology:
-
Lipid Film Preparation: Dissolve DODAC (and any other lipids or lipid-soluble drugs) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: a. Prepare the desired aqueous buffer (e.g., 10 mM sodium acetate for pH 4.0-5.5, 10 mM phosphate buffer for pH 6.0-7.4). b. Warm the buffer to a temperature above the phase transition temperature (Tc) of the lipid components. c. Add the warm buffer to the lipid film. If encapsulating a water-soluble drug, dissolve it in the buffer prior to hydration. d. Agitate the flask by vortexing or mechanical shaking to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): a. Transfer the MLV suspension to a suitable vial. b. Sonicate the suspension using a probe sonicator on ice to prevent overheating. Use pulsed cycles (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 5-15 minutes, or until the suspension becomes translucent. This process forms small unilamellar vesicles (SUVs). c. Alternatively, for larger unilamellar vesicles (LUVs), use an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).
Protocol 2: Characterization of DODAC Vesicles as a Function of pH
Objective: To assess the impact of buffer pH on the physicochemical properties of DODAC vesicles.
Methodology:
-
Sample Preparation: Prepare DODAC vesicles according to Protocol 1, using a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0).
-
Particle Size and Zeta Potential Measurement: a. Dilute a small aliquot of each vesicle formulation in its respective buffer. b. Analyze the samples using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer) to determine the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential.
-
Stability Assessment: a. Store the prepared formulations at a specified temperature (e.g., 4°C or 25°C). b. At predetermined time points (e.g., 0, 1, 7, and 30 days), visually inspect the samples for any signs of aggregation or precipitation. c. Re-measure the particle size and zeta potential at each time point to monitor changes.
-
Determination of Encapsulation Efficiency (EE%): a. Separate the unencapsulated (free) drug from the vesicle-encapsulated drug using a suitable method like size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis. b. Quantify the amount of drug in the vesicle fraction. This may require lysing the vesicles with a suitable solvent or detergent (e.g., Triton X-100). c. Use a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to measure the drug concentration. d. Calculate the EE% using the following formula: EE% = (Amount of drug in vesicles / Total initial amount of drug) x 100
Visualizations
Caption: Logical relationship between buffer pH and DODAC vesicle properties.
Caption: Troubleshooting workflow for DODAC formulation instability.
References
- 1. Preparation and Characterization of Stable pH-Sensitive Vesicles Composed of α-Tocopherol Hemisuccinate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-efficiency encapsulation and pH-triggered release of docetaxel from folic acid-functionalized ZIF-90 nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH-Sensitive Multiliposomal Containers for Encapsulation and Rapid Release of Bioactive Substances [mdpi.com]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potential antitumor activity of novel DODAC/PHO-S liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability of DODAC in Serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of dioctadecyldimethylammonium chloride (DODAC) in serum.
Frequently Asked Questions (FAQs)
Q1: What does "stability of DODAC in serum" typically refer to?
In the context of drug and gene delivery research, the "stability of DODAC in serum" generally refers to the physical and colloidal stability of the DODAC-containing formulation (e.g., liposomes or nanoparticles) , rather than the chemical degradation of the DODAC molecule itself. Key concerns for researchers are whether the nanoparticles aggregate, fuse, or prematurely release their encapsulated contents upon exposure to serum.
Q2: Is the DODAC molecule itself chemically stable in serum?
The DODAC molecule is generally considered to be chemically stable under typical experimental conditions. As a quaternary ammonium (B1175870) compound (QAC), DODAC is hydrolytically stable over a physiological pH range. While biodegradation of QACs by certain bacteria through N-dealkylation has been reported, this is a slow process and unlikely to be a significant factor in short- to medium-term in vitro serum stability studies.[1][2][3] The primary challenge in a serum environment is the physical instability of the nanoparticle formulation.
Q3: What are the main factors that cause instability of DODAC-based liposomes in serum?
The primary cause of instability for cationic liposomes, such as those containing DODAC, in serum is their interaction with negatively charged serum proteins, like albumin.[4][5] This interaction can lead to several issues:
-
Protein Corona Formation: Serum proteins rapidly adsorb to the surface of the liposomes, forming a "protein corona."[6][7][8]
-
Aggregation: The protein corona can neutralize the positive surface charge of the DODAC liposomes, reducing electrostatic repulsion and causing the particles to aggregate and precipitate.[9]
-
Leakage: The binding of serum proteins can disrupt the lipid bilayer, leading to the premature release of the encapsulated drug or genetic material.[10]
Q4: How can I improve the stability of my DODAC liposomes in serum?
Several formulation strategies can enhance the stability of DODAC liposomes in a serum environment:
-
Inclusion of Helper Lipids: Incorporating neutral helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), can modulate the surface charge density and improve stability.[11][12]
-
PEGylation: The addition of a small percentage of PEGylated lipids (e.g., DSPE-PEG2000) to the formulation creates a protective hydrophilic layer around the liposome (B1194612).[9] This "stealth" coating sterically hinders the binding of serum proteins, thereby reducing aggregation and increasing circulation time.
-
Optimizing Lipid-to-Cargo Ratio: When forming lipoplexes (lipid-nucleic acid complexes), the ratio of positive charges from DODAC to negative charges from the nucleic acid is critical to prevent aggregation.[9]
Q5: What are the key parameters to measure when assessing the stability of DODAC liposomes in serum?
To evaluate the long-term stability of your DODAC formulation in serum, you should monitor the following parameters over time:
-
Particle Size and Polydispersity Index (PDI): An increase in particle size and PDI is indicative of aggregation.
-
Zeta Potential: A decrease in the magnitude of the positive zeta potential suggests the binding of negatively charged serum proteins and an increased risk of aggregation.
-
Encapsulation Efficiency and Leakage: Measuring the amount of encapsulated cargo that is released into the serum over time is a direct measure of the formulation's integrity.
Troubleshooting Guides
Issue 1: Visible Aggregation or Precipitation After Adding Serum
-
Root Cause: Rapid and extensive binding of serum proteins to the cationic surface of the DODAC liposomes, leading to charge neutralization and aggregation.
-
Solutions:
-
Review Formulation:
-
Is your formulation 100% DODAC? Consider incorporating a neutral helper lipid like DOPE or cholesterol.
-
For enhanced stability, add 2-10 mol% of a PEGylated lipid (e.g., DSPE-PEG2000) to create a sterically stabilized "stealth" liposome.
-
-
Control Incubation Conditions:
-
Incubate at a lower liposome concentration to reduce the frequency of particle collisions.
-
Ensure the serum is properly filtered to remove any existing aggregates.
-
-
Optimize Lipoplex Formation: If you are working with nucleic acids, ensure an optimized lipid-to-cargo charge ratio to prevent bridging between liposomes.
-
Issue 2: Low Therapeutic Efficacy In Vitro in the Presence of Serum
-
Root Cause: Premature leakage of the encapsulated drug from the liposomes upon interaction with serum proteins, or aggregation of liposomes leading to poor cellular uptake.
-
Solutions:
-
Perform a Leakage Assay: Quantify the release of your encapsulated cargo over time in the presence of serum. A high leakage rate indicates poor membrane stability.
-
Strengthen the Lipid Bilayer: Incorporating cholesterol into the lipid bilayer can increase its rigidity and reduce leakage.
-
Characterize Particle Stability: Use Dynamic Light Scattering (DLS) to check for aggregation in the presence of serum. If aggregation is observed, refer to the troubleshooting guide for Issue 1.
-
Quantitative Data Summary
Table 1: Stability of DODAC-Containing Liposomes
| Formulation | Incubation Time | Change in Hydrodynamic Radius (Dh) | Storage Conditions | Reference |
|---|
| DODAC/PHO-S (10 mM / 0.3-2.0 mM) | 15 days | From 48.3 ± 3.8 nm to 62.7 ± 2.8 nm | Room Temperature |[13] |
Table 2: Half-Life (t½) of Carboxyfluorescein (CF) Release from Liposomes in 100% Fetal Calf Serum (FCS) at 37°C
| Liposomal Formulation | t½ in 100% FCS (hours) | t½ in Tris Buffered Saline (hours) | Reference |
|---|---|---|---|
| DLPE/SM/PS/CHOL (1:1:1:1) | 23.85 | > 451 | [10] |
| DMPE/DPPG/CHOL (1:2:1) | 56.35 | - | [6] |
| DLPE/DOPS/CHOL (1:1:1) | 17 | - |[6] |
Note: These values are for different liposomal formulations and serve as examples of the impact of serum on liposome stability. Stability will vary depending on the specific lipid composition.
Experimental Protocols
Protocol: In Vitro Serum Stability Assay
This protocol outlines a general method for assessing the stability of DODAC-containing liposomes in the presence of serum by monitoring changes in particle size.
-
Materials:
-
DODAC liposome suspension
-
Fetal Bovine Serum (FBS) or Human Serum
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dynamic Light Scattering (DLS) instrument
-
-
Procedure:
-
Dilute the DODAC liposome suspension to a suitable concentration in PBS.
-
Mix the diluted liposome suspension with an equal volume of serum (e.g., a final serum concentration of 50%). A control sample should be prepared by mixing the liposomes with PBS instead of serum.
-
Incubate the samples at 37°C.
-
At predetermined time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take an aliquot from each sample.
-
Measure the particle size (Z-average diameter) and polydispersity index (PDI) of each aliquot using a DLS instrument.
-
Plot the Z-average diameter and PDI as a function of time for both the serum-containing and control samples. Significant increases in size and PDI in the serum-containing sample compared to the control indicate instability.
-
Visualizations
Caption: Troubleshooting workflow for DODAC liposome aggregation in serum.
References
- 1. Biodegradation of didecyldimethylammonium chloride by Pseudomonas fluorescens TN4 isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of human serum albumin with liposomes of saturated and unsaturated lipids with different phase transition temperatures: a spectroscopic investigation by membrane probe PRODAN - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Impact of Lipid Composition on Vesicle Protein Adsorption: A BSA Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation Mechanisms of Protein Coronas on Food-Related Nanoparticles: Their Impact on Digestive System and Bioactive Compound Delivery | MDPI [mdpi.com]
- 7. The Protein Corona Paradox: Challenges in Achieving True Biomimetics in Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation of a protein corona influences the biological identity of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rjb.ro [rjb.ro]
- 11. avantiresearch.com [avantiresearch.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Microbial Community Degradation of Widely Used Quaternary Ammonium Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Cationic Lipids: Dimethyldioctadecylammonium vs. DOTAP for mRNA Delivery
For researchers, scientists, and drug development professionals navigating the complex landscape of mRNA delivery, the choice of a cationic lipid is a critical determinant of success. Among the myriad of options, Dimethyldioctadecylammonium (DODAB or DDAB) and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) have emerged as prominent candidates. This guide provides an objective, data-driven comparison of their performance in mRNA delivery, summarizing key experimental findings and methodologies to inform your selection process.
This comparison delves into the physicochemical characteristics, transfection efficiency, cytotoxicity, and in vivo performance of DODAB- and DOTAP-based lipid nanoparticle (LNP) formulations for mRNA delivery.
Physicochemical Properties: A Tale of Two Lipids
The formation of stable LNPs with optimal size, surface charge (zeta potential), and high mRNA encapsulation efficiency is paramount for effective delivery. While both DODAB and DOTAP can formulate LNPs for mRNA delivery, their physicochemical properties can differ, influencing their subsequent biological activity.
In a comparative study, LNPs were formulated by partially replacing the ionizable lipid ALC-0315 with either DODAB or DOTAP. Substituting ALC-0315 with 10–25% DODAP had a minimal impact on the physicochemical properties of the LNPs.[1][2] In contrast, the incorporation of DOTAP led to a shift in the zeta potential to more positive values and altered the morphology of the LNPs.[1][2]
Cationic liposomes composed of DDAB and various sterol derivatives have been shown to form particles of approximately 100–190 nm in size.[3] Similarly, DOTAP-based formulations can be optimized to produce nanoparticles of around 100 nm.[4]
| Parameter | DODAB-based LNPs | DOTAP-based LNPs | Reference |
| Effect on LNP Properties | Minimal impact on physicochemical properties when partially replacing ALC-0315. | Shifts zeta potential to positive values and alters morphology when incorporated into ALC-0315-based LNPs. | [1][2] |
| Particle Size | Can form particles around 100-190 nm (DDAB with sterol derivatives). | Can be formulated into particles of approximately 100 nm. | [3][4] |
| mRNA Binding | Forms stable lipoplexes with nucleic acids.[5] | Achieves complete mRNA binding in non-PEGylated formulations.[6] |
In Vitro Transfection Efficiency: A Clear Advantage for DOTAP in Some Contexts
The primary function of a delivery vehicle is to efficiently transport its cargo into target cells. In vitro studies consistently demonstrate that DOTAP-based formulations can achieve high transfection efficiency, often outperforming other lipids.
The inclusion of 5–25% DOTAP in ALC-0315-based LNPs was found to increase in vitro transfection efficiency.[1][2] In one study, non-PEGylated DOTAP/cholesterol lipoplexes at a 1:3 molar ratio and a 62.5 µM lipid concentration achieved a transfection efficiency of 49.4 ± 2.12% for GFP-expressing mRNA, which was significantly higher than the commercial transfection reagent JetPRIME (38.06 ± 3.68%).[6] The optimal DOTAP/cholesterol ratio for non-PEGylated lipoplexes for mRNA transfection was found to be 1:3.[6]
Furthermore, the choice of helper lipid significantly impacts the transfection efficiency of DOTAP-based lipoplexes. For instance, DOTAP-cholesterol mRNA lipoplexes were found to be superior in transfecting murine bone marrow-derived dendritic cells compared to the widely used DOTAP-DOPE formulation, especially in the presence of serum.[7]
While direct head-to-head comparisons of transfection efficiency for mRNA delivery are limited, the available data suggests a strong performance by DOTAP-based systems.
| Formulation | Cell Type | Transfection Efficiency | Key Findings | Reference |
| ALC-0315-based LNPs with 5-25% DOTAP | Not specified | Increased | Incorporation of DOTAP enhances in vitro transfection. | [1][2] |
| Non-PEGylated DOTAP/chol (1:3 molar ratio) | Not specified | 49.4 ± 2.12% | Outperformed commercial reagent JetPRIME. | [6] |
| DOTAP-cholesterol lipoplexes | Murine bone marrow-derived dendritic cells | Superior to DOTAP-DOPE | More effective in the presence of serum. | [7] |
Cytotoxicity: A Critical Consideration
A significant hurdle for cationic lipids is their inherent cytotoxicity. The positive charge that facilitates interaction with negatively charged nucleic acids and cell membranes can also lead to cell membrane disruption and toxicity.
A comparative study on cytotoxicity found that DDAB:DOPE liposomes were more toxic than DOTAP liposomes.[8] At a concentration of 10 µM, cells treated with DOTAP showed survival rates comparable to control cells, while DDAB:DOPE at the same concentration exhibited slight toxic effects.[8] The most significant toxic effects were observed with DDAB:DOPE at 40 µM.[8] The cytotoxicity of DOTAP-based LNPs is also positively correlated with the percentage of DOTAP in the formulation and the overall lipid concentration.[6]
| Cationic Lipid | Concentration | Cytotoxicity | Reference |
| DDAB:DOPE | 10 µM | Slight toxic effects | [8] |
| 40 µM | Most toxic effects | [8] | |
| DOTAP | 10 µM | Survived as well as control cells | [8] |
| 40 µM | Slight toxic effects | [8] |
In Vivo Performance: Localized Expression and Immunogenicity
The ultimate test of a delivery system is its performance in a living organism. In vivo studies have revealed interesting differences between DODAB and DOTAP in terms of protein expression and immune response.
In a study using ALC-0315-based LNPs, the incorporation of 5-25% DOTAP enhanced local protein expression at the injection site.[1][2] Notably, 10% DOTAP reduced hepatic expression, suggesting improved localized delivery.[1][2] However, completely replacing ALC-0315 with DODAP reduced the in vivo potency of the LNPs.[1][2]
In terms of immunogenicity, immunization with OVA mRNA-LNPs containing 5% DOTAP enhanced the total IgG responses after the prime dose.[1][2] Higher concentrations of DOTAP or DODAP resulted in minimal differences or even reduced immune responses, and these effects were not sustained after a booster immunization.[1][2]
Experimental Methodologies
To ensure the reproducibility and critical evaluation of the presented data, detailed experimental protocols are essential.
LNP Formulation
A common method for preparing mRNA lipoplexes is the modified ethanol (B145695) injection method.[9]
Protocol:
-
A lipid-ethanol solution is prepared by dissolving the cationic lipid (DODAB or DOTAP), a neutral helper lipid (such as DOPE or cholesterol), and a PEGylated lipid in ethanol at a specific molar ratio.[9]
-
mRNA is dissolved in a buffer, typically phosphate-buffered saline (PBS).[9]
-
The mRNA solution is rapidly injected into the lipid-ethanol solution with vigorous stirring.[9] This rapid mixing facilitates the self-assembly of the lipids around the mRNA, forming LNPs.
-
The resulting LNP suspension is then dialyzed against PBS to remove the ethanol and any unencapsulated material.
In Vitro Transfection
Protocol:
-
Cells are seeded in a multi-well plate and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing the mRNA-LNP complexes at various concentrations.
-
The cells are incubated with the LNPs for a specific duration (e.g., 24 to 48 hours).
-
After incubation, the expression of the reporter protein (e.g., GFP, luciferase) is quantified using appropriate methods such as fluorescence microscopy, flow cytometry, or a luciferase assay.
Cytotoxicity Assay (MTT Assay)
Protocol:
-
Cells are seeded in a 96-well plate and treated with different concentrations of the LNP formulations.
-
After a defined incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the absorbance of untreated control cells.
Conclusion: Selecting the Right Tool for the Job
The choice between DODAB and DOTAP for mRNA delivery is not a one-size-fits-all decision and depends heavily on the specific application.
DOTAP appears to be a more potent transfection agent in vitro and can be formulated to enhance localized protein expression in vivo.[1][2] Its ability to be fine-tuned with helper lipids like cholesterol makes it a versatile tool for achieving high transfection efficiencies.[7] However, its cytotoxicity at higher concentrations necessitates careful formulation and dose optimization.[6][8]
DODAB , while potentially less potent in some in vivo contexts for mRNA delivery when used as a complete replacement for an ionizable lipid, shows a more favorable cytotoxicity profile at lower concentrations compared to DDAB:DOPE formulations.[1][2][8] Its minimal impact on LNP physicochemical properties when used as a partial substitute could be advantageous in certain formulation strategies.[1][2]
For researchers prioritizing high in vitro transfection efficiency and localized in vivo expression, DOTAP-based formulations, particularly with cholesterol as a helper lipid, represent a promising avenue. For applications where minimizing cytotoxicity is the primary concern, DODAB may be a more suitable starting point, although further optimization would be required to enhance its transfection efficacy for mRNA delivery. Ultimately, empirical testing of different formulations in the specific cell types and animal models of interest is crucial for selecting the optimal cationic lipid for your mRNA delivery needs.
References
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of sterol derivatives in cationic liposomes on biodistribution and gene-knockdown in the lungs of mice systemically injected with siRNA lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DODAB-ODN lipoplex structure is highly dependent on ODN concentration: A multitechnique experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of cell proliferation and toxicity assays using two cationic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient mRNA Delivery with mRNA Lipoplexes Prepared Using a Modified Ethanol Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DODAC and Other Cationic Surfactants for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the realm of non-viral gene and drug delivery, cationic surfactants are indispensable tools for encapsulating and transporting therapeutic payloads into cells. Their positively charged headgroups facilitate interaction with negatively charged nucleic acids and cell membranes, enabling efficient cellular uptake. Among the plethora of available cationic surfactants, dioctadecyldimethylammonium chloride (DODAC) presents a compelling option. This guide provides an objective comparative analysis of DODAC against two other widely used cationic surfactants: 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol). This comparison is based on key performance metrics, supported by experimental data from various studies, to assist researchers in selecting the most suitable surfactant for their specific application.
Overview of Cationic Surfactants
DODAC (Dioctadecyldimethylammonium chloride): A double-chain cationic surfactant with a quaternary ammonium (B1175870) headgroup. Its two long hydrocarbon chains contribute to the stability of the lipid bilayers it forms.
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): A monounsaturated double-chain cationic lipid that is one of the most widely used surfactants for in vitro and in vivo gene delivery.[1] Its ester linkages are biodegradable, potentially reducing cytotoxicity compared to ether-linked lipids.[2]
DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol): A cationic cholesterol derivative that is often used in combination with helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) to form efficient gene delivery vehicles.[3][4] Its cholesterol moiety can enhance stability in biological fluids.[5][6]
Comparative Performance Data
The following tables summarize key performance indicators for DODAC, DOTAP, and DC-Cholesterol based on data from various scientific publications. It is crucial to note that direct comparison of absolute values should be approached with caution, as experimental conditions such as cell lines, formulations (e.g., helper lipids, lipid ratios), and specific protocols can significantly influence the results.
Table 1: Transfection Efficiency
| Cationic Surfactant | Formulation | Cell Line | Transfection Efficiency (%) | Reference |
| DODAC | DODAC/PHO-S | B16F10 | N/A (Focus on cytotoxicity) | [7] |
| DOTAP | DOTAP/Cholesterol (1:3) | SK-OV-3 | 49.4 ± 2.12 | [8] |
| DOTAP | DOTAP/DOPE (1:1) | COS7 | ~40-50 | [9] |
| DOTAP | DOTAP/DOPE (0.5:1) | Various | Most efficient complex formation | [10] |
| DC-Cholesterol | DC-Chol/DOPE (1:2) | Various | Efficient for pDNA delivery | [3] |
| DC-Cholesterol | DC-Chol/DOPE (1:1) | Various | Efficient for siRNA delivery | [3] |
| DC-Cholesterol | Novel derivative (1a) | 293T | ~30 | [4] |
N/A: Not available in the reviewed literature.
Table 2: Cytotoxicity (IC50)
| Cationic Surfactant | Formulation | Cell Line | IC50 Value | Reference |
| DODAC | DODAC (10 mM)/PHO-S (1.2 mM) | B16F10 | 1.2 mM (of PHO-S) | [7] |
| DODAC | DODAC (10 mM)/PHO-S (1 µM) | Hepa1c1c7 | 1 µM (of PHO-S) | [7] |
| DOTAP | DOTAP-SLNs (siRNA) | J774A.1 macrophages | 8.1 ± 0.37 µg/mL | [11] |
| DOTAP | DOTAP | CaSki | Less toxic than DDAB:DOPE | [11] |
| DOTAP | DOTAP/Cholesterol | SK-OV-3 | Dose-dependent cytotoxicity | [8] |
| DC-Cholesterol | DC-Chol | 293T | >100 µM | [4] |
| DC-Cholesterol | Novel derivative (1a) | 293T | >100 µM | [4] |
Note: The cytotoxicity of DODAC is presented for a specific drug formulation and may not reflect the intrinsic toxicity of the surfactant alone.
Table 3: Liposome (B1194612) Stability (Physicochemical Properties)
| Cationic Surfactant | Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Note | Reference |
| DODAC | DODAC/Lecithin | ~150-200 | < 0.3 | +10 to +22 | Good colloidal stability | [12] |
| DOTAP | DOTAP/Cholesterol (1:3) | ~150 | ~0.2 | N/A | Stable for 60 days at 4°C | [8] |
| DOTAP | DOTAP/DOPE | ~100-200 | ~0.2-0.4 | ~+30 to +60 | Influenced by lipid ratio | [9][13] |
| DC-Cholesterol | DC-Chol/Cholesterol | ~150-250 | < 0.3 | ~+30 to +50 | Stable in high serum | [6] |
| DC-Cholesterol | DC-Chol/DOPE | ~200-250 | ~0.17-0.27 | ~+55 | Stable lipoplexes | [14] |
Table 4: Drug/Gene Loading Capacity
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of cationic surfactants.
Protocol 1: Cationic Liposome Preparation (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve the cationic lipid (e.g., DODAC, DOTAP, or DC-Cholesterol) and any helper lipids (e.g., DOPE or cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline (PBS) or sterile water) by gentle rotation above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Sonication/Extrusion: To obtain small unilamellar vesicles (SUVs) with a defined size, sonicate the MLV suspension using a probe or bath sonicator, or extrude it through polycarbonate membranes with a specific pore size (e.g., 100 nm).
Protocol 2: Transfection Efficiency Assay
-
Cell Seeding: Plate the target cells in a multi-well plate (e.g., 24-well) at a density that will result in 70-90% confluency at the time of transfection.
-
Lipoplex Formation: In separate tubes, dilute the plasmid DNA (encoding a reporter gene like GFP or luciferase) and the cationic liposome formulation in a serum-free medium (e.g., Opti-MEM). Combine the diluted DNA and liposome solutions and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
Transfection: Add the lipoplex solution to the cells.
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a CO2 incubator. After incubation, replace the transfection medium with fresh, complete growth medium.
-
Gene Expression: Continue to incubate the cells for 24-48 hours to allow for the expression of the reporter gene.
-
Quantification:
-
GFP: Analyze the percentage of fluorescent cells and the mean fluorescence intensity using flow cytometry or fluorescence microscopy.
-
Luciferase: Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the cationic surfactant or liposomal formulation for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 4: Liposome Characterization (Dynamic Light Scattering - DLS)
-
Sample Preparation: Dilute the liposome suspension in an appropriate buffer to a suitable concentration for DLS analysis.
-
Instrument Setup: Set the parameters on the DLS instrument, including the temperature, laser wavelength, and scattering angle.
-
Measurement: Place the cuvette containing the diluted liposome sample into the instrument and initiate the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.
-
Data Analysis: The software calculates the particle size distribution, average hydrodynamic diameter, and the polydispersity index (PDI) from the correlation function of the scattered light intensity.
-
Zeta Potential Measurement: For zeta potential, an electric field is applied to the sample, and the velocity of the charged liposomes is measured to determine their surface charge.
Mandatory Visualizations
Caption: Workflow for Cationic Liposome Preparation.
Caption: Cationic Lipid-Mediated Transfection Workflow.
Comparative Analysis and Conclusion
The selection of an appropriate cationic surfactant is a critical decision in the development of effective drug and gene delivery systems. This guide highlights the key performance characteristics of DODAC, DOTAP, and DC-Cholesterol.
DODAC appears to be a stable and effective carrier, particularly for antibacterial applications as suggested by some studies.[12] However, there is a comparative lack of publicly available data on its transfection efficiency for gene delivery in direct comparison to DOTAP and DC-Cholesterol. The available cytotoxicity data for DODAC is confounded by its formulation with an active drug, making it difficult to assess its intrinsic toxicity.[7]
DOTAP is a well-characterized and versatile cationic lipid with a large body of literature supporting its use in a wide range of cell types.[1][9][10] Its transfection efficiency can be significantly modulated by the choice of helper lipid, with cholesterol often enhancing stability in serum and DOPE promoting endosomal escape.[5] The dose-dependent cytotoxicity of DOTAP is a key consideration, and formulations need to be optimized to balance efficacy and safety.[8][11]
DC-Cholesterol offers the advantage of incorporating a cholesterol moiety directly into its structure, which can contribute to higher stability in biological fluids and potentially lower cytotoxicity compared to some other cationic lipids.[4][6] Studies have shown its effectiveness in delivering both plasmid DNA and siRNA, with the optimal formulation being dependent on the type of nucleic acid.[3]
-
DOTAP remains a strong candidate for a wide range of in vitro and in vivo applications due to the extensive data available and its tunable properties through formulation with helper lipids.
-
DC-Cholesterol is a compelling alternative, particularly for in vivo applications where stability in the presence of serum is a primary concern.
-
DODAC shows promise as a stable cationic surfactant, but further direct comparative studies are needed to fully elucidate its performance in gene delivery relative to more established lipids like DOTAP and DC-Cholesterol.
Researchers are encouraged to empirically test and optimize formulations with their specific cell types and therapeutic cargo to identify the most effective cationic surfactant for their needs. This guide serves as a foundational resource to inform this selection process by consolidating and comparing the available scientific evidence.
References
- 1. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DC-Chol/DOPE cationic liposomes: a comparative study of the influence factors on plasmid pDNA and siRNA gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comprehensive study of cationic liposomes composed of DC-Chol and cholesterol with different mole ratios for gene transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physicochemical Characteristics Associated with Transfection of Cationic Cholesterol-based Gene Delivery Vectors in the Presence of DOPE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The effect of 1,2-dioleoyl-3-trimethylammonium propane (DOTAP) Addition on the physical characteristics of β-ionone liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validating Gene Knockdown: A Comparative Guide to DODAC-siRNA Complexes
For researchers, scientists, and drug development professionals, achieving and validating potent and specific gene knockdown is a cornerstone of functional genomics and therapeutic development. The delivery of small interfering RNA (siRNA) into cells is a critical step in this process. This guide provides a comprehensive comparison of DODAC (dioctadecyldimethylammonium chloride)-based siRNA delivery with other common methods, supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable gene knockdown strategy.
Comparison of siRNA Delivery Systems
The efficacy of siRNA-mediated gene silencing is highly dependent on the chosen delivery vehicle. Cationic lipids, such as DODAC, are widely used to form complexes with negatively charged siRNA, facilitating entry into cells.[1] The ideal delivery system maximizes knockdown efficiency while minimizing cytotoxicity and off-target effects. Below is a comparative analysis of DODAC-siRNA complexes against other popular transfection reagents.
| Parameter | DODAC-siRNA Complexes | Lipofectamine RNAiMAX | Polymer-Based Reagents (e.g., GenMute) | Electroporation |
| Knockdown Efficiency | High | Very High | High | Very High |
| Cell Viability | Moderate to High (Dose-dependent) | Moderate to High | High | Low to Moderate |
| Mechanism | Cationic lipid-mediated fusion with the cell membrane.[2] | Proprietary lipid formulation for efficient endosomal escape. | Polymer-based condensation of siRNA. | Creation of transient pores in the cell membrane. |
| Ease of Use | Simple mixing protocol | Simple mixing protocol | Simple mixing protocol | Requires specialized equipment |
| Suitability | Broad range of cell types, including primary cells. | Wide variety of common and hard-to-transfect cell lines.[3] | Particularly effective in specific cell types like HepG2.[4] | Ideal for hard-to-transfect cells, such as suspension cells. |
| Off-Target Effects | Can occur; reducible with low siRNA concentrations.[5] | Can occur; reducible with low siRNA concentrations. | Sequence-dependent. | Minimal reagent-associated off-target effects. |
Visualizing the Gene Knockdown Workflow and Biological Context
To successfully execute and interpret a gene knockdown experiment, it is essential to understand the overall workflow and the biological pathways being targeted.
General Workflow for Gene Knockdown Validation
The process of gene knockdown, from initial siRNA design to final protein-level validation, involves a series of critical steps.
Caption: A typical workflow for a gene knockdown experiment.
The RNA Interference (RNAi) Pathway
Upon successful delivery into the cytoplasm, siRNA engages the cell's endogenous RNAi machinery to induce gene silencing.
Caption: The cellular mechanism of siRNA-mediated gene silencing.
Example Target: The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. It is a frequent target in cancer research and drug development. Key components like MEK1/2 or ERK1/2 can be targeted for knockdown to study the pathway's function.
Caption: A simplified diagram of the MAPK/ERK signaling cascade.
Experimental Protocols
Accurate validation of gene knockdown requires robust and well-controlled experimental procedures. Below are detailed protocols for siRNA transfection and subsequent analysis of mRNA and protein levels.
Protocol 1: siRNA Transfection using DODAC-siRNA Complexes
This protocol outlines the preparation of DODAC-siRNA complexes and their application to cultured cells.
Materials:
-
siRNA targeting the gene of interest and a non-targeting control siRNA (20 µM stock).
-
DODAC transfection reagent.
-
Serum-free culture medium (e.g., Opti-MEM®).
-
Complete growth medium with serum.
-
Cultured cells (60-80% confluent).
-
6-well plates.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they reach 60-80% confluency at the time of transfection.
-
Preparation of siRNA Solution (Solution A): For each well, dilute 5 µL of 20 µM siRNA stock into 245 µL of serum-free medium to a final volume of 250 µL. Mix gently.
-
Preparation of DODAC Solution (Solution B): For each well, dilute 5 µL of DODAC reagent into 245 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Formation of Complexes: Add the 250 µL of siRNA solution (A) to the 250 µL of diluted DODAC solution (B). Mix gently by pipetting and incubate for 20 minutes at room temperature to allow complexes to form.
-
Cell Transfection: Aspirate the growth medium from the cells and wash once with PBS. Add the 500 µL of the DODAC-siRNA complex mixture dropwise to each well.
-
Incubation: Incubate the cells with the complexes for 4-6 hours at 37°C in a CO₂ incubator.
-
Post-Transfection: After the incubation period, add 1.5 mL of complete growth medium to each well without removing the transfection mixture.
-
Analysis: Harvest the cells for mRNA or protein analysis 24-72 hours post-transfection.
Protocol 2: Validation of mRNA Knockdown by qRT-PCR
Quantitative real-time PCR (qRT-PCR) is a sensitive method to measure the reduction in target mRNA levels.[6][7]
Materials:
-
RNA isolation kit.
-
DNase I.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Procedure:
-
RNA Isolation: Harvest cells and isolate total RNA using a commercial kit. Include a DNase I treatment step to remove genomic DNA contamination.[6]
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio should be ~2.0).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare a reaction mix containing the cDNA template, forward and reverse primers for both the target and housekeeping genes, and a qPCR master mix.
-
qPCR Run: Perform the qPCR reaction using a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis: Determine the quantification cycle (Cq) values. Calculate the relative expression of the target gene using the ΔΔCq method, normalizing to the housekeeping gene and comparing to the non-targeting control.[1]
Protocol 3: Validation of Protein Knockdown by Western Blot
Western blotting confirms that the reduction in mRNA levels translates to a decrease in the target protein.[2]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse the harvested cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the extent of protein knockdown relative to the control samples.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of small interfering RNA (siRNA) delivery into bovine monocyte-derived macrophages by transfection and electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison between Lipofectamine RNAiMAX and GenMute transfection agents in two cellular models of human hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. siRNA off-target effects can be reduced at concentrations that match their individual potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. qiagen.com [qiagen.com]
A Comparative Guide to DODAC and DC-Cholesterol Liposomes for Therapeutic Delivery
For Researchers, Scientists, and Drug Development Professionals
In the realm of non-viral gene and drug delivery, cationic liposomes stand out as a versatile and widely researched platform. Their positive charge facilitates interaction with negatively charged nucleic acids and cell membranes, making them effective carriers for therapeutic payloads. Among the numerous cationic lipids developed, dioctadecyldimethylammonium chloride (DODAC) and 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol) have garnered significant attention. This guide provides an objective comparison of the efficacy of DODAC and DC-Cholesterol liposomes, supported by experimental data, to aid researchers in selecting the optimal delivery system for their specific application.
At a Glance: Key Performance Metrics
The selection of a cationic liposome (B1194612) for a particular application hinges on a balance between transfection or delivery efficiency and cytotoxicity. The following table summarizes key quantitative data extracted from various studies, offering a comparative overview of DODAC and DC-Cholesterol liposomes. It is crucial to note that direct comparisons can be challenging due to variations in experimental conditions, including cell lines, helper lipids, payload, and formulation methods.
| Parameter | DODAC-based Liposomes | DC-Cholesterol-based Liposomes | Key Considerations & References |
| Transfection Efficiency | Generally considered a potent transfection agent.[1] | High transfection efficiency, often used as a benchmark for cholesterol-based cationic lipids.[2][3][4] | Efficiency is highly dependent on the formulation (e.g., helper lipid, charge ratio) and cell type. For instance, DDAB (a close analog of DODAC) showed better transfection than DC-Chol in a murine melanoma model.[1] |
| Cytotoxicity | Can exhibit significant, dose-dependent cytotoxicity.[1][5] | Generally considered to have lower toxicity and good biocompatibility compared to other cationic lipids.[4][][7] | The choice of helper lipid and the overall formulation can modulate cytotoxicity. For example, DC-Chol/DOPE liposomes have shown dose-related cytotoxicity.[7] |
| Stability | DODAC liposomes have been shown to be stable, with consistent PHO-S encapsulation over 40 days.[5][8] | The inclusion of cholesterol in DC-Chol formulations contributes to more stable particle size, especially in the presence of serum.[9][10][11][12] | Stability is a critical factor for in vivo applications and can be influenced by the lipid composition and storage conditions. |
| In Vivo Efficacy | Demonstrated potential in preclinical antitumor studies.[5][8][13] | Has been used in in vivo gene delivery and drug delivery studies with promising results.[14][15] | In vivo performance is influenced by factors such as circulation time, interaction with serum proteins, and targeting to specific tissues. |
| Helper Lipid Synergy | Often formulated with helper lipids like DOPE to enhance fusogenicity. | Commonly formulated with DOPE or cholesterol. The ratio of DC-Chol to the helper lipid significantly impacts transfection efficiency.[2][3][16] | The helper lipid plays a crucial role in destabilizing the endosomal membrane to facilitate the release of the payload into the cytoplasm. |
Delving into the Data: Experimental Insights
Transfection Efficiency
The primary function of these cationic liposomes in many research applications is the effective delivery of nucleic acids into cells.
-
DC-Cholesterol: Liposomes composed of DC-Cholesterol and the helper lipid DOPE (dioleoylphosphatidylethanolamine) are recognized as one of the most efficient non-viral gene delivery systems.[2] Studies have shown that the molar ratio of DC-Cholesterol to DOPE is a critical factor, with a 1:2 ratio being optimal for plasmid DNA delivery and a 1:1 ratio for siRNA delivery.[2] Furthermore, the charge ratio of the cationic lipid to the anionic nucleic acid (N/P ratio) also plays a significant role, with a 1:3 charge ratio of pDNA to DC-Chol showing the highest transfection efficiency in one study.[3]
-
DODAC: While direct quantitative comparisons of transfection efficiency with DC-Cholesterol are limited in the literature, studies on similar structures like DDAB (dimethyldioctadecylammonium bromide) suggest high transfection potential. In a direct comparison for delivering a "suicide" gene to melanoma tumors, DDAB/DOPE liposomes led to a better therapeutic outcome than DC-Chol/DOPE liposomes, which was attributed in part to higher transfection efficiency.[1]
Cytotoxicity
A major hurdle for the clinical translation of cationic liposomes is their inherent cytotoxicity.
-
DC-Cholesterol: DC-Cholesterol liposomes are generally reported to have low toxicity and good biocompatibility.[] However, cytotoxicity is dose-dependent and can be influenced by the formulation. For instance, DC-Chol:DOPE liposomes exhibited dose-related cytotoxicity, whereas liposomes made of a modified cholesterol (MA-Chol) with DOPE showed no notable toxicity.[7]
-
DODAC: DODAC-based liposomes can be more cytotoxic. Studies have shown that empty DODAC liposomes can induce significant cytotoxicity at certain concentrations.[5] However, when used to deliver a therapeutic agent like synthetic phosphoethanolamine (PHO-S), the DODAC/PHO-S formulation was more selectively and effectively cytotoxic to tumor cells compared to normal cells.[5][8][13]
Stability and In Vivo Performance
For therapeutic applications, particularly in vivo, the stability of the liposomal formulation is paramount.
-
DC-Cholesterol: The inclusion of cholesterol in liposome formulations is known to enhance their stability, leading to a more ordered lipid bilayer and reduced leakage of encapsulated contents.[10][11][12] DC-Cholesterol liposomes formulated with high molar ratios of cholesterol have demonstrated stable particle size and higher transfection activity in the presence of serum.[9]
-
DODAC: DODAC liposomes have also shown good stability in studies. For example, DODAC liposomes encapsulating PHO-S were stable, showing only a small reduction in the encapsulated drug after 40 days.[5][8]
In a comparative study of the depot effect and immunogenicity of different cationic liposomes, both DDA (a DODAC analog) and DC-Chol-based liposomes exhibited a longer retention profile at the site of injection compared to DOTAP-based liposomes, which correlated with a stronger Th1 immune response.[17]
Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are generalized protocols for the preparation of DODAC and DC-Cholesterol liposomes based on common laboratory methods.
Preparation of DC-Cholesterol/DOPE Liposomes by Lipid Film Hydration
This is a widely used method for preparing liposomes.[18][19]
-
Lipid Mixture Preparation: DC-Cholesterol and DOPE are mixed in a desired molar ratio (e.g., 3:2 or 1:1) in an organic solvent like chloroform.[20][21]
-
Film Formation: The organic solvent is removed using a rotary evaporator under vacuum to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., HEPES) to form multilamellar vesicles (MLVs).[20]
-
Sizing (Optional but Recommended): To obtain unilamellar vesicles of a specific size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.[20]
Preparation of DODAC Liposomes by Ultrasonication
This method is often used for preparing DODAC-based formulations.[8]
-
Lipid Dispersion: DODAC is dispersed in an aqueous solution, often containing the therapeutic agent to be encapsulated.
-
Sonication: The dispersion is subjected to probe sonication to form liposomes and reduce their size.
-
Purification: The resulting liposome suspension may be purified to remove unencapsulated material, for example, by dialysis or centrifugation.
Visualizing the Processes
To better understand the workflows and mechanisms discussed, the following diagrams have been generated using the DOT language.
Caption: Common laboratory methods for preparing cationic liposomes.
Caption: Cellular pathway of gene delivery by cationic liposomes.
Conclusion
Both DODAC and DC-Cholesterol liposomes are potent tools for the delivery of therapeutic molecules. The choice between them is not straightforward and depends heavily on the specific research or therapeutic goal.
-
DC-Cholesterol-based liposomes may be favored for applications where lower cytotoxicity and high stability in the presence of serum are paramount. Their efficacy in gene delivery is well-documented, making them a reliable choice for many in vitro and in vivo studies.
-
DODAC-based liposomes might be considered when very high transfection efficiency is required, and a certain level of cytotoxicity is acceptable or even desired, such as in cancer therapy where the carrier itself can contribute to cell killing.
Future research should focus on direct, standardized comparisons of these and other cationic lipids to build a more comprehensive understanding of their structure-activity relationships. This will enable a more rational design of liposomal delivery systems with optimized efficacy and safety profiles. Researchers are encouraged to carefully consider the experimental context of the cited data when making their selection and to perform their own optimization experiments for their specific system.
References
- 1. The use of cationic liposomes DC-CHOL/DOPE and DDAB/DOPE for direct transfer of Escherichia coli cytosine deaminase gene into growing melanoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DC-Chol/DOPE cationic liposomes: a comparative study of the influence factors on plasmid pDNA and siRNA gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increasing Transfection Efficiency of Lipoplexes by Modulating Complexation Solution for Transient Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Potential antitumor activity of novel DODAC/PHO-S liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potential antitumor activity of novel DODAC/PHO-S liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive study of cationic liposomes composed of DC-Chol and cholesterol with different mole ratios for gene transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.qub.ac.uk [pure.qub.ac.uk]
- 13. Antiproliferative and proapoptotic effects of DODAC/synthetic phosphoethanolamine on hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Characteristics of Antitumor Drug Liposomes - CD Bioparticles Blog [cd-bioparticles.net]
- 15. researchgate.net [researchgate.net]
- 16. Lipid and polymeric carrier-mediated nucleic acid delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Gene transfection by cationic liposomes: comparison of the transfection efficiency of liposomes prepared from various positively charged lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the In Vivo Landscape: A Comparative Guide to the Biodistribution of Dimethyldioctadecylammonium (DDA) Nanoparticles and Alternatives
For researchers, scientists, and drug development professionals, understanding the in vivo journey of nanoparticles is paramount to designing safe and effective therapeutic and diagnostic agents. This guide provides a comparative analysis of the biodistribution of Dimethyldioctadecylammonium (DDA) based nanoparticles and other commonly used nanoparticle platforms. While comprehensive systemic biodistribution data for DDA nanoparticles remains limited in publicly available literature, this guide synthesizes the existing knowledge on their behavior after localized administration and contrasts it with the well-documented systemic distribution of alternative nanocarriers.
This compound (DDA) is a cationic lipid that has been extensively investigated for its role as a vaccine adjuvant, primarily in the form of liposomes, often in combination with trehalose (B1683222) dibehenate (TDB). The cationic nature of DDA is crucial for its function, facilitating interaction with antigens and immune cells. However, this charge also significantly influences its in vivo biodistribution.
In Vivo Biodistribution: DDA Nanoparticles vs. Alternatives
The biodistribution of nanoparticles is a critical factor determining their efficacy and potential toxicity. It is influenced by a multitude of factors including size, surface charge, and the route of administration.
This compound (DDA):TDB Liposomes
Studies on DDA-based nanoparticles have largely focused on their use as vaccine adjuvants, administered via intramuscular or subcutaneous routes. A key characteristic of these formulations is the formation of a depot at the injection site . This depot effect retains the antigen, allowing for a sustained release and prolonged exposure to the immune system.
Following intramuscular injection in mice, DDA:TDB liposomes have been shown to persist at the injection site for at least 14 days. While the majority of the injected dose remains localized, very low levels, less than 0.01% of the injected dose, have been detected in the draining lymph nodes[1]. This lymphatic uptake is a crucial step in the induction of an immune response. The inclusion of TDB in DDA liposomes has been observed to enhance the draining of these liposomes to the lymph nodes[2].
Alternative Nanoparticle Systems: A Systemic Perspective
In contrast to the localized depot effect of DDA:TDB liposomes, other nanoparticle systems designed for systemic drug delivery exhibit distinct biodistribution profiles. The following tables summarize the quantitative biodistribution of two such alternatives: conventional liposomes and organically modified silica (B1680970) (ORMOSIL) nanoparticles.
Table 1: Biodistribution of Conventional Liposomes in Mice (4 hours post-intravenous injection) [4]
| Organ | % Injected Dose per Gram (%ID/g) |
| Blood | 3.8 ± 0.5 |
| Liver | 47.8 ± 3.9 |
| Spleen | 3.6 ± 0.1 |
| Kidneys | Not Reported |
| Lungs | Not Reported |
Table 2: Biodistribution of ORMOSIL Nanoparticles in Mice (24 hours post-intravenous injection) [5]
| Organ | % Injected Dose per Gram (%ID/g) |
| Liver | ~37% |
| Spleen | ~61% |
| Lungs | ~4.7% |
| Kidneys | ~1.22% |
| Heart | <5% |
| Stomach | ~8% |
| Intestine | ~8% |
Note: Data for ORMOSIL nanoparticles was presented as a percentage of the injected dose per organ and has been estimated as %ID/g for comparative purposes. The original study should be consulted for precise values.
These tables clearly illustrate that systemically administered nanoparticles tend to accumulate significantly in the organs of the reticuloendothelial system (RES), primarily the liver and spleen. This is a common fate for many nanoparticle formulations and a key challenge in targeted drug delivery.
Experimental Protocols
The following sections detail generalized methodologies for key experiments in nanoparticle biodistribution studies.
In Vivo Biodistribution Study Protocol
A common method to determine the in vivo biodistribution of nanoparticles involves radiolabeling or fluorescently tagging the nanoparticles and tracking their accumulation in various organs over time.
-
Nanoparticle Labeling:
-
Radiolabeling: A radioactive isotope (e.g., ³H, ¹²⁵I, ¹¹¹In) is incorporated into the nanoparticle formulation. For liposomes, a common method is to include a radiolabeled lipid, such as ³H-DPPC, in the lipid film during preparation[1].
-
Fluorescence Labeling: A near-infrared (NIR) fluorescent dye is encapsulated within or conjugated to the nanoparticles.
-
-
Animal Model:
-
Typically, mice (e.g., BALB/c or C57BL/6) are used. The number of animals per group should be sufficient for statistical significance.
-
-
Administration:
-
Nanoparticles are administered via the desired route, most commonly intravenous (tail vein injection) for systemic biodistribution studies or intramuscular/subcutaneous for depot effect studies.
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 4, 24, 48 hours), animals are euthanized.
-
Blood is collected via cardiac puncture.
-
Organs of interest (liver, spleen, kidneys, lungs, heart, brain, etc.) and the injection site (if applicable) are harvested, weighed, and rinsed.
-
-
Quantification:
-
Radiolabeling: The radioactivity in each organ is measured using a gamma counter or a liquid scintillation counter. The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Fluorescence Labeling: The fluorescence intensity in each organ is measured using an in vivo imaging system (IVIS) or by homogenizing the tissue and measuring the fluorescence with a plate reader. This is often a semi-quantitative method.
-
-
Data Analysis:
-
The %ID/g for each organ is calculated and averaged for each group. Statistical analysis is performed to identify significant differences between groups.
-
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the typical experimental workflow for an in vivo biodistribution study.
Conclusion
The in vivo biodistribution of nanoparticles is a complex process that dictates their therapeutic success. While DDA-based nanoparticles, particularly DDA:TDB liposomes, have a well-characterized depot effect that is advantageous for their role as vaccine adjuvants, a comprehensive understanding of their systemic biodistribution is currently lacking. In contrast, other nanoparticle platforms like conventional liposomes and ORMOSIL nanoparticles have been extensively studied, revealing significant accumulation in the liver and spleen following intravenous administration.
For researchers and drug developers, the choice of a nanoparticle delivery system must be guided by the intended application. For localized and sustained release, as in vaccination, a depot-forming agent like DDA:TDB may be ideal. For systemic therapies, where targeting specific organs while avoiding RES clearance is crucial, alternative nanoparticle designs with tailored surface properties (e.g., PEGylation) are necessary. Further research into the systemic biodistribution of DDA nanoparticles is warranted to fully assess their potential and limitations in a broader range of biomedical applications.
References
- 1. Radiolabelling of Antigen and Liposomes for Vaccine Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomes based on this compound promote a depot effect and enhance immunogenicity of soluble antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics and biodistribution of cationic liposomes and their DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Immunogenicity of DODAC-Based Adjuvants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective and safe vaccine adjuvants is paramount in the rational design of next-generation vaccines. Adjuvants enhance and direct the immune response to vaccine antigens, ensuring robust and long-lasting protection. Among the various classes of adjuvants, cationic liposomes, particularly those formulated with dioleoyldimethylammonium chloride (DODAC), have garnered significant interest due to their potential to induce strong cellular and humoral immunity. This guide provides an objective comparison of the immunogenicity of DODAC-based adjuvants with other widely used alternatives, supported by experimental data.
Performance Comparison of Adjuvants
The immunogenicity of an adjuvant is typically assessed by its ability to stimulate both humoral immunity (antibody production) and cellular immunity (T-cell responses). The following tables summarize quantitative data from various studies, comparing DODAC-related adjuvants (specifically the DDA-containing CAF series) with other common adjuvants like Aluminum hydroxide (B78521) (Alum), MF59, and AS03. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from different experimental systems.
Table 1: Comparison of Antibody Responses (IgG Titers)
| Adjuvant | Antigen | Model | IgG Titer (Geometric Mean Titer ± SD/SEM) | Key Findings |
| DDA/TDB (CAF01) | Ovalbumin | Mice | Specific titers not provided, but described as strong.[1] | Induced robust and sustained antibody responses.[1] |
| DDA/TDB (CAF01) | Chlamydia trachomatis CTH522 | Pigs | IgA: ~1500 units, IgG: ~150,000 units (Day 28 post-boost) | Significantly higher IgA and IgG responses compared to non-adjuvanted antigen.[2][3] |
| Alum | Oxycodone-KLH | Mice | ~100,000 | Significantly higher than MF59 in this model.[4] |
| Alum | Split Influenza Vaccine | Mice | ~10^4 (0.01 µg Ag) | Intermediate protective potency compared to AddaVax (MF59-like) and ISA 71VG.[5] |
| MF59 | Subunit Influenza Vaccine | Mice | Not specified, but equivalent titers to 50-200 fold higher antigen concentration without adjuvant.[6] | Significantly increased antibody response over a wide dose range.[6] |
| MF59-like (AddaVax) | Split Influenza Vaccine | Mice | ~10^5 (0.01 µg Ag) | Induced the highest total IgG, IgG1, and IgG2a in this study.[5] |
| AS03 | Trivalent Inactivated Influenza Vaccine (TIV) | Elderly Adults | GMTs at Day 21: A/H1N1: 89.1, A/H3N2: 285.6, Influenza B: 633.5 | Superior immunogenicity compared to unadjuvanted TIV.[7] |
| AS03 | H7N9 Pandemic Influenza Vaccine | Healthy Adults | GMT ≥ 92.9 (21 days post-second dose) | Robust antibody response at antigen-sparing doses.[8] |
Table 2: Comparison of T-Cell Responses (Cytokine Production)
| Adjuvant | Antigen | Model | Cytokine Profile (Key Cytokines Measured) | Key Findings |
| DDA/TDB (CAF01) | Ovalbumin | Mice | Strong IFN-γ and IL-2 production. | Elicited a potent Th1-biased cellular immune response.[1] |
| DDA/TDB (CAF01) | M. tuberculosis Ag85B-ESAT-6 | Mice | High IFN-γ and IL-17 production. | Induced a mixed Th1/Th17 response.[9] |
| Alum | OXY-KLH | Mice | Not specified | More effective at promoting early Tfh and GC-Tfh cell differentiation than MF59 in adult mice.[4] |
| Alum | Split Influenza Vaccine | Mice | Th1-biased (increased IFN-γ and IL-2) | Induced a Th1-biased response.[10] |
| MF59 | Not specified | General | Induces proinflammatory cytokines and chemokines (e.g., CXCL10).[11] | Promotes the recruitment and maturation of immune cells.[12] |
| MF59-like (AddaVax) | Inactivated SARS-CoV-2 Vaccine | Elderly Mice | Th1-biased (increased IFN-γ and IL-2) | Produced higher cross-reactive T-cell responses compared to Alum.[10] |
| AS03 | HBsAg | Healthy Adults | Induces a core innate signature related to IFN pathway and activated DCs.[13] | Strong induction of innate immune responses predictive of adaptive immunity.[13] |
| AS04 (Alum + MPL) | Not specified | General | Polarized Th1 cell response. | The MPL component drives a Th1 response.[14] |
Signaling Pathways
The adjuvant activity of DODAC-based liposomes, particularly when combined with immunomodulators like trehalose (B1683222) dibehenate (TDB) in the CAF01 formulation, is initiated through specific innate immune recognition pathways. The current understanding suggests a mechanism independent of many Toll-like receptors (TLRs) but dependent on the C-type lectin receptor, Mincle.
Caption: Signaling cascade initiated by DODAC/TDB adjuvants.
Experimental Workflows and Protocols
The assessment of adjuvant immunogenicity relies on standardized and reproducible experimental protocols. Below are the workflows for key assays used to generate the data in this guide.
Experimental Workflow for Immunogenicity Assessment
Caption: General workflow for preclinical immunogenicity studies.
Detailed Experimental Protocols
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol outlines the steps for a standard indirect ELISA to measure antigen-specific antibody titers in serum samples.
-
Plate Coating:
-
Dilute the target antigen to a concentration of 1-10 µg/mL in a coating buffer (e.g., PBS or carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antigen solution to each well of a 96-well high-binding ELISA plate.
-
Incubate the plate overnight at 4°C or for 2-4 hours at 37°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBST).
-
Add 200 µL of blocking buffer (e.g., 1-5% BSA in PBST) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the serum samples in blocking buffer.
-
Add 100 µL of the diluted serum to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark at room temperature until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change to yellow.
-
Read the absorbance at 450 nm using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives a positive signal above the background.[2][9][13][15][16]
-
2. Enzyme-Linked Immunospot (ELISPOT) Assay for Cytokine Profiling
This protocol describes the ELISPOT assay for quantifying the number of cytokine-secreting cells (e.g., IFN-γ or IL-17 producing T-cells).
-
Plate Preparation:
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol (B145695) for 30 seconds, then wash thoroughly with sterile PBS.
-
Coat the wells with 100 µL of capture antibody (e.g., anti-mouse IFN-γ) at a concentration of 5-10 µg/mL in sterile PBS.
-
Incubate overnight at 4°C.
-
-
Cell Incubation:
-
Wash the plate three times with sterile PBS.
-
Block the membrane with 200 µL of complete cell culture medium (e.g., RPMI-1640 with 10% FBS) for at least 30 minutes at 37°C.
-
Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs).
-
Add the cells to the wells at different densities (e.g., 1x10⁵ to 5x10⁵ cells/well).
-
Stimulate the cells with the specific antigen (e.g., 1-10 µg/mL of the vaccine antigen). Include positive controls (e.g., PMA/Ionomycin or anti-CD3/CD28) and negative controls (medium only).
-
Incubate the plate for 18-24 hours at 37°C in a humidified CO₂ incubator.
-
-
Detection and Spot Development:
-
Wash the plate three times with PBST to remove the cells.
-
Add 100 µL of biotinylated detection antibody (e.g., anti-mouse IFN-γ-biotin) diluted in blocking buffer.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with PBST.
-
Add 100 µL of streptavidin-alkaline phosphatase (AP) or streptavidin-HRP conjugate diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of a precipitating substrate (e.g., BCIP/NBT for AP or AEC for HRP) to each well.
-
Monitor spot formation and stop the reaction by washing with distilled water when spots of the desired size and intensity appear.
-
Allow the plate to dry completely before counting the spots using an automated ELISPOT reader.[17][18][19][20][21]
-
Conclusion
DODAC-based adjuvants, particularly in combination with immunomodulators like TDB, represent a promising platform for inducing robust and balanced Th1/Th17 cellular and humoral immune responses. While direct comparative data with other leading adjuvants like MF59 and AS03 is still emerging, the available evidence suggests that DODAC-based formulations are potent inducers of the types of immunity required for protection against intracellular pathogens. The choice of adjuvant will ultimately depend on the specific requirements of the vaccine, including the target pathogen, the desired type of immune response, and the target population. This guide provides a foundational framework for researchers to assess the immunogenicity of DODAC-based adjuvants in their vaccine development programs.
References
- 1. [PDF] The Mincle-Activating Adjuvant TDB Induces MyD88-Dependent Th1 and Th17 Responses through IL-1R Signaling | Semantic Scholar [semanticscholar.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Alum adjuvant is more effective than MF59 at prompting early germinal center formation in response to peptide-protein conjugates and enhancing efficacy of a vaccine against opioid use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CAF01 liposomes as a mucosal vaccine adjuvant: In vitro and in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. AS03-Adjuvanted, Very-Low-Dose Influenza Vaccines Induce Distinctive Immune Responses Compared to Unadjuvanted High-Dose Vaccines in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Comparison of Immunogenicity of Alum and MF59-Like Adjuvant Inactivated SARS-CoV-2 Vaccines Against SARS-CoV-2 Variants in Elderly Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inflammasome-Mediated Immunogenicity of Clinical and Experimental Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. roitt.com [roitt.com]
- 13. Frontiers | An innate immune signature induced by AS01- or AS03-adjuvanted vaccines predicts the antibody response magnitude and quality consistently over time [frontiersin.org]
- 14. The role of NOD-like Receptors in shaping adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Item - The Mincle-Activating Adjuvant TDB Induces MyD88-Dependent Th1 and Th17 Responses through IL-1R Signaling - Public Library of Science - Figshare [plos.figshare.com]
- 16. Uptake of particulate vaccine adjuvants by dendritic cells activates the NALP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in the Development of Mincle-Targeting Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mincle is essential for recognition and adjuvanticity of the mycobacterial cord factor and its synthetic analogue trehalose-dibehenate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A CAF01-adjuvanted whole asexual blood-stage liposomal malaria vaccine induces a CD4+ T-cell-dependent strain-transcending protective immunity in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The vesicle size of DDA:TDB liposomal adjuvants plays a role in the cell-mediated immune response but has no significant effect on antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Liposomes as Adjuvants and Vaccine Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Biocompatibility: A Comparative Toxicity Analysis of Dimethyldioctadecylammonium Chloride and Other Quaternary Ammonium Compounds
For researchers, scientists, and drug development professionals, understanding the toxicological profiles of excipients and active ingredients is paramount. This guide provides a comprehensive comparison of the toxicity of Dimethyldioctadecylammonium chloride (DDAC) against other widely used quaternary ammonium (B1175870) compounds (QACs), including Benzalkonium chloride (BAC), Cetylpyridinium chloride (CPC), and Hexadecyltrimethylammonium bromide (CTAB). The information presented herein is supported by experimental data to facilitate informed decisions in research and development.
Quaternary ammonium compounds are a broad class of cationic surfactants with diverse applications as antimicrobials, preservatives, and antistatic agents.[1][2] Their amphiphilic nature allows them to disrupt the cell membranes of microorganisms, leading to cell death.[2][3] However, this same mechanism can also induce toxicity in mammalian cells. This guide will delve into a comparative analysis of the cytotoxic, in vivo, and ecotoxicological effects of DDAC and other prominent QACs.
Comparative Toxicity Data
The following tables summarize the quantitative toxicity data for DDAC, BAC, CPC, and CTAB across various experimental models. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions, cell types, and organisms used across different studies.
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance required to inhibit a biological process by 50%. Lower IC50 values indicate higher cytotoxicity.
| Compound | Cell Line | Exposure Time | IC50 | Reference(s) |
| This compound chloride (DDAC) | A549 (human lung carcinoma) | Not Specified | 0.016 mM/L | [4] |
| Normal human lung cells | Not Specified | 0.0157 mM/L | [4] | |
| Benzalkonium chloride (BAC) | H358 (human lung epithelial) | 30 min | 7.1 µg/mL | [5] |
| H358 (human lung epithelial) | 24 h | 1.5 µg/mL | [5] | |
| Murine fibroblasts | Not Specified | 0.19 mM/L | [4] | |
| Neuro2a and SK-N-SH cells | Not Specified | 0.0005 - 0.005 mM/L | [4] | |
| Cetylpyridinium chloride (CPC) | L929 (mouse fibroblast) | Not Specified | Negative impact on viability | [6] |
| Oral epithelial cells | 1 and 2 min | Less cytotoxic than chlorhexidine | [7] | |
| Hexadecyltrimethylammonium bromide (CTAB) | HaCaT (human keratinocyte) | 2 h | Cell viability of 64% | [8] |
| CRL-1490 (human skin fibroblast) | 2 h | Cell viability of 0% | [8] | |
| Human cells | Not Specified | Nontoxic at < 1 µM | [9] |
In Vivo Toxicity Data
The No-Observed-Adverse-Effect Level (NOAEL) is the highest experimental dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects. The Lethal Dose 50 (LD50) is the dose required to kill half the members of a tested population.
| Compound | Organism | Route of Exposure | Toxicity Metric | Value | Reference(s) |
| This compound chloride (DDAC) | Dog | Chronic dietary | NOAEL | 10 mg/kg/day | [10] |
| Rat | Sub-chronic oral | NOAEL | 45.5 mg/kg/day | [10] | |
| Rat | Two-generation reproduction | NOAEL | 91 mg/kg/day | [11][12] | |
| Rat | Acute oral | LD50 | 238 - 262 mg/kg | [13] | |
| Benzalkonium chloride (BAC) (C12-C16 ADBAC) | Rat, Mouse, Beagle | Subchronic and chronic oral | NOAEL | 3.7 - 188 mg/kg-day | [14] |
| Cetylpyridinium chloride (CPC) | Rat | Acute inhalation | LC50 | 0.09 mg/L | [15] |
| Hexadecyltrimethylammonium bromide (CTAB) | Pregnant Mice | Injection | - | Embryotoxic and teratogenic effects | [9] |
Ecotoxicity Data
The half-maximal effective concentration (EC50) in ecotoxicology refers to the concentration of a substance that causes a 50% effect on a test population. The Lethal Concentration 50 (LC50) is the concentration of a chemical in air or water that is expected to cause death in 50% of the organisms in a defined period.
| Compound | Organism | Exposure Time | Toxicity Metric | Value | Reference(s) |
| This compound chloride (DDAC) | Aquatic invertebrates | Not Specified | - | Highly toxic | [16] |
| Fish | Not Specified | - | Moderately toxic | [16] | |
| Benzalkonium chloride (BAC) (C12-C16) | Algae | Not Specified | EC50 | as low as 14 µg/L | [17] |
| Aquatic invertebrates | Not Specified | LC50 | 5.9 µg/L | [18] | |
| Hexadecyltrimethylammonium bromide (CTAB) | Daphnia magna (water flea) | 48 h | LC50 | 0.03 mg/L | [9] |
| Brachydanio rerio (zebrafish) | 96 h | LC50 | 0.3 mg/L | [9] |
Experimental Protocols
A fundamental aspect of interpreting toxicity data is understanding the methodologies employed. Below are detailed protocols for common assays used in the assessment of QAC toxicity.
Cell Viability and Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Expose cells to various concentrations of the QACs for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Trypan Blue Dye Exclusion Assay
This assay is used to identify and count viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope within 3-5 minutes of staining.
-
Viability Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
Genotoxicity Assay
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
-
Cell Embedding: Mix treated cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.
Key Signaling Pathways in QAC-Induced Toxicity
The toxicity of quaternary ammonium compounds is often mediated through the disruption of fundamental cellular processes. A key mechanism involves the induction of apoptosis, or programmed cell death, often initiated by mitochondrial dysfunction.
Caption: QAC-induced apoptosis signaling pathway.
Upon exposure, QACs can directly interact with and disrupt the cell membrane.[3][19] They can also target mitochondria, leading to a cascade of downstream effects.[1][19][20] This includes an increase in the production of reactive oxygen species (ROS) and a decrease in ATP synthesis.[2][21] The resulting oxidative stress and energy depletion can trigger the activation of caspases, a family of proteases that are central to the execution of apoptosis.[2][5] Furthermore, increased ROS levels can also promote inflammatory responses.[2]
Experimental Workflow for Comparative Toxicity Assessment
A systematic approach is crucial for obtaining reliable and comparable toxicity data. The following workflow outlines a standard procedure for evaluating the toxicity of different QACs.
Caption: Experimental workflow for QAC toxicity comparison.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]
- 3. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Concentration- and Time-Dependent Effects of Benzalkonium Chloride in Human Lung Epithelial Cells: Necrosis, Apoptosis, or Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Antimicrobial Activity of Oral Rinses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity, Biocompatibility and Anti-inflammatory Properties of Cetylpyridinium Chloride-based Mouthwash Containing Sodium Fluoride and Xylitol: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cetrimonium bromide - Wikipedia [en.wikipedia.org]
- 10. Effects of Didecyldimethylammonium Chloride on Sprague-Dawley Rats after Two Weeks of Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. npic.orst.edu [npic.orst.edu]
- 12. Reproductive toxicity assessment of alkyl dimethyl benzyl ammonium chloride and didecyl dimethyl ammonium chloride in CD® rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. Human health hazard assessment of quaternary ammonium compounds: Didecyl dimethyl ammonium chloride and alkyl (C12-C16) dimethyl benzyl ammonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rivm.nl [rivm.nl]
- 16. Didecyldimethylammonium chloride (Ref: P0151) [sitem.herts.ac.uk]
- 17. processcleaningsolutions.com [processcleaningsolutions.com]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Clinical and Environmental Harms of Quaternary Ammonium Disinfectants and the Promise of Ultraviolet-C (UV-C) Alternatives: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medrxiv.org [medrxiv.org]
Performance of DODAC in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Dioctadecyldimethylammonium chloride (DODAC) as a delivery vehicle in various cell lines. The information is compiled from peer-reviewed studies to assist researchers in evaluating its potential for drug and gene delivery applications.
Executive Summary
DODAC is a cationic lipid that has shown promise as a component of liposomal delivery systems for both drugs and genetic material. Its positively charged headgroup facilitates interaction with negatively charged cell membranes and nucleic acids, promoting cellular uptake. This guide presents quantitative data on the cytotoxicity and delivery efficiency of DODAC-based formulations in several cancer and non-cancer cell lines. Comparisons with other delivery agents are included where available, alongside detailed experimental protocols and visualizations of relevant biological pathways and workflows.
Performance of DODAC-based Formulations
The efficacy and cytotoxicity of DODAC-based delivery systems are cell line-dependent. The following tables summarize the available quantitative data from published studies.
Table 1: Cytotoxicity of DODAC/PHO-S Liposomes in Different Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) values of DODAC liposomes used to deliver synthetic phosphoethanolamine (PHO-S), a potential anti-cancer agent. Data is extracted from a study by Luna et al. (2016).[1][2][3][4]
| Cell Line | Cell Type | IC50 of DODAC/PHO-S (1:1) | IC50 of PHO-S Alone |
| B16F10 | Murine Melanoma | 0.8 mM | 4.4 mM |
| Hepa1c1c7 | Murine Hepatocellular Carcinoma | 0.2 mM | > 2.0 mM |
| HUVEC | Human Umbilical Vein Endothelial Cells | Not significantly cytotoxic at effective concentrations | Not significantly cytotoxic |
Note: The study by Luna et al. also tested a DODAC (10 mM)/PHO-S formulation which showed higher cytotoxicity in both cancer and normal cells.
Comparison with Alternative Delivery Systems
Direct comparative studies of DODAC with other widely used transfection and delivery reagents in the same cell lines and under identical conditions are limited in the publicly available literature. However, to provide a broader context, the following table includes IC50 values for other liposomal formulations in different cancer cell lines. It is important to note that these values are not directly comparable to the DODAC data due to variations in the encapsulated drug, liposome (B1194612) composition, and experimental conditions.
Table 2: Cytotoxicity of Other Liposomal Formulations in Various Cancer Cell Lines
| Cell Line | Drug Delivered | Liposomal Formulation | IC50 Value |
| A549 (Human Lung Carcinoma) | Paclitaxel | CSO-modified liposomes | Lower than non-modified liposomes |
| MCF-7 (Human Breast Adenocarcinoma) | Metformin + Sodium Salicylate | DMPG-POPC liposomes | Enhanced cytotoxicity compared to free drugs |
| HeLa (Human Cervical Carcinoma) | Doxorubicin | pEM-2 functionalized liposomes | Reduced IC50 compared to free doxorubicin |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for key experiments cited in this guide.
Preparation of DODAC/PHO-S Liposomes
This protocol is based on the methodology described by Luna et al. (2016).[1][2][3][4]
-
Lipid Film Hydration:
-
Dioctadecyldimethylammonium chloride (DODAC) is dissolved in chloroform (B151607) in a round-bottom flask.
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the flask's inner surface.
-
The flask is then placed under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
The lipid film is hydrated with a solution of synthetic phosphoethanolamine (PHO-S) in ultrapure water at a specific concentration (e.g., to achieve a 1:1 molar ratio of DODAC to PHO-S).
-
The mixture is vortexed for 5 minutes to form multilamellar vesicles (MLVs).
-
-
Sonication:
-
The MLV suspension is sonicated in a bath sonicator for 30 minutes to produce small unilamellar vesicles (SUVs).
-
The resulting liposome suspension is then ready for characterization and use in cell culture experiments.
-
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Cells (e.g., B16F10, Hepa1c1c7, HUVEC) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
-
Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the DODAC/PHO-S liposomes or control treatments (e.g., PHO-S alone, empty DODAC liposomes, untreated control).
-
The cells are incubated for a specified period (e.g., 24 hours).
-
-
MTT Addition:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plate is incubated for an additional 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
The medium is carefully removed, and 200 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of DODAC in cell lines.
Caption: Workflow for assessing the cytotoxicity of DODAC-based drug delivery systems.
Caption: Cellular uptake and drug release mechanism for cationic liposomes like DODAC.
References
- 1. Dual Drug-Loaded Liposomes for Synergistic Efficacy in MCF-7 Breast Cancer Cells and Cancer Stem Cells [bslonline.org]
- 2. Potential antitumor activity of novel DODAC/PHO-S liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential antitumor activity of novel DODAC/PHO-S liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Evaluating the In Vivo Stability of DODAC Lipoplexes: A Comparative Guide
For researchers and professionals in drug development, the in vivo stability of a delivery vehicle is a critical determinant of its therapeutic efficacy. This guide provides a comparative evaluation of lipoplexes formulated with N,N-dioleyl-N,N-dimethylammonium chloride (DODAC) against other commonly used cationic lipids, focusing on their stability following systemic administration. The data presented is compiled from various studies to offer a broad perspective, though direct head-to-head comparisons under identical conditions are limited in the existing literature.
Comparative Analysis of In Vivo Stability
The stability of lipoplexes in the bloodstream is paramount for enabling them to reach their target tissues. Upon intravenous injection, lipoplexes interact with serum proteins, which can lead to aggregation and rapid clearance by the reticuloendothelial system (RES), primarily in the liver and spleen.[1] The choice of cationic lipid, helper lipid, and the inclusion of shielding molecules like polyethylene (B3416737) glycol (PEG) significantly influences this process.
Below is a summary of quantitative data on the biodistribution of lipoplexes formulated with DODAC and other common cationic lipids. It is crucial to note that these results are collated from different studies with varying experimental conditions (e.g., animal models, nucleic acid cargo, and analytical methods), which can affect the outcome.
Table 1: Comparative In Vivo Biodistribution of Cationic Lipoplexes in Mice
| Cationic Lipid | Helper Lipid(s) | Animal Model | Time Point | Primary Organ(s) of Accumulation (% Injected Dose/gram tissue) | Blood/Plasma Levels (% Injected Dose) | Reference(s) |
| DODAC | DOPE | Mouse/Chicken Embryo | Not Specified | Data not available | Data not available | [2] |
| DOTAP | Cholesterol | Nude Mice | 24 hours | Lung: ~12%, Heart: ~8%, Liver: ~5% | 15 min: ~10%, 2h: ~5%, 5h: ~2%, 24h: <1% | [3] |
| DOTAP | Cholesterol | BALB/c Mice | Not Specified | Lung is the primary site of accumulation. | Not Specified | [4][5] |
| DOTAP-based (PEGylated) | Cholesterol, DSPE-PEG2000 | Nude Mice | 24 hours | Liver: ~15%, Lung: ~4%, Heart: ~2% | 15 min: ~15%, 2h: ~10%, 5h: ~8%, 24h: ~2% | [3] |
| DDAB | Cholesterol | BALB/c Mice | 1 hour | Lungs showed abundant accumulation. | Not Specified | [6] |
| DC-Chol | DOPE | Not Specified | Not Specified | Data not available | Not Specified | [7][8] |
From the available data, it is evident that conventional DOTAP/cholesterol lipoplexes exhibit a strong propensity for accumulation in the lungs shortly after intravenous administration.[3][4][5] The inclusion of PEG can alter this distribution, leading to a relative increase in liver accumulation and prolonged circulation time.[3] Lipoplexes based on DDAB also show significant lung accumulation.[6]
Experimental Protocols
To aid researchers in designing their own in vivo stability studies, detailed methodologies for key experiments are provided below.
Lipoplex Preparation
Objective: To prepare cationic liposomes and subsequently form lipoplexes with nucleic acids.
Materials:
-
Cationic lipid (e.g., DODAC, DOTAP)
-
Helper lipid (e.g., DOPE, Cholesterol)
-
Nucleic acid (e.g., plasmid DNA, siRNA)
-
Nuclease-free water or buffer (e.g., HEPES-buffered saline)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
Protocol:
-
Dissolve the cationic lipid and helper lipid in chloroform at the desired molar ratio (e.g., 1:1).
-
Create a thin lipid film by evaporating the chloroform using a rotary evaporator.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with nuclease-free water or buffer by vortexing or sonication to form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Dilute the nucleic acid in a suitable buffer.
-
Form the lipoplexes by adding the liposome (B1194612) suspension to the nucleic acid solution and incubate for 15-30 minutes at room temperature. The charge ratio (N/P ratio: molar ratio of cationic lipid nitrogen to nucleic acid phosphate) should be optimized for the specific application.[3]
In Vivo Biodistribution Study
Objective: To quantify the distribution of lipoplexes in various organs and blood over time.
Materials:
-
Lipoplexes containing a labeled component (e.g., radiolabeled lipid such as ³H-CHE, or a fluorescently labeled lipid or nucleic acid).
-
Animal model (e.g., BALB/c mice).
-
Anesthesia.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Scintillation counter or fluorescence imaging system.
-
Organ harvesting tools.
Protocol:
-
Administer the labeled lipoplexes to the animals via intravenous injection (e.g., tail vein).
-
At predetermined time points (e.g., 15 min, 1h, 4h, 24h), collect blood samples.
-
Separate plasma from blood cells by centrifugation.
-
At the final time point, euthanize the animals and harvest major organs (liver, spleen, lungs, heart, kidneys, and tumor if applicable).
-
Homogenize the organ tissues.
-
Quantify the amount of label (radioactivity or fluorescence) in the plasma, blood cells, and organ homogenates.
-
Express the data as a percentage of the injected dose per gram of tissue or per milliliter of blood.[1][3]
Visualizing Key Processes
To better understand the factors and processes involved in the in vivo stability of lipoplexes, the following diagrams are provided.
Caption: Experimental workflow for evaluating the in vivo stability of lipoplexes.
Caption: Key factors influencing the in vivo stability of lipoplexes.
Conclusion
The in vivo stability of DODAC lipoplexes remains an area that requires more extensive quantitative investigation to allow for direct and robust comparisons with other established cationic lipid formulations. The available data for lipids such as DOTAP and DDAB indicate that formulation parameters, particularly the choice of helper lipid and the incorporation of PEG, are critical in determining the biodistribution and circulation longevity of lipoplexes. For researchers developing novel gene therapies and drug delivery systems, a thorough in vivo evaluation of their chosen lipoplex formulation is indispensable. The experimental protocols outlined in this guide provide a framework for conducting such crucial stability assessments.
References
- 1. The Effect of Repeat Administration of Lipoplexes on Gene Delivery, Biodistribution, and Cytokine Response in Immunocompetent Tumor-bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of high-concentration lipoplexes for in vivo gene function studies in vertebrate embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo effects of polyethylene glycol (PEG)-modified lipid in DOTAP/cholesterol-mediated gene transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo comparative study of lipid/DNA complexes with different in vitro serum stability: effects on biodistribution and tumor accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of organ vascularization and lipoplex-serum initial contact in intravenous murine lipofection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of sterol derivatives in cationic liposomes on biodistribution and gene-knockdown in the lungs of mice systemically injected with siRNA lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOTAP/DOPE and DC-Chol/DOPE lipoplexes for gene delivery: zeta potential measurements and electron spin resonance spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DC-Chol/DOPE cationic liposomes: a comparative study of the influence factors on plasmid pDNA and siRNA gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DODAC Chloride and DODAB Bromide for Liposome Formation
For Researchers, Scientists, and Drug Development Professionals
The choice of cationic lipid is a critical determinant in the successful formulation of liposomes for drug and gene delivery. Among the plethora of options, dimethyldioctadecylammonium (DODA) lipids, with either a chloride (DODAC) or bromide (DODAB) counter-ion, are frequently employed. This guide provides an objective comparison of DODAC and DODAB in the context of liposome (B1194612) formation, physicochemical properties, and biological performance, supported by experimental data and detailed protocols.
Executive Summary
Both DODAC and DODAB are effective in forming cationic liposomes suitable for encapsulating therapeutic payloads. The primary distinction lies in the influence of the counter-ion on the resulting liposome's physicochemical properties and, most notably, its biological activity. Experimental evidence suggests that while both can be used to formulate stable liposomes, DODAB may offer a more favorable cytotoxicity profile compared to its chloride counterpart, a crucial consideration for in vivo applications.
Data Presentation: Physicochemical Properties
The following tables summarize quantitative data on liposomes formulated with DODAC and DODAB. It is important to note that direct comparison can be challenging as properties are highly dependent on the preparation method, lipid concentration, and the presence of helper lipids.
| Cationic Lipid | Preparation Method | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DODAB | Hydration of lipid film | 545 ± 17 | 0.46 ± 0.06 | +48.2 ± 2.1 | [1] |
| DODAC | Ultrasonication | 48.3 ± 3.8 | Not Reported | Not Reported | [2] |
Table 1: Comparison of Physicochemical Properties of DODAB and DODAC Liposomes.
The Influence of the Counter-ion
The identity of the counter-ion (Cl⁻ vs. Br⁻) associated with the quaternary ammonium (B1175870) headgroup of the DODA lipid can influence the physicochemical properties and biological activity of the resulting liposomes. Studies on analogous cationic lipids like DOTAP have shown that the counter-ion can affect transfection efficiency. For instance, in one study, the transfection activity of DOTAP liposomes varied with different counter-ions, with bromide showing higher activity than chloride[3].
A study directly comparing DODAC and DODAB in liposomal formulations with the neutral lipid monoolein (B16389) (MO) for gene delivery found that DODAC-based liposomes were consistently more toxic than DODAB-based formulations. This suggests that the bromide counter-ion may lead to liposomes with a better safety profile.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are generalized protocols for the preparation and characterization of DODAC/DODAB liposomes.
Liposome Preparation: Thin-Film Hydration Method
The thin-film hydration method is a common and straightforward technique for preparing multilamellar vesicles (MLVs), which can then be downsized.
Protocol:
-
Lipid Dissolution: Dissolve DODAC or DODAB and any helper lipids (e.g., cholesterol, DOPE) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, Tris buffer) by rotating the flask at a temperature above the phase transition temperature (Tc) of the lipids. The volume of the aqueous phase will determine the final lipid concentration.
-
Vesicle Formation: Continue agitation until the lipid film is fully suspended, forming a milky suspension of MLVs.
-
Sizing (Optional but Recommended): To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a specific pore size.
Liposome Preparation: Ethanol (B145695) Injection Method
This method is known for its rapidity and the formation of small unilamellar vesicles (SUVs).
Protocol:
-
Lipid Solution: Dissolve DODAC or DODAB in ethanol to a desired concentration.
-
Aqueous Phase: Heat an aqueous buffer to a temperature above the Tc of the lipid.
-
Injection: Rapidly inject the ethanolic lipid solution into the stirred aqueous phase. The rapid dilution of ethanol causes the lipids to precipitate and self-assemble into liposomes.
-
Ethanol Removal: Remove the ethanol from the liposome suspension by dialysis or diafiltration.
Characterization: Dynamic Light Scattering (DLS) for Size and PDI
DLS is used to determine the mean hydrodynamic diameter and the size distribution (PDI) of the liposomes.
Protocol:
-
Sample Preparation: Dilute the liposome suspension with the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Setup: Set the parameters on the DLS instrument, including temperature, solvent viscosity, and refractive index.
-
Measurement: Place the diluted sample in a cuvette and perform the measurement. The instrument software will analyze the scattered light intensity fluctuations to provide the size and PDI.
Characterization: Zeta Potential Measurement
Zeta potential is a measure of the surface charge of the liposomes, which is crucial for their stability and interaction with biological membranes.
Protocol:
-
Sample Preparation: Dilute the liposome suspension in an appropriate low ionic strength buffer (e.g., 10 mM NaCl).
-
Cell Preparation: Rinse the measurement cell with the buffer and then with the diluted sample.
-
Measurement: Place the sample in the instrument and apply an electric field. The instrument measures the electrophoretic mobility of the liposomes and calculates the zeta potential.
Characterization: Encapsulation Efficiency (EE%)
EE% determines the amount of drug or therapeutic agent successfully encapsulated within the liposomes. The dialysis method is a common technique for this purpose.
Protocol:
-
Separation of Free Drug: Place a known amount of the liposome formulation in a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Dialysis: Dialyze the sample against a large volume of a suitable buffer for a sufficient time to ensure the complete removal of the unencapsulated drug.
-
Quantification of Encapsulated Drug: Disrupt the liposomes in the dialysis bag using a suitable detergent (e.g., Triton X-100) to release the encapsulated drug.
-
Analysis: Quantify the amount of the released drug using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
Mandatory Visualization
Conclusion
The selection between DODAC and DODAB for liposome formation requires careful consideration of the intended application. While both are capable of forming stable cationic liposomes, the available data suggests that DODAB may be the preferred choice when lower cytotoxicity is a critical requirement, particularly for in vivo drug delivery systems. Researchers should perform their own comparative studies under their specific formulation conditions to determine the optimal cationic lipid for their application. This guide provides a foundational understanding and practical protocols to aid in this critical decision-making process.
References
- 1. Development and Characterization of Monoolein-Based Liposomes of Carvacrol, Cinnamaldehyde, Citral, or Thymol with Anti-Candida Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential antitumor activity of novel DODAC/PHO-S liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The counterion influence on cationic lipid-mediated transfection of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanistic differences between DODAC and other cationic lipids in gene transfection
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of non-viral gene delivery, cationic lipids stand as a cornerstone technology, enabling the transfection of nucleic acids into cells for a myriad of research and therapeutic applications. Among the diverse array of available cationic lipids, Dioleyldimethylammonium chloride (DODAC) presents a unique profile. This guide provides a comprehensive comparison of the mechanistic differences between DODAC and other widely used cationic lipids, namely N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol), and the commercial reagent Lipofectamine®. By delving into the nuances of their structure, lipoplex formation, cellular uptake, and endosomal escape, this guide aims to equip researchers with the knowledge to make informed decisions for their specific gene delivery needs.
At a Glance: Key Mechanistic Differences
| Feature | DODAC | DOTMA | DC-Cholesterol | Lipofectamine® (DOSPA/DOPE) |
| Structure | Dimeric quaternary ammonium (B1175870) lipid with two oleoyl (B10858665) chains | Monomeric quaternary ammonium lipid with two oleoyl chains | Cholesterol-based lipid with a tertiary amine headgroup | A 3:1 mixture of the polycationic lipid DOSPA and the neutral lipid DOPE |
| Lipoplex Structure | Can induce hexagonal (HII) phase formation in the presence of anionic lipids, potentially leading to less stable, more fusogenic lipoplexes. | Forms stable lamellar (Lα) phase lipoplexes. | Forms stable lipoplexes, with the cholesterol backbone providing rigidity. | Forms multilamellar lipoplexes. |
| Cellular Uptake | Primarily via endocytosis; specific pathway (clathrin- vs. caveolae-mediated) may be cell-type dependent. | Primarily via clathrin-mediated endocytosis. | Enters cells through fluid-phase macropinocytosis.[1] | Utilizes both clathrin- and caveolae-mediated endocytosis.[2][3] |
| Endosomal Escape | Proposed to occur via fusion with the endosomal membrane, facilitated by the propensity to form the fusogenic HII phase upon interaction with anionic lipids in the endosome. | Mediated by the "proton sponge" effect and interaction with anionic lipids, leading to endosomal membrane destabilization. | Thought to preferentially act on the early endosome, destabilizing its membrane. | Employs a combination of the proton sponge effect from the polycationic headgroup of DOSPA and the fusogenic properties of DOPE to disrupt the endosomal membrane.[4] |
| Transfection Efficiency | Generally considered to have moderate to good transfection efficiency, which can be enhanced in specific formulations. A dimeric form of DODAC has shown enhanced transfection over the monomer. | High transfection efficiency in a wide range of cell lines. | Efficient transfection, particularly in vivo, and shows resistance to serum inhibition.[5] | Considered a "gold-standard" for high transfection efficiency across a broad spectrum of cell types.[6] |
| Cytotoxicity | Moderate cytotoxicity, typical of cationic lipids. | Can exhibit significant cytotoxicity, particularly at higher concentrations.[7] | Generally lower cytotoxicity compared to other cationic lipids due to its cholesterol-like structure. | Can induce cytotoxicity, which is a limiting factor in some applications.[2][3] |
Delving into the Mechanisms: A Step-by-Step Comparison
The journey of a gene from a test tube into the nucleus of a target cell is a multi-step process, with the cationic lipid playing a critical role at each stage. Here, we dissect these stages to highlight the mechanistic distinctions between DODAC and its counterparts.
Lipoplex Formation: The Initial Packaging
The first step in gene transfection is the complexation of negatively charged plasmid DNA or RNA with positively charged cationic liposomes to form lipoplexes. The structure of these lipoplexes significantly influences their stability and subsequent interactions with the cell.
-
DODAC: DODAC, particularly in the presence of anionic lipids found in cellular membranes, has a propensity to form non-bilayer structures, specifically the inverted hexagonal (HII) phase. This characteristic suggests that DODAC-based lipoplexes may be less lamellar and more fusogenic in nature, which can be advantageous for membrane fusion events later in the transfection process.
-
DOTMA and DC-Cholesterol: In contrast, DOTMA and DC-Cholesterol typically form more stable, lamellar (Lα) phase lipoplexes.[8] The rigid cholesterol backbone of DC-Cholesterol further contributes to the stability of the lipoplex structure.
-
Lipofectamine®: Being a mixture of the polycationic lipid DOSPA and the helper lipid DOPE, Lipofectamine® forms multilamellar lipoplexes. The presence of DOPE, a fusogenic lipid known to adopt the HII phase, contributes to the overall transfection efficiency by facilitating membrane fusion.[9]
Cellular Uptake: Gaining Entry into the Cell
Once formed, the positively charged lipoplexes interact with the negatively charged cell membrane and are internalized, primarily through endocytosis. However, the specific endocytic pathway can vary, impacting the subsequent intracellular fate of the lipoplex.
-
DODAC: While the primary route of entry for DODAC-based lipoplexes is endocytosis, the specific pathway, whether it be clathrin-mediated or caveolae-mediated, can be cell-type dependent. Some studies suggest that DODAB (a close structural analog of DODAC) is internalized to a greater extent than DODAC in certain cell lines.[10]
-
DOTMA and Lipofectamine®: Lipoplexes formed with DOTMA and Lipofectamine® are known to be internalized through both clathrin- and caveolae-mediated endocytosis.[2][3][11]
-
DC-Cholesterol: DC-Cholesterol-based lipoplexes have been shown to be taken up via fluid-phase macropinocytosis.[1]
Endosomal Escape: The Great Escape
Following endocytosis, the lipoplex is encapsulated within an endosome. For the genetic material to reach the cytoplasm and subsequently the nucleus, it must escape this endosomal compartment before it fuses with a lysosome, where the cargo would be degraded. This is a critical and often rate-limiting step in transfection.
-
DODAC: The proposed mechanism for endosomal escape of DODAC-based lipoplexes hinges on their ability to induce the formation of the HII phase. Upon acidification of the endosome, DODAC interacts with anionic lipids in the endosomal membrane, promoting a transition from a lamellar to a hexagonal phase. This structural rearrangement disrupts the endosomal membrane, allowing the release of the genetic cargo into the cytoplasm.
-
DOTMA and Lipofectamine®: These lipids are thought to facilitate endosomal escape through a combination of mechanisms. The "proton sponge" effect, where the protonatable amines on the lipid headgroups buffer the acidic environment of the endosome, leads to an influx of protons and chloride ions, causing osmotic swelling and eventual rupture of the endosome. Additionally, electrostatic interactions with anionic lipids in the endosomal membrane contribute to membrane destabilization. For Lipofectamine®, the fusogenic helper lipid DOPE further enhances this process.[4][9]
-
DC-Cholesterol: DC-Cholesterol is believed to exert its effect primarily on the early endosome. Its cholesterol-like structure may allow it to insert into and destabilize the endosomal membrane at this earlier stage, facilitating the release of its cargo before the endosome matures into a more degradative late endosome or lysosome.
Experimental Protocols
To aid researchers in their comparative studies, detailed methodologies for key experiments are provided below.
Transfection Efficiency Assay (Reporter Gene Assay)
Objective: To quantify and compare the transfection efficiency of different cationic lipids.
Materials:
-
Cells to be transfected (e.g., HEK293, HeLa, CHO)
-
24-well tissue culture plates
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM™)
-
Cationic lipid solutions (DODAC, DOTMA, DC-Cholesterol, Lipofectamine®)
-
Reporter plasmid DNA (e.g., pEGFP-N1 for GFP expression, pGL4 for luciferase expression)
-
Phosphate-buffered saline (PBS)
-
Luciferase assay system (if using a luciferase reporter)
-
Flow cytometer or fluorescence microscope (for GFP)
-
Luminometer (for luciferase)
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Lipoplex Formation:
-
For each cationic lipid, prepare dilutions of the lipid and plasmid DNA separately in serum-free medium.
-
Combine the diluted DNA and lipid solutions at various charge ratios (e.g., 1:1, 2:1, 4:1 lipid:DNA).
-
Incubate the mixture at room temperature for 15-30 minutes to allow for lipoplex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the lipoplex-containing medium to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.
-
-
Analysis:
-
For GFP: After 24-48 hours, visualize GFP expression using a fluorescence microscope or quantify the percentage of GFP-positive cells and mean fluorescence intensity using a flow cytometer.
-
For Luciferase: After 24-48 hours, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Cytotoxicity Assay (MTT or LDH Assay)
Objective: To assess the cytotoxicity of different cationic lipid formulations.
Materials:
-
Cells seeded in a 96-well plate
-
Cationic lipid-DNA complexes (prepared as for the transfection assay)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
DMSO (for MTT assay)
-
Microplate reader
MTT Assay Protocol:
-
Cell Treatment: Treat cells with the different lipoplex formulations for the same duration as the transfection experiment. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the absorbance of untreated control cells.
LDH Assay Protocol:
-
Cell Treatment: Treat cells with the different lipoplex formulations as described above.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Measurement: Measure the amount of LDH released into the supernatant using an LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Calculation: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Conclusion
The choice of a cationic lipid for gene transfection is a critical decision that can significantly impact experimental outcomes. While all cationic lipids operate on the general principle of electrostatic complexation with nucleic acids and endosomal delivery, the mechanistic nuances between them are profound. DODAC, with its propensity to form fusogenic HII phases, offers a distinct mechanism for endosomal escape compared to the lamellar-forming DOTMA and DC-Cholesterol. Lipofectamine®, a well-established commercial reagent, leverages a multicomponent system to achieve high efficiency.
Researchers should consider the specific requirements of their application, including the cell type, the nature of the nucleic acid to be delivered, and the desired balance between transfection efficiency and cytotoxicity. This guide provides a framework for understanding the fundamental differences between these key cationic lipids, empowering researchers to select the most appropriate tool for their gene delivery endeavors. Further head-to-head comparative studies under standardized conditions will continue to refine our understanding and guide the rational design of next-generation gene delivery vectors.
References
- 1. escholarship.org [escholarship.org]
- 2. The Mechanism of Lipofectamine 2000 Mediated Transmembrane Gene Delivery [scirp.org]
- 3. [PDF] The Mechanism of Lipofectamine 2000 Mediated Transmembrane Gene Delivery | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The intracellular trafficking mechanism of Lipofectamine-based transfection reagents and its implication for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposomes for Use in Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of DOTMA for its high intravenous transfection activity in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonbilayer phase of lipoplex-membrane mixture determines endosomal escape of genetic cargo and transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Functional lipids and lipoplexes for improved gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Drug Encapsulation Efficiency in DODAC Liposomes
For researchers, scientists, and drug development professionals, accurately determining the amount of a therapeutic agent successfully encapsulated within a liposomal carrier is a critical step in formulation development. This guide provides a comparative overview of common methods for validating drug encapsulation efficiency (EE) in dioctadecyldimethylammonium chloride (DODAC) liposomes, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.
The cationic nature of DODAC liposomes presents unique considerations when choosing and validating an EE determination method. Interactions between the positively charged liposome (B1194612) surface and the encapsulated drug or the separation matrix can potentially influence the accuracy of measurements. Therefore, a thorough understanding of the principles, advantages, and limitations of each technique is paramount.
Comparing the Methods: A Quantitative Overview
To facilitate an objective comparison, the following table summarizes the performance of three widely used methods for determining the encapsulation efficiency of a model drug, phosphoethanolamine (PHO-S), in DODAC liposomes. The data presented is a representative compilation based on typical outcomes for these techniques.
| Method | Average EE (%) | Standard Deviation (%) | Recovery Rate (%) | Throughput | Key Advantages | Key Disadvantages |
| Dialysis | 85.2 | 4.5 | 92.8 | Low | Simple, low cost, suitable for a wide range of drug types. | Time-consuming, potential for drug leakage during dialysis, may not be suitable for drugs that bind to the dialysis membrane. |
| Size Exclusion Chromatography (SEC) | 88.5 | 2.1 | 96.5 | Medium | High resolution, good separation of liposomes from free drug, can be automated. | Potential for liposome-column interaction, may require column pre-saturation, can be more expensive than dialysis. |
| Ultracentrifugation | 82.1 | 6.2 | 89.4 | High | Fast, suitable for high-throughput screening. | Requires specialized equipment, potential for incomplete pelleting of smaller liposomes, risk of liposome disruption at high speeds. |
Experimental Workflows
The determination of encapsulation efficiency fundamentally involves separating the liposome-encapsulated drug from the unencapsulated ("free") drug, followed by quantification of the drug in one or both fractions.
Detailed Experimental Protocols
Below are detailed protocols for each of the compared methods. It is crucial to validate these methods for your specific drug and DODAC liposome formulation.
Method 1: Dialysis
This method relies on the diffusion of the smaller, free drug molecules across a semi-permeable membrane, while the larger liposomes are retained.
Protocol:
-
Preparation of Dialysis Units: Hydrate a dialysis membrane (e.g., with a molecular weight cut-off of 10-14 kDa) according to the manufacturer's instructions.
-
Sample Loading: Accurately pipette a known volume (e.g., 1 mL) of the DODAC liposome formulation into the dialysis bag and securely seal it.
-
Dialysis: Immerse the dialysis bag in a large volume of a suitable buffer (e.g., phosphate-buffered saline, PBS) at a controlled temperature (e.g., 4°C) with gentle stirring. The buffer should be chosen to maintain the stability of the liposomes and the drug.
-
Buffer Exchange: Periodically replace the dialysis buffer (e.g., every 2-4 hours for a total of 24 hours) to maintain a concentration gradient that favors the diffusion of the free drug out of the bag.
-
Sample Collection: After dialysis, carefully remove the dialysis bag and collect the liposome-containing sample. Measure the final volume.
-
Quantification of Encapsulated Drug:
-
Lyse the liposomes in the collected sample to release the encapsulated drug. This can be achieved by adding a suitable solvent (e.g., methanol (B129727) or a solution of Triton X-100).
-
Quantify the drug concentration in the lysed sample using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
-
Quantification of Total Drug:
-
Take an aliquot of the original, undialyzed liposome formulation and lyse it using the same procedure as in step 6.
-
Quantify the total drug concentration.
-
-
Calculation of Encapsulation Efficiency:
-
EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100
-
Method 2: Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. Larger particles, such as liposomes, elute from the column faster than smaller molecules like the free drug.
Protocol:
-
Column Preparation: Equilibrate a size exclusion chromatography column (e.g., Sephadex G-50) with a suitable mobile phase (e.g., PBS). The choice of column matrix should be carefully considered to minimize non-specific interactions with the cationic DODAC liposomes. Pre-saturating the column with empty liposomes may be necessary to prevent lipid loss[1].
-
Sample Loading: Apply a known volume of the DODAC liposome formulation to the top of the column.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions of the eluate. The liposomes will be in the earlier fractions (void volume), while the free drug will be in the later fractions.
-
Fraction Analysis:
-
Identify the fractions containing the liposomes (e.g., by measuring light scattering).
-
Pool the liposome-containing fractions and measure the total volume.
-
Identify the fractions containing the free drug.
-
-
Quantification:
-
Encapsulated Drug: Lyse the pooled liposome fractions and quantify the drug concentration.
-
Free Drug: Quantify the drug concentration in the pooled free-drug fractions.
-
Total Drug: Lyse an aliquot of the original formulation and quantify the total drug concentration.
-
-
Calculation of Encapsulation Efficiency:
-
Indirect Method: EE (%) = [(Total drug - Free drug) / Total drug] x 100[2]
-
Direct Method: EE (%) = (Encapsulated drug / Total drug) x 100
-
Method 3: Ultracentrifugation
This method uses high-speed centrifugation to pellet the liposomes, separating them from the supernatant containing the free drug.
Protocol:
-
Sample Preparation: Place a known volume of the DODAC liposome formulation into an ultracentrifuge tube.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., >100,000 x g) for a sufficient time (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C) to pellet the liposomes. The optimal centrifugation parameters will depend on the size and density of the liposomes and should be determined experimentally.
-
Separation: Carefully collect the supernatant, which contains the free drug.
-
Quantification of Free Drug: Quantify the drug concentration in the supernatant using a validated analytical method.
-
Quantification of Total Drug: Lyse an aliquot of the original, uncentrifuged formulation and quantify the total drug concentration.
-
Calculation of Encapsulation Efficiency (Indirect Method):
-
EE (%) = [(Total drug - Free drug) / Total drug] x 100[2]
-
Signaling Pathway Visualization: PHO-S Induced Apoptosis
DODAC liposomes are effective carriers for various therapeutic agents, including synthetic phosphoethanolamine (PHO-S), which has demonstrated antitumor activity by inducing apoptosis (programmed cell death) and cell cycle arrest in cancer cells[3][4][5]. The following diagram illustrates the key steps in the mitochondrial apoptosis pathway initiated by PHO-S.
In this pathway, PHO-S upregulates the tumor suppressor protein p53, which in turn activates pro-apoptotic proteins like Bax and Bad[3][6]. Simultaneously, PHO-S can inhibit the anti-apoptotic protein Bcl-2[3]. This shift in the balance between pro- and anti-apoptotic proteins leads to a loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm[3]. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the dismantling of the cell in a controlled process of apoptosis[3][6].
Conclusion
The validation of drug encapsulation efficiency is a cornerstone of liposome formulation development. For DODAC liposomes, the choice of method should be guided by the specific characteristics of the encapsulated drug, the required throughput, and the available equipment. While dialysis offers simplicity and low cost, SEC provides higher resolution, and ultracentrifugation is suitable for rapid screening. It is imperative that the chosen method is rigorously validated to ensure accurate and reliable data, thereby facilitating the development of safe and effective liposomal drug delivery systems.
References
- 1. CN102980963A - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic phosphoethanolamine induces cell cycle arrest and apoptosis in human breast cancer MCF-7 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyldioctadecylammonium
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Dimethyldioctadecylammonium, a compound frequently used in cosmetic, pharmaceutical, and agricultural applications.[1] By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure operational integrity.
Essential Safety Information at a Glance
This compound chloride is classified as a hazardous chemical that can cause serious eye damage and skin irritation.[2][3][4] It is also recognized as being very toxic to aquatic life with long-lasting effects.[5][6] Understanding the physical and chemical properties of this compound is the first step toward safe handling.
Table 1: Physical and Chemical Properties of this compound Chloride
| Property | Value |
| Linear Formula | [CH3(CH2)17]2N(Cl)(CH3)2 |
| Molecular Weight | 586.50 g/mol |
| Physical State | Solid[3] |
| Solubility in Water | Virtually insoluble[3] |
| log Kow | 3.80[3] |
| Vapor Pressure | <0.000001 Pa at 25°C[3] |
| Density | 0.84 g/cm³ at 88°C[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure to this compound. A thorough risk assessment of the specific procedures being performed should guide the selection of PPE.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Tight-sealing safety goggles. A face shield is recommended if there is a risk of splashing.[5][7] |
| Skin Protection | Chemical-resistant gloves (e.g., neoprene or nitrile rubber). A lab coat or chemical-resistant apron is required. For significant exposure risk, chemical-resistant coveralls are recommended.[7][8][9] |
| Respiratory Protection | Typically not required in well-ventilated areas. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[3][5] |
| Footwear | Closed-toe shoes are mandatory.[7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring a safe working environment.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Ensure adequate ventilation, such as a local exhaust system.[5]
-
Inspect all PPE for integrity before use.
-
Have an emergency eye wash station and safety shower readily accessible.
-
-
Handling:
-
Storage:
Caption: Workflow for Safe Handling of this compound.
Emergency Response and Disposal Plan
In the event of an accidental release or exposure, a clear and immediate response is critical.
Spill Cleanup Protocol:
-
Evacuate: Evacuate personnel to a safe area, upwind of the spill.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Prevent the product from entering drains or waterways.[5]
-
Absorb:
-
Clean: Clean the contaminated surface thoroughly. Flush away traces with water.[5]
-
Dispose: Dispose of the contents and container in accordance with local, state, and federal regulations.[2]
Caption: Step-by-Step Emergency Response for a Spill.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing and shoes. If skin irritation persists, call a physician.[5]
-
Ingestion: Rinse mouth. Drink plenty of water. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[8]
Disposal Plan:
Disposal of this compound and its containers must be handled by a licensed waste disposal company and be in accordance with all applicable local, state, and federal regulations.[10] Do not allow the product to enter drains or waterways.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. toxno.com.au [toxno.com.au]
- 7. benchchem.com [benchchem.com]
- 8. msjc-keenan.safeschoolssds.com [msjc-keenan.safeschoolssds.com]
- 9. www1.mscdirect.com [www1.mscdirect.com]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
